Product packaging for Fmoc-N-Me-D-Glu-OH(Cat. No.:)

Fmoc-N-Me-D-Glu-OH

Cat. No.: B15303873
M. Wt: 383.4 g/mol
InChI Key: FGKBEQMQAJSEQI-GOSISDBHSA-N
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Description

Fmoc-N-Me-D-Glu-OH is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO6 B15303873 Fmoc-N-Me-D-Glu-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanedioic acid

InChI

InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m1/s1

InChI Key

FGKBEQMQAJSEQI-GOSISDBHSA-N

Isomeric SMILES

CN([C@H](CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Fmoc-N-Me-D-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-D-glutamic acid (Fmoc-N-Me-D-Glu-OH). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. N-methylated amino acids, such as this compound, are crucial building blocks in the synthesis of modified peptides, offering enhanced stability, bioavailability, and unique conformational properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful protection and deprotection of functional groups. A common and effective strategy involves the protection of the side-chain carboxylic acid, followed by N-methylation, and finally, the introduction of the Fmoc group. The following sections detail a plausible synthetic route.

Synthetic Strategy Overview

The overall synthetic workflow for this compound can be visualized as a three-stage process:

  • Side-Chain Protection: The γ-carboxylic acid of D-glutamic acid is protected to prevent its interference in subsequent reactions. A common protecting group for this purpose is the tert-butyl (tBu) ester.

  • N-Methylation: The α-amino group of the side-chain protected D-glutamic acid is methylated.

  • Fmoc Protection: The N-methylated amino acid is then protected with the Fmoc group to yield the final product, which may be the side-chain protected version, Fmoc-N-Me-D-Glu(OtBu)-OH, a versatile building block in its own right, or the fully deprotected form.

Synthesis_Workflow D_Glu D-Glutamic Acid Protected_Glu D-Glu(OtBu)-OH D_Glu->Protected_Glu Side-Chain Protection N_Me_Protected_Glu N-Me-D-Glu(OtBu)-OH Protected_Glu->N_Me_Protected_Glu N-Methylation Fmoc_N_Me_Protected_Glu Fmoc-N-Me-D-Glu(OtBu)-OH N_Me_Protected_Glu->Fmoc_N_Me_Protected_Glu Fmoc Protection Fmoc_N_Me_Glu This compound Fmoc_N_Me_Protected_Glu->Fmoc_N_Me_Glu Side-Chain Deprotection

Experimental Protocols

1.2.1. Synthesis of D-Glutamic acid γ-tert-butyl ester (H-D-Glu(OtBu)-OH)

This initial step protects the side-chain carboxylic acid.

  • Materials: D-Glutamic acid, Isobutylene, Dioxane, Sulfuric acid.

  • Procedure:

    • Suspend D-Glutamic acid in dioxane in a pressure vessel.

    • Cool the suspension in an ice bath and cautiously add concentrated sulfuric acid.

    • Condense isobutylene into the reaction mixture.

    • Seal the vessel and stir the mixture at room temperature for 48-72 hours.

    • Carefully vent the vessel and evaporate the excess isobutylene.

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

1.2.2. Synthesis of N-Methyl-D-glutamic acid γ-tert-butyl ester (H-N-Me-D-Glu(OtBu)-OH)

The N-methylation of the α-amino group can be achieved using various methods. The Fukuyama-Mitsunobu reaction is a common approach.

  • Materials: H-D-Glu(OtBu)-OH, o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Triethylamine (TEA), Dichloromethane (DCM), Methanol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Thiophenol, Potassium carbonate.

  • Procedure:

    • Nosyl Protection: Dissolve H-D-Glu(OtBu)-OH in DCM and cool in an ice bath. Add TEA followed by the dropwise addition of a solution of o-NBS-Cl in DCM. Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the nosyl-protected amino acid.

    • N-Methylation: Dissolve the nosyl-protected amino acid, PPh3, and methanol in anhydrous THF. Cool the solution in an ice bath and add DEAD or DIAD dropwise. Allow the reaction to warm to room temperature and stir until completion.

    • Nosyl Deprotection: Dissolve the N-methylated product in a suitable solvent (e.g., DMF) and treat with thiophenol and potassium carbonate to remove the nosyl group. After completion, work up the reaction to isolate H-N-Me-D-Glu(OtBu)-OH.

1.2.3. Synthesis of Fmoc-N-Me-D-Glu(OtBu)-OH

The final step is the introduction of the Fmoc protecting group.[1][2]

  • Materials: H-N-Me-D-Glu(OtBu)-OH, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate or another suitable base, Dioxane, Water.

  • Procedure:

    • Dissolve H-N-Me-D-Glu(OtBu)-OH in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Cool the solution in an ice bath.

    • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise.

    • Stir the reaction mixture overnight, allowing it to warm to room temperature.

    • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain Fmoc-N-Me-D-Glu(OtBu)-OH.

1.2.4. Synthesis of this compound (Optional Deprotection)

To obtain the final product with a free side-chain carboxylic acid, the tert-butyl group must be removed.

  • Materials: Fmoc-N-Me-D-Glu(OtBu)-OH, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Fmoc-N-Me-D-Glu(OtBu)-OH in DCM.

    • Add an excess of TFA to the solution.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The crude product can be purified by recrystallization or chromatography.

Characterization Data

The following table summarizes key characterization data for this compound and its protected precursor.

PropertyFmoc-N-Me-D-Glu(OtBu)-OHThis compound
Molecular Formula C25H29NO6C21H21NO6
Molecular Weight 439.50 g/mol 383.39 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point Not availableNot available
Optical Rotation Not availableNot available
Solubility Soluble in organic solvents (DCM, DMF, DMSO)Soluble in polar organic solvents and aqueous base

Signaling Pathways and Applications

While this compound is primarily a synthetic building block, its incorporation into peptides can have significant biological implications. N-methylation of peptide bonds can:

  • Increase proteolytic stability: The methyl group sterically hinders the approach of proteases, prolonging the half-life of the peptide in vivo.

  • Enhance membrane permeability: The increased lipophilicity can improve the ability of the peptide to cross cell membranes.

  • Modulate conformation: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and potentially increase receptor affinity and selectivity.

D-glutamic acid itself is a component of the peptidoglycan cell walls of bacteria. Peptides containing N-methylated D-amino acids could therefore be explored as novel antimicrobial agents or as probes to study bacterial cell wall biosynthesis.

Applications Fmoc_N_Me_D_Glu This compound Peptide_Synthesis Peptide Synthesis Fmoc_N_Me_D_Glu->Peptide_Synthesis Modified_Peptides N-Methylated Peptides Peptide_Synthesis->Modified_Peptides Increased_Stability Increased Proteolytic Stability Modified_Peptides->Increased_Stability Enhanced_Permeability Enhanced Membrane Permeability Modified_Peptides->Enhanced_Permeability Conformational_Control Conformational Control Modified_Peptides->Conformational_Control Drug_Development Drug Development Increased_Stability->Drug_Development Enhanced_Permeability->Drug_Development Conformational_Control->Drug_Development

Conclusion

This compound is a valuable synthetic intermediate for the creation of modified peptides with potentially improved therapeutic properties. The synthetic protocols outlined in this guide provide a framework for its preparation. The strategic incorporation of this N-methylated D-amino acid into peptide sequences opens up avenues for the development of novel drug candidates with enhanced stability and bioactivity. Further research into the specific biological effects of peptides containing this compound is warranted to fully explore their therapeutic potential.

References

A Comprehensive Technical Guide to Fmoc-N-Me-D-Glu-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-N-α-methyl-D-glutamic acid (Fmoc-N-Me-D-Glu-OH), a specialized amino acid derivative crucial for advanced peptide synthesis. This document outlines its physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role in the context of solid-phase peptide synthesis (SPPS).

Physicochemical Properties

N-methylated amino acids, such as this compound, are instrumental in the development of therapeutic peptides. The N-methylation can enhance metabolic stability by protecting the peptide backbone from enzymatic degradation, and it can also influence the peptide's conformation and binding affinity. The following table summarizes the key quantitative data for this compound and its commonly used tert-butyl protected precursor.

PropertyThis compound (Calculated)Fmoc-N-Me-D-Glu(OtBu)-OH
Molecular Formula C₂₁H₂₁NO₆C₂₅H₂₉NO₆[1][2][3]
Molecular Weight 383.39 g/mol 439.50 g/mol [1][2][3]
Synonyms N-α-Fmoc-N-α-methyl-D-glutamic acidN-Fmoc-N-methyl-D-glutamic acid 5-tert-butyl ester[1]
Functional Groups Carboxylic acid, Fmoc-protected secondary amineCarboxylic acid, tert-butyl ester, Fmoc-protected secondary amine
Primary Application Peptide SynthesisIntermediate in peptide synthesis[3]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH

The synthesis of Fmoc-N-methylated amino acids can be challenging and costly. The following protocol is a robust method for the solid-phase synthesis of Fmoc-N-Me-AA-OH, adapted from established procedures using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This method allows for the efficient N-methylation of the Fmoc-protected amino acid.[4]

Materials:

  • Fmoc-D-Glu(OtBu)-OH

  • 2-chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (MeI) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Trifluoroacetic acid (TFA)

  • MilliQ water

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve 3 equivalents of Fmoc-D-Glu(OtBu)-OH in a minimal amount of DCM and add it to the resin. Add 9 equivalents of DIEA and agitate the mixture for 2 hours. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, and repeat this step once more to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation: Swell the resin in DCM. Add 4 equivalents of o-NBS-Cl and 4 equivalents of collidine. Agitate the mixture for 2 hours. Wash the resin with DCM.

  • N-Methylation: Swell the resin in DMF. Add 4 equivalents of DBU and agitate for 5 minutes. Add 10 equivalents of methyl iodide and agitate for 2 hours. Repeat this step to ensure complete methylation. Wash the resin with DMF and DCM.

  • Sulfonamide Cleavage: Swell the resin in DMF. Add 10 equivalents of mercaptoethanol and 5 equivalents of DBU. Agitate for 30 minutes and repeat this step. Wash the resin with DMF and DCM.

  • Fmoc Protection: Swell the resin in DMF. Add 3 equivalents of Fmoc-OSu and 3 equivalents of DIEA. Agitate for 2 hours. Wash the resin with DMF and DCM.

  • Cleavage from Resin: To cleave the final product from the resin while keeping the side-chain protection, use a solution of 1% TFA in DCM. Add the cleavage solution to the resin and shake for 1 minute, draining the solution into MilliQ water. Repeat this step four times.[4] The combined aqueous phases can then be processed to isolate the Fmoc-N-Me-D-Glu(OtBu)-OH. For the fully deprotected form, a stronger TFA cleavage cocktail would be required.

Diagrams and Workflows

The following diagrams illustrate the logical workflow of utilizing this compound in a standard peptide synthesis cycle and the key steps in its own synthesis.

experimental_workflow cluster_synthesis Synthesis of this compound start Fmoc-D-Glu(OtBu)-OH resin_loading 1. Load onto 2-CTC Resin start->resin_loading fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_loading->fmoc_deprotection n_methylation 3. N-Methylation (o-NBS protection, methylation, deprotection) fmoc_deprotection->n_methylation fmoc_reprotection 4. Fmoc Reprotection n_methylation->fmoc_reprotection cleavage 5. Cleavage from Resin (1% TFA/DCM) fmoc_reprotection->cleavage final_product Fmoc-N-Me-D-Glu(OtBu)-OH cleavage->final_product

Workflow for the solid-phase synthesis of Fmoc-N-Me-D-Glu(OtBu)-OH.

sps_cycle cluster_spps Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle start_resin Resin with N-terminal amine deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start_resin->deprotection Start of Cycle washing1 Washing Step (DMF) deprotection->washing1 coupling Amino Acid Coupling (this compound, Coupling Reagents, Base) washing1->coupling washing2 Washing Step (DMF) coupling->washing2 cycle_end Repeat Cycle for Next Amino Acid washing2->cycle_end cycle_end->deprotection Elongation

General cycle for incorporating this compound in SPPS.

Application in Drug Development

The incorporation of N-methylated amino acids like this compound into peptide sequences is a key strategy in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs.[5] This modification can lead to:

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.[5]

  • Modulation of Conformation: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target.

  • Improved Membrane Permeability: In some cases, N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes.

References

The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, peptides have emerged as highly selective and potent drug candidates. However, their inherent limitations, such as poor metabolic stability and low cell permeability, have historically hindered their widespread clinical application. Among the various chemical modification strategies to overcome these hurdles, N-methylation of the peptide backbone has proven to be a powerful and versatile tool. This in-depth technical guide explores the multifaceted role of N-methylation in modulating the physicochemical and biological properties of peptides, providing a comprehensive resource for researchers, scientists, and drug development professionals.

N-methylation, the substitution of an amide proton with a methyl group, profoundly influences a peptide's conformational flexibility, hydrogen bonding capacity, and susceptibility to enzymatic degradation.[1][2] These molecular alterations can translate into significant improvements in pharmacokinetic profiles, including enhanced stability, increased membrane permeability, and even the potential for oral bioavailability.[3][4][5] This guide will delve into the core principles of N-methylation, its impact on peptide properties, detailed experimental protocols for its implementation, and its successful application in drug design.

The Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the peptide backbone induces a cascade of structural and functional changes that can be strategically exploited in drug design.

Conformational Control and Receptor Binding

N-methylation restricts the conformational freedom of the peptide backbone by introducing steric hindrance.[6] This reduction in flexibility can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][7] The methyl group can also favor a cis amide bond conformation, which is less common in unmodified peptides and can lead to unique three-dimensional structures with altered biological activity.[8][9] However, it's crucial to note that the position of N-methylation is critical, as improper placement can also disrupt the bioactive conformation and decrease affinity.[10]

Enhanced Metabolic Stability

One of the most significant advantages of N-methylation is the marked improvement in resistance to proteolytic degradation.[11][12] Proteases, the enzymes responsible for peptide breakdown, recognize and cleave specific amide bonds. The steric bulk of the N-methyl group shields the adjacent amide bond from enzymatic attack, thereby increasing the peptide's half-life in biological fluids.[2][13]

Improved Cell Permeability and Oral Bioavailability

N-methylation enhances the lipophilicity of a peptide by removing a hydrogen bond donor (the amide proton).[2][14] This reduction in hydrogen bonding capacity facilitates the desolvation process required for passive diffusion across cell membranes.[15] By masking polar amide groups, N-methylation can effectively "hide" the peptide's hydrophilic character, leading to improved cell permeability and, in some cases, oral bioavailability.[4][15][16] This is particularly evident in cyclic peptides where N-methylation can promote the adoption of a "chameleon-like" conformation that exposes a hydrophobic exterior in the non-polar environment of the cell membrane.[15]

Quantitative Impact of N-Methylation on Peptide Properties

The following tables summarize the quantitative effects of N-methylation on key peptide parameters, compiled from various studies.

Peptide/AnalogModificationReceptor Binding Affinity (IC50/Ki, nM)Fold Change vs. UnmodifiedReference
cyclo(-PFwKTF-)Unmodified10-[5]
tri-N-methylated analog3 N-methyl groups1.56.7x increase[5]
Somatostatin analogUnmodified--[15]
N-methylated analogN-methylationMaintained or enhanced bioactivity-[15]
Arg-Gly-Asp (RGD)Unmodified--[15]
N-methylated analogN-methylationMaintained or enhanced bioactivity-[15]
Melanocortin peptidesUnmodified--[15]
N-methylated analogN-methylationMaintained or enhanced bioactivity-[15]
Peptide LibraryModificationPermeability (Papp, 10⁻⁶ cm/s)Key FindingReference
Cyclic hexa-Ala peptideUnmodifiedLow-[16]
54 N-methylated derivatives1-5 N-Me groups10 analogs with high permeability (>10)Permeability similar to testosterone[16][17]
Cyclic hexapeptideThree N-methyl groups-28% oral bioavailability in rats[15]
Veber-Hirschmann peptide analogtri-N-methylated-10% oral bioavailability[5][18]

Experimental Protocols

Solid-Phase Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being the most common.[19][20]

Method 1: Using Pre-synthesized N-methylated Amino Acids

This is the most straightforward approach, involving the coupling of commercially available or custom-synthesized Fmoc-protected N-methyl amino acids during standard SPPS.

Method 2: On-Resin N-Methylation

This method involves the N-methylation of the peptide while it is still attached to the solid support. A common procedure is the Fukuyama-Mitsunobu reaction or variations thereof.[3][4]

A Simplified On-Resin N-Methylation Protocol: [4]

  • Sulfonamide Formation: The free amine of the resin-bound peptide is reacted with 2-nitrobenzenesulfonyl chloride (oNBS-Cl) in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF).

  • Methylation: The resulting sulfonamide is then methylated using a methylating agent like methyl p-nitrobenzenesulfonate and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate in DMF.

  • Sulfonamide Deprotection: The oNBS protecting group is removed by treatment with a thiol, such as 2-mercaptoethanol, and a base like DBU in DMF.

This three-step process can be completed in under two hours and is applicable to a wide range of amino acids.[3][4] Microwave-assisted methods can further accelerate the difficult coupling step onto the newly formed N-methylated amine.[21]

Analytical Techniques for Characterization

The characterization of N-methylated peptides is crucial to confirm their identity and purity.

  • Mass Spectrometry (MS): Used to verify the molecular weight of the peptide, confirming the addition of the methyl group(s).[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the conformation of the peptide backbone and the cis/trans isomerization of the N-methylated amide bond.[22][23]

  • High-Performance Liquid Chromatography (HPLC): Used to purify the N-methylated peptide and assess its purity.[19][20]

Visualizing the Impact and Workflow of N-Methylation

Logical Flow of N-Methylation in Peptide Drug Design

logical_flow start Identify Lead Peptide with Poor Pharmacokinetics strategy N-Methylation Strategy start->strategy synthesis Synthesize N-Methylated Analogs strategy->synthesis analysis In Vitro & In Vivo Analysis synthesis->analysis optimization Lead Optimization analysis->optimization Iterative Improvement optimization->synthesis candidate Drug Candidate optimization->candidate

Caption: A logical workflow for incorporating N-methylation in peptide drug development.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation sp_synthesis Solid-Phase Peptide Synthesis n_methylation On-Resin N-Methylation sp_synthesis->n_methylation cleavage Cleavage from Resin n_methylation->cleavage purification HPLC Purification cleavage->purification ms_analysis Mass Spectrometry purification->ms_analysis nmr_analysis NMR Spectroscopy purification->nmr_analysis stability_assay Proteolytic Stability Assay purification->stability_assay permeability_assay Cell Permeability Assay (e.g., Caco-2) purification->permeability_assay binding_assay Receptor Binding Assay purification->binding_assay

Caption: A typical experimental workflow for synthesizing and evaluating N-methylated peptides.

Hypothetical Signaling Pathway Modulation by N-Methylation

This diagram illustrates how an N-methylated peptide agonist could enhance the signaling of a G-protein coupled receptor (GPCR) compared to its native counterpart. For illustrative purposes, we will consider a generic GPCR pathway similar to that of hormones like insulin or melatonin.[24][25]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Native_Peptide Native Peptide Receptor GPCR Native_Peptide->Receptor Binds with Lower Affinity N_Me_Peptide N-Methylated Peptide (Agonist) N_Me_Peptide->Receptor Binds with Higher Affinity & Longer Residence Time G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: N-methylation can enhance receptor binding, leading to prolonged signaling.

Conclusion

N-methylation stands out as a highly effective and widely applicable strategy in modern peptide drug design.[1][7] By judiciously introducing methyl groups into the peptide backbone, researchers can overcome many of the intrinsic pharmacokinetic limitations of peptides, paving the way for the development of more stable, permeable, and orally available therapeutics.[5][18] The ability to fine-tune the conformational properties of peptides through N-methylation also offers a powerful approach for enhancing target affinity and selectivity.[5] As synthetic methodologies continue to improve and our understanding of the structure-activity relationships of N-methylated peptides deepens, this versatile modification will undoubtedly play an increasingly pivotal role in the future of peptide-based drug discovery.

References

A Technical Guide to the Incorporation of Fmoc-N-Me-D-Glu-OH for the Synthesis of Novel Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-Me-D-Glu-OH, an unnatural amino acid integral to the development of next-generation peptide therapeutics. The introduction of N-methylation on the peptide backbone offers a powerful strategy to enhance the pharmacological properties of peptides, including improved metabolic stability, increased cell permeability, and enhanced receptor affinity. This document details the properties of this compound, protocols for its incorporation into peptide sequences, and the implications for drug discovery and development.

Introduction to N-Methylated Amino Acids

N-methylation is a key modification in medicinal chemistry, imparting beneficial properties to peptide-based drugs.[1][2] The presence of a methyl group on the amide nitrogen eliminates the possibility of hydrogen bond donation, which can disrupt secondary structures like β-sheets that often lead to aggregation.[3] Furthermore, N-methylation can increase a peptide's resistance to enzymatic degradation and improve its oral bioavailability.[1][4] this compound, specifically its side-chain protected form Fmoc-N-Me-D-Glu(OtBu)-OH, is a crucial building block for introducing these advantages into a peptide sequence. The D-configuration of the amino acid can further enhance proteolytic stability.

Properties of Fmoc-N-Me-D-Glu(OtBu)-OH

The successful incorporation of Fmoc-N-Me-D-Glu(OtBu)-OH into a peptide sequence relies on understanding its chemical properties. The key features of this reagent are the Fmoc protecting group on the N-terminus and the tert-butyl (OtBu) protecting group on the side-chain carboxyl group.

PropertyDescriptionSignificance in Peptide Synthesis
N-terminal Protection 9-fluorenylmethoxycarbonyl (Fmoc) group.Base-labile, allowing for selective removal with a mild base like piperidine without affecting the acid-labile side-chain protecting group.[5]
Side-Chain Protection tert-butyl (OtBu) ester.Acid-labile, providing robust protection during chain elongation and is removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[5][6] This orthogonality is crucial for successful synthesis.[5]
N-Methyl Group A methyl group on the alpha-amino nitrogen.Confers desirable pharmacological properties but also introduces steric hindrance, making peptide bond formation more challenging.[4]
Stereochemistry D-glutamic acid derivative.Can enhance resistance to enzymatic degradation by proteases that typically recognize L-amino acids.

Challenges in the Incorporation of N-Methylated Amino Acids

The primary challenge in incorporating N-methylated amino acids like Fmoc-N-Me-D-Glu(OtBu)-OH is the steric hindrance posed by the N-methyl group. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and lower yields of the desired peptide.[4][7] Coupling an N-methylated amino acid to another N-methylated residue is particularly difficult.[4]

To overcome these challenges, specialized coupling reagents and optimized protocols are necessary. Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[4]

Recommended Coupling Reagents

Several coupling reagents have been shown to be effective for the incorporation of sterically hindered and N-methylated amino acids.

Coupling ReagentDescriptionKey Advantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly effective for coupling N-methylated amino acids.[4]
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)A promising reagent for difficult couplings, particularly for N-methylated residues.[7]
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / (1-Hydroxy-7-azabenzotriazole)Another effective combination for overcoming the steric hindrance of N-methylated amino acids.[7]
PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)Has been successfully used for coupling hindered, N-methylated amino acids.[4]

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-N-Me-D-Glu(OtBu)-OH into a peptide sequence using solid-phase peptide synthesis (SPPS). These protocols are based on established methods for coupling sterically hindered N-methylated amino acids.

General Fmoc-SPPS Workflow

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat n cycles Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA) Wash2->Cleavage Final cycle Repeat->Deprotection Purification Peptide Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling with HATU

This protocol is adapted from standard procedures for coupling N-methylated amino acids.[4]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of Fmoc-N-Me-D-Glu(OtBu)-OH:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH (relative to the resin substitution) in DMF.

    • Add 4 equivalents of HATU.

    • Add 8 equivalents of diisopropylethylamine (DIEA).

    • Allow the activation mixture to pre-activate for 5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Shake the reaction vessel at room temperature for at least 2 hours. Due to steric hindrance, longer coupling times may be necessary.

  • Monitoring the Coupling: The completion of the coupling reaction should be monitored. The bromophenol blue test is recommended as the ninhydrin test gives a false negative with N-methylated amino acids.[4]

    • Bromophenol Blue Test: A small sample of the resin is washed with methanol and then a solution of bromophenol blue in DMF is added. A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction, and a second coupling should be performed.[4]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Coupling with PyBroP

This protocol provides an alternative method for difficult couplings.[4]

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation:

    • Suspend the resin in dichloromethane (DCM).

    • In a separate vessel, dissolve 2 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH in DCM or DMF and add it to the resin.

    • Add 2 equivalents of PyBroP.

    • Cool the reaction mixture to 0°C.

  • Coupling Reaction:

    • Add 6 equivalents of DIEA.

    • Mix for 1 minute at 0°C, then continue mixing for 1 hour at room temperature.

  • Washing: Filter the resin and wash thoroughly with DCM.

  • Monitoring and Repetition: Monitor the coupling as described in Protocol 1 and proceed to the next cycle.

Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

  • Resin Washing and Drying: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification: Collect the crude peptide by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact of N-Methylation on Peptide Bioactivity and Signaling

The incorporation of N-methylated amino acids can significantly alter the biological activity of a peptide. These modifications can lead to changes in receptor binding affinity and selectivity, ultimately influencing cellular signaling pathways.

Signaling_Impact cluster_0 Peptide Modification cluster_1 Pharmacokinetic Properties cluster_2 Biological Interaction Peptide Native Peptide NMe_Peptide N-Methylated Peptide (with N-Me-D-Glu) Peptide->NMe_Peptide Incorporation of This compound PK Improved Stability Increased Permeability Enhanced Bioavailability NMe_Peptide->PK Receptor Target Receptor NMe_Peptide->Receptor Altered binding affinity and selectivity PK->Receptor Increased concentration at target site Signaling Downstream Signaling Cascade Receptor->Signaling Modulation of cellular response

References

A Technical Guide to the Synthesis and Incorporation of Fmoc-N-Me-D-Glu-OH for Advanced Peptide Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acids is a critical modification in modern peptide drug design, offering a pathway to enhanced therapeutic properties such as increased enzymatic stability, improved cell permeability, and better oral bioavailability.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and application of Fmoc-N-Me-D-Glu-OH, a valuable building block for the introduction of N-methylated D-glutamic acid into peptide sequences. While specific applications in clinically approved drugs are not yet widely documented, this guide details the synthetic protocols for this compound and its incorporation into peptide chains, addressing the common challenges and outlining state-of-the-art methodologies.

Introduction: The Significance of N-Methylation in Peptidomimetics

The introduction of an N-methyl group to the amide backbone of a peptide chain has profound effects on its conformational flexibility and hydrogen bonding capacity.[4] This seemingly minor modification can lead to significant improvements in the pharmacokinetic profile of peptide-based therapeutics.[1][2] Key advantages of N-methylation include:

  • Enhanced Enzymatic Stability: The N-methyl group sterically hinders the approach of proteases, slowing down enzymatic degradation and increasing the in vivo half-life of the peptide.[1]

  • Improved Membrane Permeability: By disrupting the hydrogen-bonding network and increasing lipophilicity, N-methylation can enhance the ability of a peptide to cross cell membranes.[1][5]

  • Modulation of Conformation: The restriction of backbone rotation can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target.[1]

  • Increased Solubility: In some cases, N-methylation can improve the water solubility of hydrophobic peptides by disrupting aggregation.[6]

This compound, with its protected N-methylated D-amino acid structure, is a key reagent for introducing these beneficial properties into novel peptide drug candidates. The D-configuration can offer additional resistance to proteolysis.

Synthesis of this compound

The synthesis of Fmoc-N-methylated amino acids can be challenging. A robust and widely used method is the solid-phase synthesis based on the Biron-Kessler method, which utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[3][7][8]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH

This protocol is adapted from a general method for the synthesis of Fmoc-N-Me-amino acids on a 2-CTC resin.[3][7]

Materials and Reagents:

ReagentPurpose
2-Chlorotrityl chloride (2-CTC) resinSolid support
Fmoc-D-Glu(OtBu)-OHStarting amino acid
Dichloromethane (DCM)Solvent
N,N-Diisopropylethylamine (DIEA)Base
Piperidine/DMF (1:4)Fmoc deprotection solution
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)Protecting group for the amino group
CollidineBase
N-Methylpyrrolidone (NMP)Solvent
Dimethyl sulfate or Methyl iodideMethylating agent
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Base
Mercaptoethanolo-NBS deprotection
Fmoc-OSuFmoc protection reagent
1% Trifluoroacetic acid (TFA) in DCMCleavage solution

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve 3 equivalents of Fmoc-D-Glu(OtBu)-OH in DCM and add it to the resin, followed by the addition of 9 equivalents of DIEA. Stir the mixture for 2 hours.

  • Fmoc Deprotection: Wash the resin and treat it with 20% piperidine in DMF for 5 and 10 minutes to remove the Fmoc group.

  • o-NBS Protection: Wash the resin. Add a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of collidine in NMP to the resin and stir.

  • N-Methylation: Wash the resin. Add a solution of the methylating agent (dimethyl sulfate or methyl iodide) and a base like DBU in NMP.

  • o-NBS Deprotection: Wash the resin. Treat the resin with a solution containing mercaptoethanol and DBU in NMP to remove the o-NBS group.

  • Fmoc Protection: Wash the resin. Add a solution of 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM.[3]

  • Cleavage from Resin: Wash the resin thoroughly. Cleave the Fmoc-N-Me-D-Glu(OtBu)-OH from the resin using a 1% TFA solution in DCM.[7] The OtBu protecting group on the side chain remains intact under these mild acidic conditions.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis of this compound Start 2-CTC Resin Loading 1. Loading: Fmoc-D-Glu(OtBu)-OH, DIEA, DCM Start->Loading Fmoc_Deprotection 2. Fmoc Deprotection: 20% Piperidine/DMF Loading->Fmoc_Deprotection oNBS_Protection 3. o-NBS Protection: o-NBS-Cl, Collidine Fmoc_Deprotection->oNBS_Protection N_Methylation 4. N-Methylation: Methylating Agent, Base oNBS_Protection->N_Methylation oNBS_Deprotection 5. o-NBS Deprotection: Mercaptoethanol, DBU N_Methylation->oNBS_Deprotection Fmoc_Protection 6. Fmoc Protection: Fmoc-OSu, DIEA oNBS_Deprotection->Fmoc_Protection Cleavage 7. Cleavage: 1% TFA in DCM Fmoc_Protection->Cleavage Product Fmoc-N-Me-D-Glu(OtBu)-OH Cleavage->Product

Caption: Workflow for the solid-phase synthesis of Fmoc-N-Me-D-Glu(OtBu)-OH.

Incorporation of this compound into Peptides

The incorporation of N-methylated amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) is notoriously difficult due to the steric hindrance of the N-methyl group.[4][6] This often leads to incomplete coupling reactions and lower yields. To overcome these challenges, specialized coupling reagents and protocols are required.

Recommended Coupling Protocols

Standard coupling reagents like HBTU and HCTU are often less effective for coupling to an N-methylated amino acid.[6] The following table summarizes more effective coupling reagents and conditions.

Coupling ReagentAdditiveBaseKey Advantages
HATU (HOAt)DIEA or CollidineGenerally provides high coupling efficiency for sterically hindered amino acids.[6][9]
PyAOP -DIEAHighly effective for coupling N-methylamino acids, particularly in challenging sequences.[4]
PyBOP HOAtDIEAAnother potent coupling reagent for difficult couplings, often used in combination with HOAt.[4]
Fmoc-amino acid chlorides --Highly reactive species that can improve coupling yields, can be formed in situ.[6]

General Protocol for HATU Coupling:

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF.

  • Activation: In a separate vessel, pre-activate the Fmoc-N-Me-D-Glu(OtBu)-OH (typically 3-4 equivalents) with HATU (3-4 equivalents) and a base such as DIEA or collidine (6-8 equivalents) in DMF for several minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours. Longer coupling times may be necessary.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Monitoring: It is crucial to monitor the completion of the coupling reaction. The standard ninhydrin test is not effective for N-methylated amines. The bromophenol blue test can be used as an alternative.[6] If the coupling is incomplete, a second coupling should be performed.

Microwave-assisted SPPS can also significantly enhance the efficiency of coupling sterically hindered N-methylated amino acids.[2]

Experimental Workflow for Peptide Synthesis

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis with this compound Start_Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start_Resin->Deprotection Coupling Coupling with Fmoc-N-Me-D-Glu(OtBu)-OH (HATU, DIEA, DMF) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Cycle Repeat for next amino acid? Washing->Cycle Cycle->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection No Cleavage_Purification Cleavage from Resin & Purification (TFA cocktail) Final_Deprotection->Cleavage_Purification Final_Peptide Peptide containing N-Me-D-Glu Cleavage_Purification->Final_Peptide

Caption: General workflow for incorporating this compound into a peptide sequence.

Characterization and Purity Analysis

Peptides containing N-methylated amino acids are typically purified and characterized using standard techniques.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying the crude peptide and assessing its purity. It is important to note that N-methylated peptides can sometimes exhibit broad or multiple peaks in the HPLC chromatogram due to the presence of slowly interconverting cis/trans isomers of the N-methylated amide bond.[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

Challenges and Considerations

Researchers working with this compound and other N-methylated amino acids should be aware of potential side reactions and challenges:

  • Incomplete Couplings: As previously mentioned, this is the most significant challenge. Careful monitoring and the use of potent coupling reagents are essential.

  • Racemization: While less common with urethane-based protecting groups like Fmoc, the risk of racemization should be considered, especially with highly activating coupling conditions.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, particularly with certain amino acid sequences.

  • Cleavage-Related Side Reactions: During the final TFA cleavage from the resin, side reactions can occur. For instance, the loss of an N-terminal acetylated N-methylamino acid has been reported.[4]

Conclusion and Future Outlook

This compound is a valuable synthetic tool for medicinal chemists and peptide scientists seeking to enhance the therapeutic potential of peptide-based drugs. While the synthesis and incorporation of this and other N-methylated amino acids present unique challenges, the use of optimized protocols and potent coupling reagents can lead to the successful production of N-methylated peptides. As the demand for orally bioavailable and stable peptide therapeutics grows, the application of building blocks like this compound is expected to become increasingly important in the discovery and development of next-generation drugs. Further research into specific applications and the biological effects of incorporating N-methyl-D-glutamic acid into various peptide scaffolds will be crucial for realizing its full therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Fmoc-N-Me-D-Glu-OH in Peptide Synthesis

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. This compound is a specialized amino acid derivative that offers unique advantages in peptide design, primarily through the introduction of an N-methyl group and a D-configuration stereocenter. These modifications can significantly enhance the therapeutic potential of peptides by improving their stability, permeability, and conformational rigidity.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in solid-phase peptide synthesis (SPPS), detailing the associated challenges, experimental protocols, and strategies for its successful incorporation.

Core Concepts: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is the standard method for the chemical synthesis of peptides.[4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6] The general cycle consists of three main stages: deprotection, coupling, and washing.[6][7]

A diagram illustrating the standard Fmoc-SPPS workflow is presented below.

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. ElongatedPeptide Elongated Peptide (Ready for next cycle) Washing2->ElongatedPeptide 5. ElongatedPeptide->Deprotection Repeat Cycle Cleavage Final Cleavage & Deprotection (e.g., TFA) ElongatedPeptide->Cleavage Final Step PurifiedPeptide Purified Peptide Cleavage->PurifiedPeptide

Caption: General workflow of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Mechanism of Action: Key Features of this compound

The unique characteristics of this compound stem from its three key components: the Fmoc protecting group, the N-methylated backbone, and the D-configured glutamic acid residue.

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the α-amino group of the amino acid.[8] Its primary function is to prevent self-polymerization and ensure the stepwise, controlled addition of amino acids.[4] The Fmoc group is stable under the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF), allowing for the elongation of the peptide chain.[4][8]

  • N-Methylation: The presence of a methyl group on the amide nitrogen introduces significant steric hindrance.[9][10] This has two major consequences:

    • Synthetic Challenge: The steric bulk makes the formation of the peptide bond more difficult, often leading to slower reaction kinetics and incomplete couplings.[11][12] This is particularly problematic when coupling an amino acid onto an N-methylated residue.[13][14]

    • Enhanced Peptide Properties: N-methylation restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure.[15] It also shields the adjacent peptide bond from proteolytic enzymes, thereby increasing the metabolic stability and in vivo half-life of the peptide.[3][16] Furthermore, the removal of the amide proton can reduce hydrogen bonding potential, which may improve cell permeability and oral bioavailability.[17][18]

  • D-Glutamic Acid: Natural amino acids are in the L-configuration. The incorporation of a D-amino acid provides another layer of protection against enzymatic degradation, as proteases are stereospecific and typically recognize only L-amino acid residues.[1]

  • Glutamic Acid Side-Chain Protection: The γ-carboxyl group of the glutamic acid side chain is reactive and must be protected to prevent side reactions during synthesis. In Fmoc SPPS, an acid-labile protecting group is used, which is orthogonal to the base-labile Fmoc group.[19] The most common protecting group for glutamic acid is the tert-butyl (OtBu) ester.[20][21] This group is stable to piperidine but is removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[21] Therefore, the reagent used in synthesis is typically Fmoc-N-Me-D-Glu(OtBu)-OH .

Overcoming Synthetic Challenges

The primary hurdle in using this compound is the steric hindrance from the N-methyl group.[9] Special considerations are required to achieve high coupling efficiency.

The diagram below outlines the challenges and corresponding solutions when incorporating N-methylated amino acids.

N_Me_Challenges_Solutions Challenge Core Challenge: Steric Hindrance of N-Methyl Group Consequence1 Slow/Incomplete Coupling Challenge->Consequence1 Consequence2 Low Yield & Purity Challenge->Consequence2 Consequence3 Deletion Sequences Challenge->Consequence3 Solution Strategic Solutions Consequence1->Solution Mitigated by Consequence2->Solution Mitigated by Consequence3->Solution Mitigated by Sol1 Specialized Coupling Reagents (e.g., HATU, PyBOP, PyAOP) Sol1->Solution Sol2 Microwave-Assisted SPPS Sol2->Solution Sol3 Increased Reaction Time &/or Double Coupling Sol3->Solution Sol4 Optimized Solvents & Temperature Sol4->Solution

Caption: Challenges from N-methylation and strategies to overcome them in SPPS.

ChallengeConsequenceRecommended Solution
Steric Hindrance Slow or incomplete coupling reactions.[9][11]Use of potent coupling reagents like HATU, HCTU, PyAOP, or PyBOP/HOAt.[12][13][14]
Low Yields Formation of deletion sequences where the amino acid fails to couple.[12]Employing microwave-assisted SPPS to accelerate the reaction.[9][10]
Difficult Sequences Coupling of two consecutive N-methylated residues is especially challenging.[12][14]Performing a "double coupling" where the coupling step is repeated.[12]
Monitoring Difficulty The secondary amine of a deprotected N-methylated residue gives a weak or no signal with the standard ninhydrin test.[13]Use of the bromophenol blue test to monitor coupling completion.[13]

Experimental Protocols

4.1. Protocol for Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH

This protocol is a representative procedure for the manual coupling of a sterically hindered N-methylated amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH and 3.9 equivalents of an activating agent (e.g., HATU) in DMF.

    • Add 8 equivalents of a base, such as diisopropylethylamine (DIEA), to the activation mixture.

    • Allow the mixture to pre-activate for 5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40-50°C), or microwave energy can be applied.[9][10]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

  • Monitoring (Optional but Recommended):

    • Before proceeding to the next cycle, perform a bromophenol blue test to confirm the completion of the coupling reaction. If the test indicates incomplete coupling, repeat step 3 (double coupling).

4.2. Bromophenol Blue Test for Coupling Completion

  • Take a small sample of the resin beads after the coupling and washing steps.

  • Wash the beads with methanol.

  • Add a few drops of a 0.1% solution of bromophenol blue in DMF.

  • Observe the color of the beads:

    • Yellow/Orange: Indicates the absence of free secondary amines, meaning the coupling is complete.

    • Blue/Green: Indicates the presence of unreacted secondary amines, meaning the coupling is incomplete and a recoupling step is necessary.[13]

Quantitative Data: Impact of Synthesis Method on Purity

The choice of synthesis conditions can dramatically affect the purity of the final peptide containing N-methylated residues. Microwave-assisted SPPS has been shown to significantly improve the purity of crude peptides by driving difficult coupling reactions to completion.[10]

Peptide SequenceSynthesis MethodSynthesis TimeCrude Purity (%)
VQ(N-Me-A)(N-Me-A)IDYING-OHMicrowave-Assisted SPPS< 2 hours86%
GEQKLGAibAibAibASEEDLG-NH₂Conventional SPPS40 hours< 10%
GEQKLGAibAibAibASEEDLG-NH₂Microwave-Assisted SPPS< 3 hours89%
(Data adapted from studies on sterically hindered amino acids, including N-methyl alanine and Aib, which present similar synthetic challenges)[10]

Conclusion

This compound is a valuable building block in modern peptide chemistry, enabling the synthesis of peptides with enhanced drug-like properties. Its mechanism of action in SPPS is defined by the interplay of its protecting groups and the inherent characteristics of its N-methylated, D-configured structure. While the steric hindrance posed by the N-methyl group presents significant synthetic challenges, these can be effectively overcome through the use of optimized protocols, including advanced coupling reagents and microwave-assisted synthesis. The successful incorporation of this compound allows for the rational design of peptides with increased stability, improved cell permeability, and controlled conformation, making it a key tool for researchers in drug discovery and development.

References

An In-Depth Technical Guide to CAS Number 200616-40-6: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 200616-40-6, chemically known as N-α-Fmoc-N-α-methyl-L-glutamic acid γ-tert-butyl ester, or Fmoc-N-Me-Glu(OtBu)-OH. This document details its chemical and physical properties, its primary application as a critical building block in solid-phase peptide synthesis (SPPS), and the significance of incorporating N-methylated amino acids into therapeutic peptides. While specific biological activity data for peptides synthesized using this exact compound is not extensively published, this guide extrapolates its use and importance based on the well-established principles of peptide N-methylation in drug discovery, providing a foundational understanding for researchers in the field.

Chemical and Physical Properties

Fmoc-N-Me-Glu(OtBu)-OH is a white to off-white powder with a molecular formula of C₂₅H₂₉NO₆ and a molecular weight of approximately 439.5 g/mol .[1][2] It is a derivative of the amino acid L-glutamic acid, featuring two key protecting groups: a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an acid-labile tert-butyl (OtBu) ester on the γ-carboxyl group of the side chain.[1][2] This strategic protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis.

Table 1: Physicochemical Properties of CAS 200616-40-6

PropertyValueReference
CAS Number 200616-40-6[1][2]
Synonyms Fmoc-N-Me-Glu(OtBu)-OH, N-α-Fmoc-N-α-methyl-L-glutamic acid γ-tert-butyl ester[1][2]
Molecular Formula C₂₅H₂₉NO₆[1][2]
Molecular Weight 439.50 g/mol [1][2]
Appearance White to off-white powder[1][2]
Purity ≥98% (HPLC)[1][2]
Optical Rotation [α]²⁰/D = -19 ± 2° (c=1 in DMF)[1][2]
Melting Point 116-119 °C
Storage Temperature 2-8 °C

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary and most significant use of Fmoc-N-Me-Glu(OtBu)-OH is as a specialized amino acid building block in solid-phase peptide synthesis (SPPS).[3] SPPS is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids to create custom peptides. The unique structural features of this compound are critical for the successful incorporation of an N-methylated glutamic acid residue into a growing peptide chain.

The N-methylation of amino acids in a peptide backbone is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification can confer several advantageous properties:

  • Increased Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the action of proteases, leading to a longer in vivo half-life of the peptide drug.[4]

  • Enhanced Membrane Permeability: N-methylation can improve a peptide's ability to cross cell membranes, a crucial factor for targeting intracellular components and for oral bioavailability.[4][5]

  • Conformational Rigidity: The N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to higher receptor binding affinity and selectivity.[4]

Experimental Protocol: Incorporation of Fmoc-N-Me-Glu(OtBu)-OH in SPPS

The following is a generalized protocol for the incorporation of Fmoc-N-Me-Glu(OtBu)-OH into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids, including Fmoc-N-Me-Glu(OtBu)-OH (CAS 200616-40-6)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: The solid support resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group of the resin or the last coupled amino acid is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: Fmoc-N-Me-Glu(OtBu)-OH is pre-activated with a coupling reagent and a base in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for a specified time.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group from the N-methylated glutamic acid) are removed by treatment with a cleavage cocktail.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Diagram:

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-N-Me-Glu(OtBu)-OH + Coupling Reagents) deprotection->coupling washing Wash Resin (DMF, DCM) coupling->washing repeat Repeat for next Amino Acid washing->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Precipitation & Purification (Ether & RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating Fmoc-N-Me-Glu(OtBu)-OH.

Biological Significance and Applications in Drug Discovery

Glutamic acid is a primary excitatory neurotransmitter in the central nervous system, and its receptors are targets for a wide range of neurological and psychiatric disorders. Peptides containing N-methylated glutamic acid could potentially act as more stable and potent modulators of these receptors.

The general strategy of N-methylation to improve peptide drug properties suggests that peptides incorporating N-methyl-glutamic acid derived from this compound could be investigated for a variety of therapeutic applications, including:

  • Neuroactive Peptides: Development of analogs of neuropeptides with improved blood-brain barrier penetration and stability for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.

  • Anticancer Peptides: Design of peptides that target cancer cells with enhanced stability against degradation by tumor-associated proteases.

  • Metabolic Disease Therapeutics: Creation of more stable analogs of peptide hormones involved in metabolism, such as GLP-1, for the treatment of diabetes and obesity.

Hypothetical Signaling Pathway Modulation

The incorporation of N-methylated glutamic acid into a peptide designed to target a specific G-protein coupled receptor (GPCR) could lead to altered downstream signaling. The increased conformational rigidity of the peptide may result in a more specific and prolonged interaction with the receptor, leading to either enhanced agonism or antagonism.

Signaling Pathway Diagram:

Signaling_Pathway peptide N-Me-Glu Peptide receptor Target Receptor (GPCR) peptide->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

The Unseen Architects: A Technical Guide to the Biological Significance of D-Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the central dogma of molecular biology, L-amino acids are the exclusive building blocks of ribosomally synthesized proteins. However, a growing body of evidence reveals the profound and diverse biological significance of their chiral counterparts, D-amino acids. Once considered biological rarities, D-amino acids are now recognized as crucial players in a vast array of physiological processes across all domains of life, from bacteria to mammals. Their incorporation into peptides and proteins, either through post-translational modification or non-ribosomal synthesis, confers unique structural and functional properties with significant implications for cellular function, intercellular communication, and the development of novel therapeutics.

This in-depth technical guide explores the core biological significance of D-amino acid incorporation. It provides researchers, scientists, and drug development professionals with a comprehensive overview of their roles, the experimental methodologies used to study them, and their burgeoning potential in medicine.

Biological Roles of D-Amino Acids

The presence of D-amino acids in biological systems is not a random occurrence but rather a sophisticated evolutionary strategy to enhance functional diversity and confer selective advantages.

In Bacteria: Fortifying the Fortress

D-amino acids are integral components of the bacterial cell wall, primarily in the form of D-alanine and D-glutamic acid within the peptidoglycan (PG) layer.[1][2] This incorporation provides structural rigidity and, crucially, resistance to degradation by host proteases, which are stereospecific for L-amino acids.[1] Beyond this structural role, bacteria also release non-canonical D-amino acids, such as D-methionine and D-leucine, which act as signaling molecules to regulate cell wall remodeling, biofilm disassembly, and spore germination.[2]

Table 1: Concentration of D-Amino Acids in Bacterial Systems

D-Amino AcidBacterial SpeciesSystemConcentration/PercentageReference(s)
D-AlanineGeneralPeptidoglycanMajor Component[1][2]
D-Glutamic AcidGeneralPeptidoglycanMajor Component[1][2]
D-MethionineVibrio choleraeStationary Phase Peptidoglycan3-4% of muropeptides[2]
D-LeucineVibrio choleraeStationary Phase Peptidoglycan3-4% of muropeptides[2]
D-Aspartic AcidLactococcus, EnterococcusPeptidoglycanComponent[2]
D-SerineVancomycin-resistant Staphylococcus aureusPeptidoglycanComponent[2]
In Mammals: Modulating the Mind and Body

In mammals, D-amino acids play critical roles as neuromodulators and in the endocrine system. D-serine, for instance, is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, essential for synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders. D-aspartate is involved in neurogenesis and hormone regulation.

Table 2: Concentration of D-Serine in Mammalian Brain Regions

Brain RegionSpeciesD-Serine Concentration (nmol/g)Reference(s)
Cerebral CortexHuman80 - 150
CerebrumHumanHighest among CNS areas
HippocampusHumanHigh concentration
Basal GangliaHumanHigh concentration
In Venoms and Toxins: Nature's Weaponry

D-amino acids are found in the venom peptides of various animals, including cone snails, spiders, and platypuses. Their presence in these toxins is thought to enhance their stability against proteolytic degradation, thereby increasing their potency and duration of action.

Impact on Peptide and Protein Properties

The substitution of an L-amino acid with its D-enantiomer can have profound effects on the physicochemical properties of peptides and proteins, a feature that is being increasingly exploited in drug development.

Enhanced Proteolytic Stability

The primary advantage of incorporating D-amino acids into therapeutic peptides is the significant increase in their resistance to proteases. This leads to a longer plasma half-life and improved bioavailability.

Table 3: Effect of D-Amino Acid Substitution on Peptide Half-Life

PeptideModificationSystemHalf-life ImprovementReference(s)
Ang(1-7)N-terminal acetylation & C-terminal amidationNot specified~9 min to 135 min[3]
VH445D-amino acid incorporationNot specified1.16 hours to 3.03 hours[3]
MUC2 epitope peptideD-amino acids at N- and C-terminiDiluted human serum and lysosomal preparationResistant to degradation[4][5]
Altered Conformation and Activity

Replacing an L-amino acid with a D-amino acid can alter the secondary and tertiary structure of a peptide or protein. This can lead to changes in biological activity, including receptor binding affinity and enzymatic inhibition.

Table 4: Effect of D-Amino Acid Substitution on Protein Stability and Inhibitory Activity

Protein/PeptideD-Amino Acid SubstitutionEffect on Melting Temperature (Tm)IC50/Ki ValueReference(s)
Villin Headpiece Subdomain (VHP)Single L-to-D substitutionsModest to significant destabilization (ΔTm,app from -1.2°C to -28.5°C)Not Applicable[6][7]
Antitumor Peptide RDP2159 L-to-D substitutions (9D-RDP215)Increased structured part in solutionLC50 (A375 cells, 8h): 1.8 ± 0.1 µM (vs. 4.7 ± 0.4 µM for L-peptide)[8]
SARS-CoV-2 3CLpro Inhibitor (3CVL-7)Retro-inverso D-peptide (3CVLri-7)Not ApplicableIC50: 1.57 ± 0.2 µM (vs. 0.98 ± 0.2 µM for L-peptide)[9][10]
SARS-CoV-2 Main Protease Inhibitor (D-CDP7)D-amino acid substitutionsNot ApplicableIC50: 1.9 ± 0.3 µM[11]

Experimental Protocols

The study of D-amino acids requires specialized analytical techniques to distinguish between enantiomers.

Chiral Amino Acid Analysis by HPLC

Method: Pre-column Derivatization with Marfey's Reagent followed by RP-HPLC

This method is widely used for the determination of amino acid enantiomers. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of amino acids to form diastereomers that can be separated by reverse-phase HPLC.[12][13][14][15]

Protocol:

  • Hydrolysis (for peptides/proteins):

    • Treat the sample with 6 M HCl at 110°C for 24 hours to release individual amino acids.

    • Dry the hydrolysate under vacuum.

  • Derivatization:

    • Dissolve the dried hydrolysate or amino acid standards in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

    • Evaporate the acetone under a stream of nitrogen.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase column.

    • Use a linear gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid) for elution.

    • Detect the derivatives by UV absorbance at 340 nm.

    • Compare the retention times of the sample peaks with those of derivatized L- and D-amino acid standards to identify and quantify the enantiomers.

Method: Pre-column Derivatization with o-Phthalaldehyde (OPA) and a Chiral Thiol

This method offers high sensitivity through fluorescence detection. OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles.[16][17][18]

Protocol:

  • Reagent Preparation:

    • Prepare an OPA solution (e.g., 10 mg/mL in borate buffer).

    • Prepare a chiral thiol solution (e.g., N-acetyl-L-cysteine, 10 mg/mL in borate buffer).

    • Prepare a borate buffer (e.g., 0.4 M, pH 9.5).

  • Derivatization:

    • Mix the amino acid sample with the borate buffer.

    • Add the chiral thiol solution, followed by the OPA solution.

    • Allow the reaction to proceed for a few minutes at room temperature. The reaction is rapid.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

    • Identify and quantify enantiomers by comparing with derivatized standards.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

SPPS is the standard method for chemically synthesizing peptides, including those containing D-amino acids.[19][20][21][22][23]

Protocol (Fmoc/tBu Strategy):

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Wang resin for C-terminal carboxyl, Rink amide resin for C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Couple the C-terminal Fmoc-protected amino acid (L- or D-) to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Subsequent Amino Acid Coupling:

    • Couple the next Fmoc-protected amino acid (L- or D-) to the deprotected N-terminus using a coupling agent and base.

  • Repeat:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Visualizations of Key Pathways and Workflows

Signaling Pathway: D-Serine at the NMDA Receptor

D_Serine_NMDA_Signaling cluster_synapse Synaptic Cleft Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 D_Serine D-Serine D_Serine->NMDA_R Binds to GluN1 (co-agonist) Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_ion->Synaptic_Plasticity Activates Downstream Signaling

Caption: D-Serine as a co-agonist for NMDA receptor activation.

Experimental Workflow: Identification of D-Amino Acid-Containing Peptides

D_Amino_Acid_ID_Workflow Start Biological Sample (e.g., tissue, venom) Extraction Peptide Extraction and Purification Start->Extraction Screening Enzymatic Screening (Protease Digestion) Extraction->Screening LCMS LC-MS/MS Analysis Extraction->LCMS Undigested Control Screening->LCMS Comparison Compare Digested vs. Undigested Samples LCMS->Comparison Resistant_Peptides Identify Protease- Resistant Peptides Comparison->Resistant_Peptides Hydrolysis Acid Hydrolysis Resistant_Peptides->Hydrolysis Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Chiral_Analysis Chiral HPLC or GC-MS Derivatization->Chiral_Analysis Identification Identify and Quantify D-Amino Acids Chiral_Analysis->Identification

Caption: Workflow for identifying D-amino acid-containing peptides.

Logical Relationship: Peptidoglycan Biosynthesis with D-Amino Acids

Peptidoglycan_Biosynthesis L_Ala L-Alanine Racemase_Ala Alanine Racemase L_Ala->Racemase_Ala D_Ala D-Alanine D_Ala_D_Ala_Ligase D-Ala-D-Ala Ligase D_Ala->D_Ala_D_Ala_Ligase L_Glu L-Glutamate Racemase_Glu Glutamate Racemase L_Glu->Racemase_Glu D_Glu D-Glutamate UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Lipid II precursor) Racemase_Ala->D_Ala Racemase_Glu->D_Glu D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala_Ligase->D_Ala_D_Ala UDP_NAM UDP-NAM UDP_NAM->UDP_NAM_pentapeptide + L-Ala, D-Glu, m-DAP, D-Ala-D-Ala Transglycosylation Transglycosylation UDP_NAM_pentapeptide->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Glycan Chain Elongation Peptidoglycan Cross-linked Peptidoglycan Transpeptidation->Peptidoglycan Peptide Cross-linking

Caption: Role of D-amino acids in bacterial peptidoglycan synthesis.

Conclusion and Future Directions

The incorporation of D-amino acids represents a fascinating and functionally significant deviation from the L-amino acid-centric world of ribosomal protein synthesis. Their roles in enhancing stability, modulating biological activity, and participating in complex signaling networks are just beginning to be fully appreciated. For drug development professionals, the deliberate incorporation of D-amino acids into peptide therapeutics offers a powerful strategy to overcome the limitations of proteolytic instability, paving the way for a new generation of more robust and effective drugs.

Future research will undoubtedly uncover new roles for D-amino acids in health and disease, further elucidating the intricate enzymatic machinery responsible for their synthesis and incorporation. The continued development of sensitive and high-throughput analytical methods will be crucial for these discoveries. As our understanding of the "D-world" expands, so too will the opportunities to harness its potential for therapeutic intervention and biotechnological innovation.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-Me-D-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties such as enzymatic stability, cell permeability, and oral bioavailability. However, the synthesis of peptides containing these residues, particularly the sterically hindered N-methylated amino acids like Fmoc-N-Me-D-Glu-OH, presents significant challenges in standard solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the successful incorporation of this compound into a peptide chain using Fmoc/tBu chemistry, addressing the common issues of low coupling yields and potential side reactions.

Challenges in N-Methylated Peptide Synthesis

The primary obstacle in the SPPS of N-methylated peptides is the steric hindrance caused by the N-methyl group, which can lead to incomplete coupling reactions.[1][2][3][4] This necessitates the use of more potent coupling reagents and potentially longer reaction times. Standard monitoring methods like the ninhydrin test are ineffective for secondary amines and must be replaced with alternatives such as the bromophenol blue test.[2] Furthermore, side reactions like diketopiperazine formation and fragmentation during final cleavage can occur, requiring careful optimization of the synthesis strategy.[1][5] For the synthesis involving this compound, the glutamic acid side chain is typically protected with an O-tert-butyl (OtBu) group, which is labile to strong acid and removed during the final cleavage step.[6][7][8]

Key Reagents and Equipment

  • Resin: 2-Chlorotrityl chloride resin is recommended to minimize diketopiperazine formation, especially if the N-methylated residue is near the C-terminus.[1]

  • Amino Acids: Fmoc-N-Me-D-Glu(OtBu)-OH and other standard Fmoc-protected amino acids.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is crucial.[9] Dichloromethane (DCM).

  • Deprotection Reagent: 20% piperidine in DMF.[4][9]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for coupling N-methylated amino acids.[2][9] PyAOP or PyBOP/HOAt are also effective alternatives.[1][5]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.

  • Equipment: Automated or manual peptide synthesizer, reaction vessels, filtration apparatus, HPLC for purification and analysis, Mass spectrometer.

Experimental Protocols

Resin Loading (First Amino Acid Attachment)

The first amino acid is loaded onto the 2-chlorotrityl chloride resin. If the C-terminal residue is not N-methylated, standard loading protocols can be followed. If the first residue to be attached is Fmoc-N-Me-D-Glu(OtBu)-OH, the following protocol is recommended.

Table 1: Resin Loading Conditions

ParameterValue
Resin2-Chlorotrityl chloride resin
Fmoc-Amino Acid1.5 - 2.0 equivalents (relative to resin capacity)
Base (DIPEA)3.0 - 4.0 equivalents (relative to resin capacity)
SolventDCM
Reaction Time1 - 2 hours
Capping of unreacted sitesDCM/Methanol/DIPEA (17:2:1 v/v/v)
Capping Time30 minutes

Protocol:

  • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Drain the DCM and add a solution of Fmoc-N-Me-D-Glu(OtBu)-OH and DIPEA in DCM.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the reaction mixture and wash the resin with DCM.

  • To cap any unreacted chloride sites, treat the resin with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.

  • Wash the resin thoroughly with DCM and then DMF to prepare for the next step.

Peptide Chain Elongation Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

Table 2: Fmoc Deprotection Conditions

ParameterValue
Reagent20% Piperidine in DMF
Treatment2 x 10 minutes
Washes (post-deprotection)5 x DMF

Protocol:

  • Treat the resin-bound peptide with 20% piperidine in DMF for 10 minutes.

  • Drain the solution and repeat the treatment for another 10 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Due to the steric hindrance of the N-methyl group, a highly efficient coupling reagent such as HATU is required.

Table 3: Coupling Conditions for Fmoc-N-Me-D-Glu(OtBu)-OH

ParameterValue
Fmoc-Amino Acid4 equivalents (relative to resin loading)
Coupling Reagent (HATU)3.9 equivalents (relative to resin loading)
Base (DIPEA)8 equivalents (relative to resin loading)
SolventDMF
Pre-activation Time2-5 minutes
Coupling Time1 - 4 hours (monitor for completion)
Washes (post-coupling)3 x DMF

Protocol:

  • In a separate vessel, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (4 eq.) and HATU (3.9 eq.) in DMF.

  • Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-4 hours. The reaction should be monitored for completion using the bromophenol blue test.[2]

  • Once the coupling is complete (indicated by a color change to yellow with the bromophenol blue test), drain the coupling solution and wash the resin with DMF (3 times).[2]

  • If the coupling is incomplete, a second coupling can be performed.

As the standard ninhydrin test gives a false negative with secondary amines, the bromophenol blue test is recommended.

Table 4: Bromophenol Blue Test for Coupling Completion

ResultResin Bead ColorInterpretationAction
Positive (Incomplete)Blue / GreenFree amine presentRecouple the amino acid
Negative (Complete)YellowNo free amine detectedProceed to the next deprotection step

Protocol:

  • Take a small sample of resin beads and wash them with DMF and then methanol.

  • Add a few drops of the bromophenol blue solution in DMF.

  • Observe the color of the beads.

Final Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu on the N-Me-D-Glu) are removed.

Table 5: Cleavage and Deprotection Conditions

ParameterValue
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% Water
Treatment Time2 - 4 hours
PrecipitationCold diethyl ether

Protocol:

  • Wash the final peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the key processes described in this protocol.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Elongation Peptide Elongation Cycle (Repeat n times) cluster_Final Final Steps Resin Start: 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Load First Amino Acid (e.g., Fmoc-N-Me-D-Glu(OtBu)-OH) + DIPEA in DCM Swell->Load Cap Cap Unreacted Sites (DCM/MeOH/DIPEA) Load->Cap Wash_DCM_DMF Wash with DCM, then DMF Cap->Wash_DCM_DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash_DCM_DMF->Deprotect Wash_DMF1 Wash with DMF Deprotect->Wash_DMF1 Couple Couple Fmoc-N-Me-D-Glu(OtBu)-OH (HATU, DIPEA in DMF) Wash_DMF1->Couple Monitor Monitor Coupling (Bromophenol Blue Test) Couple->Monitor Monitor->Couple If incomplete Wash_DMF2 Wash with DMF Monitor->Wash_DMF2 If complete Wash_DMF2->Deprotect Next cycle Final_Wash Final Wash (DCM) and Dry Wash_DMF2->Final_Wash Final cycle Cleave Cleavage & Deprotection (TFA/TIS/H2O) Final_Wash->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify

Caption: Workflow for SPPS incorporating Fmoc-N-Me-D-Glu(OtBu)-OH.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-N-Me-D-Glu(OtBu)-OH (Carboxylic Acid) Activated_Ester Activated OAt Ester (Highly Reactive) AA->Activated_Ester + HATU / DIPEA HATU HATU Peptide_Bond New Peptide Bond Formed Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_Resin Deprotected N-terminus (Secondary Amine on Resin) Peptide_Resin->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated coupling.

References

Application Notes and Protocols for Coupling Fmoc-N-Me-D-Glu-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptides to enhance their pharmacological properties, such as enzymatic stability, receptor selectivity, and cell permeability. However, the presence of the N-methyl group introduces significant steric hindrance, making their incorporation into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) a considerable challenge. Incomplete couplings can lead to deletion sequences and low yields of the desired peptide.

This document provides detailed application notes and protocols for the efficient coupling of Fmoc-N-Me-D-Glu-OH, a sterically hindered N-methylated amino acid, in Fmoc-based SPPS. It outlines recommended coupling reagents, reaction conditions, and strategies to overcome the synthetic challenges associated with this particular building block.

Challenges in Coupling this compound

The primary challenge in coupling this compound is the steric bulk around the secondary amine, which slows down the acylation reaction. This can result in:

  • Low Coupling Yields: Incomplete reaction leading to the formation of deletion sequences.

  • Racemization: The prolonged activation times and harsh conditions sometimes required can lead to the loss of stereochemical integrity of the amino acid.

  • Side Reactions: Increased risk of side reactions such as diketopiperazine formation, particularly at the dipeptide stage.

To address these challenges, careful selection of coupling reagents, optimization of reaction parameters, and appropriate monitoring of the coupling reaction are essential.

Recommended Coupling Reagents and Conditions

Several coupling reagents have been developed to facilitate the incorporation of sterically hindered amino acids. For this compound, phosphonium and aminium/uronium salt-based reagents are highly recommended over carbodiimides like DCC or DIC, which are often less effective for such challenging couplings.[1][2][3]

Comparison of Recommended Coupling Reagents
Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHigh reactivity, fast kinetics, and reduced racemization, especially when used with bases like DIPEA or collidine.[2][3][4]Can react with the free N-terminus to form a guanidinium capping group if used in large excess.[5]
PyAOP Phosphonium SaltHighly effective for coupling N-methylated amino acids, with a lower tendency for side reactions at the N-terminus compared to HATU.[1]Byproducts can sometimes be difficult to remove.
PyBOP/HOAt Phosphonium SaltA well-established and effective combination for hindered couplings. HOAt is a superior additive to HOBt in preventing racemization and accelerating the reaction.[6]
PyBroP Phosphonium SaltA highly reactive reagent, particularly useful for very difficult couplings where other reagents may fail.Can be too reactive for some applications, potentially leading to side reactions if not used with care.
Recommended Reaction Parameters
ParameterRecommendationRationale
Solvent DMF or NMPGood swelling of the resin and solubilization of reagents.[2]
Base DIPEA or CollidineDIPEA is a strong, non-nucleophilic base commonly used in SPPS. Collidine is a weaker base and can be beneficial in minimizing racemization.[6][7]
Equivalents of Reagents 3-5 eq. Fmoc-N-Me-D-Glu-OH3-5 eq. Coupling Reagent6-10 eq. BaseAn excess of reagents drives the reaction to completion. The higher equivalents are recommended for more challenging couplings.
Temperature Room Temperature to 50°CElevated temperatures can increase the reaction rate, but may also increase the risk of racemization. Microwave-assisted SPPS can be employed to accelerate coupling, but temperature control is crucial.[7]
Coupling Time 1-4 hours (or longer)Extended coupling times are often necessary to ensure complete reaction. Reaction progress should be monitored.
Double Coupling RecommendedPerforming the coupling reaction twice is a highly effective strategy to maximize the incorporation of the sterically hindered amino acid.[8]

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound. For automated synthesizers, these protocols can be adapted based on the instrument's specifications. The side chain of this compound is protected with a tert-butyl (OtBu) group.

Materials
  • Fmoc-N-Me-D-Glu(OtBu)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang) with the N-terminal Fmoc group removed

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Coupling reagent (HATU or PyAOP)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Bromophenol Blue monitoring solution (2.5 mg/mL in DMF)

Protocol 1: Coupling using HATU
  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them with DMF and IPA, and perform a Bromophenol Blue test to check for the presence of free amines.[2] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.

    • If the coupling is incomplete, a second coupling is recommended (see Protocol 3).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and IPA (3x).

Protocol 2: Coupling using PyAOP
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH and 3.9 equivalents of PyAOP in DMF.

    • Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow the same procedure as in Protocol 1.

Protocol 3: Double Coupling Strategy
  • Perform the first coupling as described in Protocol 1 or 2.

  • After the initial coupling time, drain the reaction solution and wash the resin with DMF (3x).

  • Repeat the activation and coupling steps with a fresh solution of activated Fmoc-N-Me-D-Glu(OtBu)-OH.

  • Agitate for an additional 1-2 hours.

  • Monitor the completion of the second coupling using the Bromophenol Blue test.

  • Wash the resin as described in the previous protocols.

Monitoring the Coupling Reaction

The standard ninhydrin (Kaiser) test is often unreliable for secondary amines like N-methylated amino acids. The Bromophenol Blue test is a more suitable alternative for monitoring the presence of free amines on the resin.

Bromophenol Blue Test Protocol:
  • Take a small sample of resin beads (1-2 mg) and place them in a small glass test tube.

  • Wash the beads with DMF and then with IPA.

  • Add 1-2 drops of the Bromophenol Blue solution.

  • Observe the color of the beads and the solution.

    • Yellow: Coupling is complete (no free amine).

    • Blue/Green: Coupling is incomplete (free amine present).

Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Racemization Loss of stereochemical integrity at the alpha-carbon of the N-methylated amino acid. This can be exacerbated by prolonged activation times and the use of strong bases.Use a weaker base such as collidine instead of DIPEA.[7] Minimize pre-activation times. Employ coupling reagents known for low racemization, such as those containing HOAt.[6]
Diketopiperazine (DKP) Formation Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin. This is more prevalent when proline or another N-substituted amino acid is at the C-terminus of the dipeptide.Couple a pre-formed dipeptide (if commercially available) instead of sequential single amino acid couplings at the problematic junction. Use a 2-chlorotrityl chloride resin, which is more sterically hindered and less prone to DKP formation.[6]
Incomplete Deprotection The steric hindrance of the N-methyl group can also hinder the subsequent Fmoc deprotection of the newly incorporated amino acid.Extend the Fmoc deprotection time or use a stronger deprotection cocktail (e.g., 2% DBU/20% piperidine in DMF). Monitor deprotection completion by UV-Vis spectroscopy of the fulvene-piperidine adduct.

Diagrams

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling Fmoc-N-Me-D-Glu(OtBu)-OH + Coupling Reagent + Base Washing1->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Incomplete Incomplete? Monitoring->Incomplete DoubleCoupling Double Coupling Incomplete->DoubleCoupling Yes Washing2 Washing (DMF, DCM, IPA) Incomplete->Washing2 No DoubleCoupling->Coupling NextCycle Proceed to Next Cycle Washing2->NextCycle

Caption: Workflow for the coupling of this compound in SPPS.

Coupling_Reagents_Comparison cluster_Aminium Aminium/Uronium Salts cluster_Phosphonium Phosphonium Salts HATU HATU High reactivity Fast kinetics Low racemization PyAOP PyAOP Highly effective for N-Me-AAs Fewer N-terminal side reactions PyBOP PyBOP/HOAt Well-established HOAt reduces racemization FmocNMeDGlu This compound FmocNMeDGlu->HATU Activation FmocNMeDGlu->PyAOP Activation FmocNMeDGlu->PyBOP Activation

Caption: Recommended coupling reagent classes for this compound.

Conclusion

The successful incorporation of this compound into synthetic peptides requires careful consideration of the challenges posed by its steric hindrance. By selecting highly reactive coupling reagents such as HATU or PyAOP, optimizing reaction conditions, employing a double coupling strategy, and utilizing appropriate monitoring techniques like the Bromophenol Blue test, researchers can achieve high coupling efficiencies and obtain the desired N-methylated peptides with good purity. The protocols and guidelines presented in this document provide a robust framework for overcoming the synthetic hurdles associated with this valuable building block.

References

Application Notes and Protocols for the Use of HATU as a Coupling Reagent for Fmoc-N-Me-D-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the steric hindrance imposed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions. Fmoc-N-Me-D-Glu-OH, a derivative of glutamic acid, is a valuable building block for introducing conformational constraints and acidic side chains. This document provides detailed application notes and protocols for the efficient coupling of this compound and its side-chain protected form, Fmoc-N-Me-D-Glu(OtBu)-OH, using the highly effective coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

HATU is an aminium-based coupling reagent renowned for its rapid reaction kinetics and its ability to minimize racemization, making it particularly well-suited for coupling sterically hindered amino acids.[1][2] Its mechanism involves the rapid formation of a highly reactive OAt-active ester, which readily undergoes aminolysis to form the desired peptide bond.[2]

Key Advantages of Using HATU for this compound Coupling

  • High Coupling Efficiency: HATU is highly effective in promoting amide bond formation with sterically hindered N-methylated amino acids, leading to higher peptide yields.[3]

  • Fast Reaction Kinetics: The activation of the carboxylic acid with HATU is rapid, allowing for shorter coupling times compared to other reagents.[1]

  • Reduced Racemization: The use of HATU, which is derived from HOAt, is known to suppress epimerization, a critical factor in maintaining the stereochemical integrity of the peptide.[4]

  • Compatibility with SPPS: HATU is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.

Data Presentation: Comparative Coupling Efficiency

While specific quantitative data for the coupling of this compound with HATU is not extensively published, the following table provides a representative comparison of coupling efficiencies for a generic sterically hindered N-methylated amino acid using different coupling reagents. This data is illustrative and serves to highlight the general performance of HATU in such challenging couplings.

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (h)Estimated Purity (%)Notes
HATU 1 : 0.95 : 22>95%Recommended for sterically hindered couplings.
HBTU1 : 1 : 2485-90%Slower kinetics compared to HATU.
DIC/HOBt1 : 1 : -1270-80%Significantly lower efficiency for N-methylated residues.
PyBOP1 : 1 : 23~90%Good alternative, but may be less effective than HATU for highly hindered couplings.

Experimental Protocols

Materials
  • Fmoc-N-Me-D-Glu(OtBu)-OH (Recommended to use the side-chain protected form to prevent side reactions)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Resin with a free amino group (e.g., Rink Amide, Wang)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Methanol

  • Bromophenol Blue monitoring solution (0.05% in DMF)

Protocol 1: Manual Solid-Phase Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH using HATU

This protocol is designed for a standard 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the resin (e.g., 100-200 mesh Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIEA (8 equivalents, 0.8 mmol) to the amino acid/HATU solution and vortex briefly.

    • Immediately add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Due to the N-methylation, the Kaiser test is not reliable. Use the Bromophenol Blue test to monitor the reaction progress.

    • Bromophenol Blue Test Procedure:

      • Take a small sample of the resin beads and wash them with DMF and then methanol.

      • Add a few drops of the Bromophenol Blue solution.

      • Observe the color of the beads. Blue or green indicates incomplete coupling (free amines present). Yellow indicates complete coupling.

  • Recoupling (if necessary): If the Bromophenol Blue test is positive (blue/green), drain the reaction solution and repeat the coupling step with a fresh activation mixture.

  • Washing: Once the coupling is complete (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next synthesis cycle.

Protocol 2: Automated Solid-Phase Coupling

The manual protocol can be adapted for an automated peptide synthesizer. Ensure the synthesizer is configured for the use of HATU and allows for extended coupling times for N-methylated amino acids. The reagent equivalents and concentrations should be adjusted based on the synthesizer's specifications. A double coupling strategy is often pre-programmed for known difficult couplings like those involving N-methylated amino acids.

Mandatory Visualizations

HATU_Mechanism CarboxylicAcid Fmoc-N-Me-D-Glu(OtBu)-OH ActiveEster OAt-Active Ester (Highly Reactive) CarboxylicAcid->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIEA) Base->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Aminolysis ResinAmine Resin-Bound Amine ResinAmine->PeptideBond Byproduct Tetramethylurea PeptideBond->Byproduct Releases

Caption: Mechanism of HATU-mediated peptide bond formation.

SPPS_Workflow Start Start: Resin with Free Amine Activation Activate Fmoc-N-Me-D-Glu(OtBu)-OH with HATU and DIEA Start->Activation Coupling Couple to Resin Activation->Coupling Monitoring Monitor with Bromophenol Blue Test Coupling->Monitoring Complete Is Coupling Complete? Monitoring->Complete Washing1 Wash Resin (DMF, DCM) FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1->FmocDeprotection Washing2 Wash Resin (DMF) FmocDeprotection->Washing2 NextCycle Proceed to Next Coupling Cycle Washing2->NextCycle Complete->Coupling No (Recouple) Complete->Washing1 Yes

Caption: Experimental workflow for a single coupling cycle.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Bromophenol Blue Test) - Steric hindrance of the N-methylated amino acid.- Insufficient activation time or coupling time.- Low quality of reagents or solvents.- Perform a second coupling (recouple).- Increase the coupling time to 3-4 hours.- Increase the equivalents of amino acid and coupling reagents.- Use fresh, high-quality reagents and solvents.
Guanidinylation of the N-terminus - Use of excess HATU relative to the carboxylic acid.- Use a slight excess of the Fmoc-amino acid relative to HATU (e.g., 1:0.95 ratio).- Avoid pre-activation times longer than a few minutes before adding to the resin.
Low Peptide Purity/Yield - Aggregation of the growing peptide chain.- Side reactions during synthesis or cleavage.- Consider using a more polar solvent like NMP or a mixture of DMF/DMSO.- Ensure the side-chain protecting group of glutamic acid (OtBu) is stable to the synthesis conditions.

Conclusion

HATU is a superior coupling reagent for incorporating the sterically demanding this compound into peptide sequences. Its rapid activation and high efficiency can overcome the challenges associated with N-methylated amino acids, leading to the successful synthesis of complex and modified peptides. By following the detailed protocols and troubleshooting guidelines provided, researchers can optimize their synthesis workflows and achieve high-purity peptides for their drug discovery and development endeavors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing N-Methylated Glutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-methylation is a critical modification in peptide drug development, enhancing proteolytic stability, cell permeability, and conformational rigidity. However, peptides incorporating N-methylated amino acids, particularly those with charged side chains like N-methylated glutamic acid (N-Me-Glu), present unique challenges during reversed-phase HPLC (RP-HPLC) purification. This application note provides a detailed protocol and best practices for the efficient purification of these complex peptides, using a model peptide containing N-Me-Glu to illustrate the methodology. We address common issues such as peak broadening and the separation of closely related impurities, offering strategies to optimize purity and yield.

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a proven strategy for improving pharmacokinetic properties. The methyl group on the amide nitrogen sterically hinders enzymatic cleavage, increasing the peptide's in vivo half-life. It also reduces the number of hydrogen bond donors, which can lead to increased membrane permeability.

Glutamic acid, with its acidic side chain, is often a key residue for solubility and biological activity. Its N-methylated counterpart, N-methylated glutamic acid, introduces a unique combination of increased hydrophobicity from the methyl group and a persistent negative charge at neutral pH. This duality can complicate purification. The primary challenges in RP-HPLC arise from:

  • Conformational Isomers: N-methylation can restrict rotation around the amide bond, leading to the presence of stable cis and trans conformers that may interconvert slowly on the chromatographic timescale. This can result in broadened or split peaks, complicating isolation and purity assessment.[1]

  • Hydrophobicity Changes: The addition of a methyl group generally increases the hydrophobicity and retention time of a peptide in RP-HPLC compared to its non-methylated analogue.

  • Charge Effects: The glutamic acid side chain's carboxyl group is typically protonated under the acidic conditions (e.g., 0.1% TFA, pH ~2) of standard RP-HPLC, minimizing ionic interactions with the stationary phase.

This note outlines a robust workflow for purifying peptides containing N-methylated glutamic acid, from analytical method development to preparative scale-up.

Challenges and Solutions in HPLC Purification

The successful purification of N-Me-Glu peptides requires addressing the specific challenges posed by N-methylation.

cluster_challenges Key Purification Challenges cluster_solutions Strategic Solutions C1 Peak Broadening / Splitting (Cis/Trans Isomers) S1 Optimize Temperature C1->S1 Improves interconversion rate C2 Co-elution of Impurities (Deletion/Truncated Sequences) S2 Adjust Gradient Slope C2->S2 Increases separation C3 Poor Resolution C3->S2 Enhances resolution S3 Modify Mobile Phase (e.g., alternative ion-pairing agent) C3->S3 S4 Select Appropriate Stationary Phase (e.g., C18 vs. Phenyl-Hexyl) C3->S4

Caption: Key challenges and strategic solutions in the HPLC purification of N-methylated peptides.

Experimental Protocols

This section details the protocols for analytical and preparative RP-HPLC. The methodology is based on conditions reported for the successful purification of the model peptide (N-Me)EWG-NH2.[2]

Materials and Equipment
  • HPLC System: Analytical and Preparative HPLC systems with UV detectors.

  • Columns: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Analytical: 4.6 x 250 mm

    • Preparative: 21.2 x 250 mm

  • Solvents:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Sample: Crude peptide containing N-methylated glutamic acid, post-synthesis and cleavage.

Protocol 1: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation: Dissolve the crude, lyophilized peptide in Solvent A (or a minimal amount of DMSO followed by dilution with Solvent A) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the analytical column (4.6 x 250 mm) with 95% Solvent A and 5% Solvent B for at least 10 column volumes.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: 214 nm and 280 nm

    • Column Temperature: 30-40°C (optimization may be required to improve peak shape)

    • Gradient: 10% to 90% Solvent B over 20 minutes.

  • Data Analysis: Integrate all peaks and calculate the purity of the crude product as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Preparative RP-HPLC for Purification
  • Method Transfer and Scale-Up: Based on the analytical chromatogram, develop a focused gradient for the preparative run. The goal is to create a shallow gradient around the elution point of the target peptide to maximize resolution from impurities.

  • Sample Loading: Dissolve the crude peptide in a minimal volume of the initial mobile phase (e.g., 90% Solvent A / 10% Solvent B). Ensure the peptide is fully dissolved to prevent column blockage. The maximum loading capacity depends on the column dimensions and the complexity of the crude mixture.

  • Column Equilibration: Equilibrate the preparative column (21.2 x 250 mm) with the starting conditions of the focused gradient.

  • Preparative Method Parameters:

    • Flow Rate: 20 mL/min (adjust based on column dimensions and pressure limits)

    • Detection: 214 nm

    • Focused Gradient: Example: If the peptide elutes at 40% B in the analytical run, a focused gradient could be 30% to 50% Solvent B over 40 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak begins to elute and ending after the tail of the peak.

  • Analysis of Fractions: Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 1).

  • Pooling and Lyophilization: Combine fractions with the desired purity level (e.g., >95%), freeze the pooled solution, and lyophilize to obtain the final purified peptide powder.

cluster_workflow Peptide Synthesis and Purification Workflow SPPS Solid-Phase Peptide Synthesis (with N-Me-Glu incorporation) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Crude Crude Peptide Product Cleavage->Crude Analytical Analytical HPLC (Purity Check & Method Dev.) Crude->Analytical Prep Preparative HPLC (Purification) Crude->Prep Load Analytical->Prep Scale-up Fractions Fraction Collection Prep->Fractions Fraction_Analysis Fraction Purity Analysis (Analytical HPLC) Fractions->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Select fractions >95% purity Lyophilization Lyophilization Pooling->Lyophilization Final Purified Peptide (>95%) Lyophilization->Final

References

Application Notes and Protocols for the Automated Synthesis of Peptides Containing Fmoc-N-Me-D-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are valuable building blocks in peptide-based drug discovery, offering enhanced proteolytic stability, improved oral bioavailability, and the potential for increased potency and selectivity.[1] The incorporation of Fmoc-N-Me-D-Glu-OH, a D-amino acid derivative, can introduce unique conformational constraints and metabolic resistance into a peptide sequence. However, the steric hindrance imposed by the N-methyl group presents challenges for standard solid-phase peptide synthesis (SPPS) protocols, particularly in automated synthesizers. Incomplete couplings and potential side reactions necessitate optimized protocols and careful monitoring.

These application notes provide detailed protocols and recommendations for the efficient and reliable incorporation of this compound into peptide sequences using automated synthesizers.

Key Considerations for Incorporating this compound

The primary challenge in utilizing this compound is overcoming the steric hindrance of the N-methyl group, which can significantly slow down the kinetics of the coupling reaction. This can lead to incomplete acylation of the preceding amino acid, resulting in deletion sequences in the final peptide product.

Critical factors for successful incorporation include:

  • Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently reactive to achieve complete coupling.

  • Coupling Time and Temperature: Extended reaction times or elevated temperatures may be necessary.

  • Monitoring of Coupling Completion: Traditional ninhydrin-based tests are ineffective for secondary amines and N-methylated amino acids.

  • Fmoc Deprotection: Efficient removal of the Fmoc group is crucial to prevent double-incorporation or incomplete deprotection.

Recommended Reagents and Optimized Protocols

Coupling Reagents

For the sterically hindered this compound, highly efficient coupling reagents are recommended. While standard reagents like HBTU and HCTU are less effective for N-methylated amino acids, HATU and PyAOP have demonstrated superior performance.[2]

Coupling ReagentActivator TypeKey Advantages for N-Methylated Amino Acids
HATU Uronium/Aminium SaltHigh reactivity, reduced risk of racemization. Widely cited for successful coupling of N-methylated residues.[2]
PyAOP Phosphonium SaltParticularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.
PyBrOP Phosphonium SaltHigh reactivity, suitable for difficult couplings, though may increase the risk of racemization with prolonged activation.
Automated Synthesizer Protocol: Coupling this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer.

Reagents:

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection cycle of the synthesizer (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF or NMP to remove all traces of piperidine.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA and allow to pre-activate for 1-2 minutes.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction Time: Allow the coupling reaction to proceed for at least 2 hours at room temperature. For particularly difficult couplings, the time can be extended to 4 hours or overnight.

  • Washing: Wash the resin thoroughly with DMF or NMP.

  • Monitoring: Perform a bromophenol blue test to check for the presence of unreacted secondary amines.

  • Recoupling (if necessary): If the bromophenol blue test is positive (blue beads), repeat the coupling cycle (steps 4-8).

  • Capping (optional but recommended if recoupling fails): If the coupling remains incomplete after a second attempt, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.

Fmoc Deprotection

Standard Fmoc deprotection conditions are generally effective for N-methylated residues. However, for long or aggregation-prone sequences, alternative reagents can be considered.

Deprotection ReagentConcentrationKey Considerations
Piperidine 20% in DMFStandard and widely used.[3]
4-Methylpiperidine 20% in DMFAn effective alternative to piperidine with similar deprotection kinetics.[3]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMFA non-nucleophilic base that can be advantageous for sensitive sequences prone to side reactions.

Deprotection Time:

Deprotection kinetics can vary depending on the peptide sequence. For most standard sequences, a 2 x 10-minute deprotection cycle is sufficient. For arginine-containing peptides, a minimum of 10 minutes is recommended for efficient deprotection.[3]

Monitoring Coupling Reactions: The Bromophenol Blue Test

The ninhydrin (Kaiser) test is unreliable for secondary amines like N-methylated amino acids. The bromophenol blue test is a simple and effective alternative for qualitative monitoring of coupling completion on the solid phase.

Procedure:

  • Sample Collection: After the coupling and washing steps, remove a small sample of resin beads (10-20 beads).

  • Washing: Place the beads in a small test tube and wash thoroughly with fresh DMF to remove any residual reagents.

  • Reagent Addition: Add 1-2 drops of a 0.1% (w/v) bromophenol blue solution in DMF.[4]

  • Observation: Observe the color of the beads.

    • Yellow/Greenish-Yellow Beads: Indicates a complete or near-complete coupling (no free secondary amine).

    • Blue/Greenish-Blue Beads: Indicates an incomplete coupling (presence of free secondary amine). Recoupling is necessary.[5]

Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategies
Incomplete Coupling Failure to completely acylate the N-terminal amine of the growing peptide chain, leading to deletion sequences.Use highly reactive coupling reagents (e.g., HATU), increase coupling time, perform a double coupling, and monitor with the bromophenol blue test.
Diketopiperazine Formation Intramolecular cyclization of a dipeptide, leading to cleavage from the resin. This is more common at the dipeptide stage.Couple a pre-formed dipeptide instead of two single amino acids. Use a resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin).
Aspartimide Formation Cyclization of an aspartic acid residue, which can lead to racemization and the formation of β-aspartyl peptides. While the target is a glutamic acid derivative, base-catalyzed side reactions are a general concern in Fmoc SPPS.Use a milder base for Fmoc deprotection (e.g., DBU). Minimize the time the peptide is exposed to basic conditions. For aspartic acid residues, use protecting groups designed to suppress this side reaction.

Visualization of Experimental Workflow and Signaling Pathways

Automated Synthesis Workflow

Automated_Synthesis_Workflow Resin Start: Peptide Resin Swell 1. Resin Swelling (DMF/NMP) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF/NMP) Deprotect->Wash1 Couple 4. Coupling (this compound, HATU, DIPEA) Wash1->Couple Wash2 5. Washing (DMF/NMP) Couple->Wash2 Monitor 6. Bromophenol Blue Test Wash2->Monitor Decision Coupling Complete? Monitor->Decision Recouple Recouple Decision->Recouple No Next_Cycle Proceed to Next Cycle Decision->Next_Cycle Yes Recouple->Couple End End of Synthesis Next_Cycle->End

Caption: Workflow for incorporating this compound in automated synthesis.

N-Methyl-D-Aspartate (NMDA) Receptor Signaling Pathway

N-Methyl-D-aspartate is a selective agonist for the NMDA receptor, a key player in synaptic plasticity and memory formation.[6] Peptides containing N-Me-D-Glu may be designed to interact with this or related glutamate receptors.

NMDA_Receptor_Signaling cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx AMPA_R AMPA Receptor Mg_block Mg2+ Block Removed AMPA_R->Mg_block Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA_R Depolarization Membrane Depolarization Depolarization->AMPA_R Mg_block->NMDA_R CaM Calmodulin Ca_influx->CaM CaMKII CaMKII Activation CaM->CaMKII CREB CREB Phosphorylation CaMKII->CREB LTP Long-Term Potentiation (Synaptic Plasticity) CREB->LTP

Caption: Simplified NMDA receptor signaling cascade leading to synaptic plasticity.

Glucagon-Like Peptide-1 (GLP-1) Receptor Signaling Pathway

N-methylation is a common strategy to enhance the stability of GLP-1 receptor agonists used in the treatment of type 2 diabetes.[7][8]

GLP1_Signaling cluster_membrane Pancreatic β-cell Membrane GLP1_R GLP-1 Receptor G_Protein G Protein GLP1_R->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP K_channel ATP-sensitive K+ Channel (Closed) Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Open) Ca_influx Ca2+ Influx Ca_channel->Ca_influx GLP1_analog GLP-1 Analog (e.g., containing N-Me-D-Glu) GLP1_analog->GLP1_R PKA Protein Kinase A (PKA) cAMP->PKA PKA->K_channel Depolarization->Ca_channel Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

Caption: GLP-1 receptor signaling pathway leading to insulin secretion.

References

Application Notes & Protocols: Mass Spectrometry Analysis of Peptides Containing Fmoc-N-Me-D-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids, such as N-methylated and D-enantiomer residues, into synthetic peptides is a critical strategy in modern drug development to enhance proteolytic stability, cell permeability, and potency. Fmoc-N-Me-D-Glu-OH is one such building block. However, the very modifications that confer advantageous biological properties also present significant analytical challenges for mass spectrometry (MS)-based characterization. This document provides detailed application notes and protocols for the robust analysis of peptides containing this compound, addressing the specific issues posed by the N-methylation and the presence of the N-terminal Fmoc protecting group. We cover sample preparation, instrumentation methods for both intact mass determination (MALDI-TOF) and sequence verification (ESI-MS/MS), and data interpretation.

Introduction: Analytical Challenges

Characterizing synthetic peptides containing this compound requires overcoming several analytical hurdles. The success of any MS analysis is highly dependent on sample quality and the chosen analytical method.[1][2]

  • Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is bulky and highly hydrophobic. If retained, it can significantly suppress ionization efficiency and complicate spectral interpretation. During tandem mass spectrometry (MS/MS), it can dominate fragmentation patterns, often being lost as a primary neutral species.[3]

  • N-methylation: The methyl group on the amide nitrogen of the peptide backbone sterically hinders the fragmentation of the adjacent carbonyl-amide bond. In collision-induced dissociation (CID), this often leads to low-intensity or absent b- and y-ions, making de novo sequencing difficult.

  • D-Enantiomer: Standard mass spectrometry techniques do not differentiate between stereoisomers like D- and L-glutamic acid, as they have identical masses. Confirmation of the D-enantiomer's presence relies on knowledge of the synthesis process, and its purity can be confirmed by chiral chromatography prior to MS analysis.

Experimental Workflow Overview

A typical workflow for the analysis of a synthetic peptide containing this compound involves synthesis, purification, sample preparation for MS, and analysis by one or more mass spectrometry techniques.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Synth Solid Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Side-Chain Deprotection Synth->Cleavage HPLC Preparative RP-HPLC Cleavage->HPLC QC Analytical HPLC/UPLC (Purity Check) HPLC->QC SamplePrep Sample Preparation (Desalting & Dilution) QC->SamplePrep MALDI MALDI-TOF MS (Intact Mass) SamplePrep->MALDI ESI LC-ESI-MS/MS (Sequence Verification) SamplePrep->ESI Interpret Spectral Interpretation & Data Reporting MALDI->Interpret ESI->Interpret

Caption: High-level workflow from synthesis to MS analysis.

Protocols

Protocol 1: Sample Preparation for Mass Spectrometry

High-quality mass spectra are contingent on clean samples, free from salts, detergents, and other contaminants that interfere with ionization.[1][4]

Materials:

  • Purified peptide sample (post-HPLC)

  • HPLC-grade water, acetonitrile (ACN), and methanol

  • 0.1% (v/v) Formic Acid (FA) or 0.1% (v/v) Trifluoroacetic Acid (TFA) in water

  • C18 solid-phase extraction (SPE) tips (e.g., ZipTip®)

  • Microcentrifuge tubes

Procedure:

  • Resuspend Peptide: Dissolve the lyophilized peptide in a suitable solvent. For hydrophobic, Fmoc-containing peptides, a solution of 50:50 ACN:water with 0.1% FA is a good starting point.

  • Desalting (Crucial Step): Salts like NaCl or buffers like PBS must be removed.

    • Equilibrate a C18 SPE tip by aspirating and dispensing 10 µL of 50% ACN, 0.1% FA/TFA three times.

    • Wash the tip by aspirating and dispensing 10 µL of 0.1% FA/TFA in water three times.

    • Bind the peptide by slowly aspirating and dispensing the sample solution (up to 10 µL) for 10-15 cycles.

    • Wash away salts by aspirating and dispensing 10 µL of 0.1% FA/TFA in water five times.

    • Elute the purified peptide by aspirating and dispensing 5-10 µL of 70% ACN, 0.1% FA/TFA into a clean tube.

  • Final Dilution: Dilute the desalted peptide solution to the final concentration required for MS analysis (typically 1-10 pmol/µL) using the appropriate solvent for either MALDI or ESI-MS.

Protocol 2: Intact Mass Analysis by MALDI-TOF MS

MALDI-TOF is a rapid and sensitive method for confirming the molecular weight of the synthesized peptide.

Materials:

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). For hydrophobic peptides, CHCA is often preferred.

  • Matrix Solvent: 70% ACN, 30% water, 0.1% TFA.

  • MALDI target plate.

  • Desalted peptide sample from Protocol 1.

Procedure:

  • Prepare Matrix Solution: Create a saturated solution of CHCA in the matrix solvent. Vortex thoroughly.

  • Spotting:

    • Dried-Droplet Method: Mix 1 µL of the peptide sample with 1 µL of the matrix solution directly on the MALDI target spot.

    • Allow the mixture to air dry completely at room temperature, forming a crystalline spot.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in positive ion reflector mode.

    • Calibrate the instrument using a standard peptide mixture close to the expected m/z of your analyte.

    • The expected mass will be [M+H]+, where M is the calculated molecular weight of the Fmoc-peptide.

Protocol 3: Sequence Verification by ESI-MS/MS

Electrospray ionization (ESI) coupled with tandem MS is used to fragment the peptide and confirm its amino acid sequence.

Instrumentation:

  • An ESI-equipped mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Nano-flow or standard-flow HPLC/UPLC system.

Procedure:

  • LC Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A shallow gradient (e.g., 5-60% B over 30 minutes) is recommended to ensure good separation.

  • MS Setup (Positive Ion Mode):

    • MS1 Scan: Acquire full scan spectra to detect the precursor ion(s) of the peptide. Peptides will typically appear as multiply charged ions (e.g., [M+2H]2+, [M+3H]3+).

    • MS2 Fragmentation: Use a data-dependent acquisition (DDA) mode to automatically select the most intense precursor ions for fragmentation.

    • Fragmentation Method:

      • Collision-Induced Dissociation (CID/HCD): This is the most common method. Expect to see a prominent neutral loss of the Fmoc group (222.24 Da). The N-methylation will likely inhibit cleavage at the N-Me-D-Glu residue, resulting in a gap in the b/y-ion series.

      • Electron Transfer Dissociation (ETD): ETD is often superior for N-methylated peptides.[5] It cleaves the N-Cα bond, generating c- and z-ions, and is less sensitive to the presence of N-methylation, providing more complete sequence coverage. If available, an alternating CID/ETD method can provide complementary fragmentation data.[6]

Data Interpretation & Visualization

Interpreting the MS/MS spectra of modified peptides requires a systematic approach.

G Start Acquire MS/MS Spectrum CheckFmoc Look for Precursor - 222.24 Da Neutral Loss Start->CheckFmoc AnalyzeFragments Identify b- and y-ions (CID) or c- and z-ions (ETD) CheckFmoc->AnalyzeFragments Yes Troubleshoot Inconclusive: - Low fragmentation - Re-acquire with ETD CheckFmoc->Troubleshoot No CheckMethylation Is there a gap in the b/y-ion series at the N-Me-D-Glu position? AnalyzeFragments->CheckMethylation Confirm Sequence Confirmed CheckMethylation->Confirm Yes CheckMethylation->Troubleshoot No/Unclear

Caption: Logic diagram for interpreting MS/MS spectra.

Quantitative Data Summary

The following tables illustrate how quantitative data from comparative experiments should be presented. The values are representative examples.

Table 1: Comparison of Ionization Methods for Intact Mass Confirmation

Peptide SequenceMethodAnalyte Conc. (pmol/µL)Signal Intensity (a.u.)S/N Ratio
Fmoc-NMe-D-Glu-Val-Ala-GlyMALDI-TOF1.08.5 x 10^4250
Fmoc-NMe-D-Glu-Val-Ala-GlyESI (MS1)1.02.1 x 10^5180
Ac-NMe-D-Glu-Val-Ala-GlyMALDI-TOF1.01.2 x 10^5310
Ac-NMe-D-Glu-Val-Ala-GlyESI (MS1)1.04.5 x 10^5450

This table demonstrates that removing the hydrophobic Fmoc group (e.g., replacing with Acetyl) can improve signal-to-noise in both MALDI and ESI.

Table 2: Relative Abundance of Key Fragment Ions from a Model Peptide (Fmoc-Gly-NMe-D-Glu-Ala)

Precursor Ion (m/z)Fragmentation MethodFragment IonObserved m/zRelative Abundance (%)Interpretation
[M+H]+CID[M+H-Fmoc]+M-221.24100Characteristic neutral loss of the Fmoc group
[M+H]+CIDb2-< 5Cleavage suppressed by N-methylation
[M+H]+CIDy190.0545C-terminal Alanine fragment
[M+H]+ETDc2218.1265ETD successfully cleaves N-terminal to N-Me-Glu
[M+H]+ETDz2M-216.1170ETD successfully cleaves at the N-Me-Glu residue

This table highlights the utility of ETD for obtaining sequence information around N-methylated residues where CID fails.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-N-Me-D-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, increased receptor affinity and selectivity, and improved membrane permeability compared to their linear counterparts. The incorporation of N-methylated amino acids, such as N-methyl-D-glutamic acid (N-Me-D-Glu), can further augment these properties by introducing conformational constraints and reducing susceptibility to proteolytic degradation.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides incorporating Fmoc-N-Me-D-Glu-OH using solid-phase peptide synthesis (SPPS).

The protocols outlined below cover the solid-phase synthesis of the linear peptide, on-resin and solution-phase cyclization strategies, and final cleavage and purification. These methods are intended to serve as a comprehensive guide for researchers in the fields of peptide chemistry, drug discovery, and chemical biology.

Data Presentation: Synthesis Yield and Purity

The successful synthesis of cyclic peptides containing N-methylated amino acids is influenced by several factors, including the peptide sequence, the site of cyclization, and the cyclization method employed. The following table summarizes representative yields and purities achieved for various N-methylated cyclic peptides, providing a benchmark for researchers.

Peptide Sequence/DescriptionCyclization MethodCrude Purity (%)Isolated Yield (%)Reference
Cyclo(-PFMewMeKTMeF-)Solution-phase (HATU/HOAt)Not specifiedVariable[4]
N-methylated cyclic hexapeptideOn-resin (HATU/HOAt/DIPEA)>95%28% (oral bioavailability)[6][7]
Glu-linked cyclic peptideOn-resin22-28%Not specified[8]
Asp-linked cyclic peptideOn-resinLower than Glu-linkedNot specified[8]
Head-to-tail cyclized peptideSolution-phase (HATU)Not specified23.38%[9]
N-methylated cyclic peptideAutomated on-resin>95%54%[10]
Head-to-tail macrolactamizationSolution-phase (HATU)Not specified34-36%
Solution-phase cyclizationSolution-phase (HATU/DIPEA)Not specified22%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual synthesis of a linear peptide on a rink amide resin using Fmoc/tBu chemistry. The incorporation of the sterically hindered Fmoc-N-Me-D-Glu(OtBu)-OH requires optimized coupling conditions.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-protected amino acids (including Fmoc-N-Me-D-Glu(OtBu)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole) or Oxyma Pure

  • Kaiser test kit or other ninhydrin-based test

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).

    • Perform a Kaiser test to confirm the presence of free primary amines (blue color).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 times).

    • Perform a Kaiser test to confirm complete coupling (yellow/clear color). If the test is positive, repeat the coupling step.

  • Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH:

    • Due to steric hindrance, a more potent coupling reagent or longer reaction time may be necessary.

    • Pre-activate Fmoc-N-Me-D-Glu(OtBu)-OH (4 equivalents) with COMU (4 equivalents) and DIPEA (8 equivalents) in DMF.

    • Add the activated solution to the resin and agitate for 4-6 hours, or overnight at room temperature.

    • Alternatively, use HATU as the coupling reagent with extended coupling times.

    • Monitor the coupling reaction for completion using a TNBS (2,4,6-trinitrobenzenesulfonic acid) test, as the Kaiser test is not reliable for secondary amines.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Cyclization

This protocol describes the head-to-tail cyclization of the linear peptide while it is still attached to the solid support. This method benefits from a pseudo-dilution effect, which can favor intramolecular cyclization over intermolecular oligomerization.

Materials:

  • Peptide-resin with the N-terminal Fmoc group removed

  • HATU

  • DIPEA

  • DMF

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing of the linear peptide-resin, ensure the resin is well-swelled in DMF.

  • Cyclization Reaction:

    • Prepare a 0.1 M solution of HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add this solution to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Drying: Dry the resin under vacuum.

Protocol 3: Solution-Phase Cyclization

This protocol involves cleaving the linear peptide from the resin and then performing the cyclization in a dilute solution to favor intramolecular reaction.

Materials:

  • Fully protected linear peptide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Cyclization reagent: T3P® (Propylphosphonic Anhydride) or DPPA (Diphenylphosphoryl azide)

  • DIPEA

  • DMF

Procedure:

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification of Linear Peptide (Optional but Recommended):

    • Purify the crude linear peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the linear peptide as a white powder.

  • Cyclization Reaction (using T3P®):

    • Dissolve the linear peptide in DMF to a final concentration of 1-5 mM.

    • Add DIPEA to adjust the pH to 8-9.

    • Add T3P® (1.5 equivalents) to the solution.

    • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Dilute the reaction mixture with an appropriate solvent and purify the cyclic peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final cyclic peptide.

Mandatory Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

experimental_workflow cluster_after_cleavage start_end start_end process process decision decision output output start Start: Rink Amide Resin spps Fmoc-SPPS (Linear Peptide Synthesis) start->spps deprotection Final Fmoc Deprotection spps->deprotection cyclization_choice Cyclization Method? deprotection->cyclization_choice on_resin On-Resin Cyclization cyclization_choice->on_resin On-Resin cleavage Cleavage from Resin & Deprotection cyclization_choice->cleavage Solution-Phase on_resin->cleavage purification HPLC Purification solution_cyclization Solution-Phase Cyclization cleavage->solution_cyclization solution_cyclization->purification characterization Characterization (LC-MS, NMR) purification->characterization final_product Final Cyclic Peptide characterization->final_product

Caption: General workflow for the synthesis of cyclic peptides.

Integrin αvβ3 Signaling Pathway

Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are known to target integrin receptors, such as αvβ3. The binding of these peptides can modulate downstream signaling pathways involved in cell adhesion, migration, and proliferation.

integrin_signaling receptor receptor protein protein pathway pathway response response RGD Cyclic RGD Peptide (e.g., containing N-Me-D-Glu) Integrin Integrin αvβ3 RGD->Integrin binds/inhibits Talin Talin Integrin->Talin activates FAK FAK (Focal Adhesion Kinase) Integrin->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrin binds Talin->FAK recruits Src Src FAK->Src activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos recruits Src->FAK phosphorylates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Cell_Response Cell Proliferation, Migration, Survival ERK->Cell_Response regulates

Caption: Simplified Integrin αvβ3 signaling cascade.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-N-Me-D-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. N-methylation of amino acids, in particular, offers a range of benefits including enhanced proteolytic stability, increased cell permeability, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of Fmoc-N-Me-D-Glu-OH, a protected N-methylated D-glutamic acid derivative, in the solid-phase peptide synthesis (SPPS) of bioactive peptides. The inclusion of the D-enantiomer can further contribute to enzymatic resistance, making peptides containing this building block promising candidates for therapeutic development.

N-methylation, the substitution of a methyl group for the hydrogen on the backbone amide nitrogen, introduces significant conformational constraints.[1][2] This seemingly minor modification can profoundly impact the biological activity of a peptide, sometimes converting an agonist into an antagonist or enhancing receptor selectivity.[3][4] From a pharmacological perspective, N-methylated amino acids are highly desirable as they can increase a peptide's resistance to proteolysis and improve its membrane permeability.[3]

This document will guide researchers through the synthesis and potential applications of peptides containing this compound, providing both the theoretical background and practical methodologies necessary for successful implementation in the laboratory.

Advantages of Incorporating N-Methyl-D-Glutamic Acid in Bioactive Peptides

The strategic incorporation of N-methyl-D-glutamic acid into a peptide sequence can confer several advantageous properties:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thereby increasing the in-vivo half-life of the peptide therapeutic.[3]

  • Improved Cell Permeability and Oral Bioavailability: N-methylation can increase the lipophilicity of a peptide and disrupt backbone hydrogen bonding networks, which can facilitate its passage across cell membranes and potentially lead to improved oral bioavailability.[1][2][3]

  • Conformational Rigidity and Receptor Selectivity: The restriction of backbone rotation imposed by the N-methyl group can lock the peptide into a specific bioactive conformation, leading to higher affinity and selectivity for its biological target.[1][4]

  • Resistance to Enzymatic Degradation: The use of a D-amino acid further enhances the peptide's resistance to degradation by endogenous proteases, which typically recognize L-amino acids.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-D-Glutamic Acid

This protocol outlines the manual synthesis of a model peptide containing an N-methyl-D-glutamic acid residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-N-Me-D-Glu(OtBu)-OH)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add fresh 20% piperidine/DMF solution and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin as described in step 2.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), recouple.

  • Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH (Special Conditions):

    • Due to the steric hindrance of the N-methyl group, a more potent coupling reagent is recommended.

    • Dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected resin.

    • Shake for at least 4 hours, or overnight if necessary.

    • The Kaiser test is not reliable for N-methylated amino acids. A bromophenol blue test can be used as an alternative to monitor the coupling progress.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (TFA/TIS/water) to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Workflow for Peptide Synthesis and Characterization

Peptide_Synthesis_Workflow start Start resin_prep Resin Swelling (Fmoc-Rink Amide) start->resin_prep deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection coupling Amino Acid Coupling deprotection->coupling Standard AA n_me_coupling This compound Coupling (HATU/DIPEA) deprotection->n_me_coupling N-Me-D-Glu wash Washing Steps (DMF, DCM) coupling->wash n_me_coupling->wash cycle Repeat for Each Amino Acid wash->cycle cycle->deprotection Next AA final_deprotection Final Fmoc Deprotection cycle->final_deprotection Last AA cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization end End characterization->end

Caption: Workflow for Solid-Phase Peptide Synthesis.

Quantitative Data

While specific data for peptides containing this compound is not extensively published, data from analogous N-methylated and D-amino acid-containing peptides can provide valuable insights. The following table summarizes expected outcomes and reported data for similar modifications.

ParameterN-Methylated PeptidesD-Amino Acid PeptidesExpected for N-Me-D-Glu Peptides
Synthesis Yield Generally lower due to challenging coupling steps.Comparable to L-amino acid peptides.Moderate, optimization of coupling is crucial.
Purity (crude) May be lower due to incomplete couplings and side reactions.High, similar to L-amino acid peptides.Moderate to high with optimized protocols.
Proteolytic Stability Significantly increased.[3]Significantly increased.Very high due to dual modification.
Biological Activity Highly sequence-dependent; can increase, decrease, or alter activity.[3][5]Often retained or slightly modified.Dependent on the specific target and peptide sequence.

Table 1: Comparison of Properties of Modified Peptides.

A study on antimicrobial peptides demonstrated that N-methylation can modulate activity, with some analogs showing improved inhibitory action against specific bacterial strains like P. aeruginosa.[5] For instance, the substitution of natural amino acids with N-methylated counterparts in some peptides resulted in similar or even greater antibacterial activity.[5]

Potential Signaling Pathways

While the specific signaling pathways modulated by peptides containing N-methyl-D-glutamic acid are not yet elucidated, the parent amino acid, glutamic acid, is a key neurotransmitter that interacts with a variety of receptors. It is plausible that peptides incorporating this modified residue could interact with glutamate receptors or other related pathways.

Glutamate signaling activates both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.[6] These receptors are involved in a multitude of cellular processes, particularly in the central nervous system, including synaptic plasticity, learning, and memory.[6] Overstimulation of glutamate signaling can lead to excitotoxicity, a process implicated in neurodegenerative diseases.[6]

It is hypothesized that peptides containing N-methyl-D-glutamic acid could act as antagonists or modulators of these receptors, potentially offering therapeutic avenues for neurological disorders. The N-methylation and D-configuration would likely alter the binding affinity and selectivity for different glutamate receptor subtypes.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway peptide Peptide with N-Me-D-Glu receptor Glutamate Receptor (e.g., mGluR, iGluR) peptide->receptor Binds to g_protein G-Protein Activation/Inhibition receptor->g_protein Modulates ion_channel Ion Channel Modulation receptor->ion_channel Modulates downstream Downstream Signaling Cascades (e.g., PLC, Ca2+) g_protein->downstream ion_channel->downstream response Cellular Response (e.g., Neuroprotection, Anti-inflammatory) downstream->response

Caption: Hypothetical Glutamate Receptor Modulation.

Conclusion

This compound is a valuable building block for the synthesis of bioactive peptides with potentially enhanced therapeutic properties. The incorporation of this modified amino acid can significantly improve proteolytic stability and may enhance cell permeability and receptor selectivity. While the synthesis of N-methylated peptides presents challenges, optimized coupling protocols using reagents like HATU can lead to successful outcomes. Further research is needed to explore the full potential of peptides containing N-methyl-D-glutamic acid, including the elucidation of their specific biological targets and mechanisms of action. The protocols and information provided herein serve as a comprehensive guide for researchers embarking on the synthesis and evaluation of these promising peptide analogs.

References

Application Notes and Protocols: Manual Coupling of Fmoc-N-Me-D-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylated amino acids are crucial building blocks in peptide chemistry, often introduced to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the presence of the N-methyl group introduces significant steric hindrance, which can impede the coupling reaction during solid-phase peptide synthesis (SPPS), leading to lower yields and incomplete reactions. Fmoc-N-Me-D-Glu-OH, a derivative of D-glutamic acid, presents these challenges.

These application notes provide a detailed protocol for the efficient manual coupling of this compound using modern coupling reagents and optimized conditions to overcome steric hindrance.

Key Considerations for Coupling N-Methylated Amino Acids

Due to the steric bulk of the N-methyl group, standard coupling conditions often result in low coupling efficiencies. The key to success lies in two areas:

  • Activation Method: The choice of coupling reagent is critical. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally more effective than standard carbodiimides for hindered couplings. They form highly reactive acyl-uronium species that facilitate the acylation of the secondary amine.

  • Reaction Conditions: Extended reaction times and, in some cases, elevated temperatures are necessary to drive the reaction to completion. The choice of base is also important; a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is required for the activation step.

Experimental Protocols

This protocol assumes a standard manual solid-phase peptide synthesis setup with a fritted reaction vessel. All steps are performed at room temperature unless otherwise specified.

Materials and Reagents

  • Fmoc-N-Me-D-Glu(OtBu)-OH (Note: The side chain must be protected, typically with a t-butyl group)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU or HCTU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Appropriate resin (e.g., Rink Amide resin, pre-loaded with the first amino acid)

  • Kaiser Test reagents (Ninhydrin, Pyridine, Phenol)

Protocol 1: Standard Manual Coupling Cycle

This protocol details a single coupling cycle for adding Fmoc-N-Me-D-Glu(OtBu)-OH to a growing peptide chain on a solid support.

1. Resin Swelling:

  • Place the resin in the reaction vessel.
  • Add DMF to cover the resin and allow it to swell for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes.
  • Drain the solution.
  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), HATU (or HCTU, 2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.
  • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the reaction mixture for 2 to 4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

4. Monitoring the Coupling Reaction:

  • After the initial coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.
  • Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will be negative for N-methylated amino acids as it detects primary amines. A chloranil or bromophenol blue test can be used to monitor the reaction progress.

5. Washing:

  • Once the coupling is complete (as indicated by the chosen monitoring test), drain the reaction solution.
  • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.

Data Presentation

The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered N-methylated amino acids. The following table summarizes typical coupling efficiencies observed for different reagents.

Coupling ReagentTypical Reaction TimeReported Coupling EfficiencyKey Advantages
HATU/DIPEA 2 - 4 hours>98%Highly efficient for hindered couplings, low racemization.
HCTU/DIPEA 2 - 4 hours>97%Similar to HATU, often more cost-effective.
PyBOP/DIPEA 4 - 8 hours~90-95%Good efficiency but can be slower than HATU/HCTU.
DIC/HOAt 6 - 12 hours~85-92%Lower efficiency for N-methylated residues compared to uronium reagents.

Data is compiled from typical results for sterically hindered N-methylated amino acids and may vary based on the specific peptide sequence.

Visualizations

Workflow for Manual Coupling of this compound

Manual_Coupling_Workflow cluster_activation Activation (Separate Vessel) start_node Start: Peptide Resin (Fmoc-Protected) deprotection Fmoc Deprotection start_node->deprotection end_node End: Coupled Resin (Fmoc-Protected) process_node process_node reagent_node reagent_node wash_node wash_node piperidine 20% Piperidine in DMF wash1 DMF Wash deprotection->wash1 activation Activate Amino Acid coupling Coupling Reaction activation->coupling monitoring Monitor Reaction coupling->monitoring monitoring->coupling Incomplete (Recouple) wash2 DMF/DCM Wash monitoring->wash2 Complete piperidine->deprotection amino_acid Fmoc-N-Me-D-Glu(OtBu)-OH + HATU + DIPEA amino_acid->activation wash1->coupling wash2->end_node

Caption: Workflow for the manual solid-phase coupling cycle of this compound.

Logical Relationship of Key Reagents

Reagent_Roles AA Fmoc-N-Me-D-Glu(OtBu)-OH Activated_Ester Highly Reactive Acyl-Uronium Ester AA->Activated_Ester Reacts with HATU HATU (Coupling Reagent) HATU->Activated_Ester Forms DIPEA DIPEA (Base) DIPEA->Activated_Ester Catalyzes formation Resin Deprotected Resin (H2N-Peptide) Coupled_Peptide Coupled Peptide Resin->Coupled_Peptide Is acylated by Activated_Ester->Coupled_Peptide Acylates

Caption: Roles of key reagents in the activation and coupling of the amino acid.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-N-Me-D-Glu-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the coupling of Fmoc-N-Me-D-Glu-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

The primary challenge in coupling this compound stems from steric hindrance. The presence of the N-methyl group significantly shields the alpha-amino group, making it less accessible for the incoming activated carboxylic acid of the next amino acid in the sequence. This steric hindrance can lead to slow and incomplete coupling reactions, resulting in deletion sequences and lower overall yield of the desired peptide.

Q2: What are the most common side reactions observed during the coupling of this compound?

The most prevalent side reactions include:

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, leading to the presence of deletion sequences in the final product.

  • Racemization: Although the urethane-based Fmoc protecting group generally suppresses racemization, the forcing conditions sometimes required for coupling sterically hindered amino acids can increase the risk of epimerization at the alpha-carbon.[1][2]

  • Diketopiperazine Formation: This is a common side reaction in SPPS, particularly when proline or another N-substituted amino acid is at the C-terminus of a dipeptide attached to the resin. The liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

Q3: How can I monitor the efficiency of my this compound coupling reaction?

Standard ninhydrin (Kaiser) tests are often unreliable for monitoring the coupling to N-methylated amino acids as they can give a false negative or a very weak color change. The bromophenol blue test is a more suitable alternative for monitoring the presence of unreacted secondary amines on the resin. A color change from blue/green to yellow indicates a complete coupling reaction.

Troubleshooting Guide

Issue: Low Coupling Efficiency / Incomplete Coupling

Low coupling efficiency is the most common problem encountered with this compound. If you are experiencing incomplete coupling, as indicated by a positive bromophenol blue test or the presence of deletion sequences in your analytical data, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Coupling Efficiency

TroubleshootingWorkflow start Low Coupling Efficiency Detected reagent Optimize Coupling Reagent start->reagent Initial Step conditions Adjust Reaction Conditions reagent->conditions If still incomplete end Proceed to Deprotection reagent->end Successful double_couple Perform Double Coupling conditions->double_couple If still incomplete conditions->end Successful capping Cap Unreacted Amines double_couple->capping If still incomplete double_couple->end Successful capping->end

Caption: A logical workflow for troubleshooting low coupling efficiency.

1. Optimize Coupling Reagent:

Standard coupling reagents like HBTU and HCTU may be less effective for sterically hindered N-methylated amino acids. Consider switching to a more potent coupling reagent.

Coupling ReagentClassKey Advantages
HATU Uronium SaltHighly reactive, often successful for N-methylated amino acids.[3]
PyAOP Phosphonium SaltEffective for sterically hindered couplings with a reduced risk of guanidinylation side reactions compared to uronium salts.[4][5]
COMU Uronium SaltHigh coupling efficiency, often comparable to HATU, with improved solubility and safety profile.[3][6]
BTC (Triphosgene) Phosgene DerivativeConverts the amino acid to a highly reactive acid chloride in situ.[7]

2. Adjust Reaction Conditions:

  • Increase Reagent Equivalents: For difficult couplings, increasing the equivalents of the Fmoc-amino acid, coupling reagent, and base can drive the reaction to completion. A common starting point is 4 equivalents of the amino acid and coupling reagent, and 8 equivalents of a non-nucleophilic base like diisopropylethylamine (DIEA).

  • Extend Coupling Time: Allow the coupling reaction to proceed for a longer duration. For this compound, a coupling time of 2-4 hours or even overnight may be necessary.

  • Elevate Temperature: Gently heating the reaction vessel (e.g., to 35-50°C) can increase the reaction rate. However, be cautious as elevated temperatures can also increase the risk of racemization.

3. Perform a Double Coupling:

If a single coupling is incomplete, filter the resin, wash it thoroughly with DMF, and then repeat the coupling step with a fresh solution of activated amino acid.

4. Cap Unreacted Amines:

If a small percentage of amines remain unreacted after double coupling, it is advisable to cap them to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a base like DIEA or pyridine in DMF.

Issue: Racemization

While less common with Fmoc chemistry, racemization can occur under harsh coupling conditions.

Mitigation Strategies for Racemization

RacemizationMitigation start Racemization Detected reagent Use Racemization-Suppressing Additives start->reagent base Select a Weaker Base reagent->base temp Lower Reaction Temperature base->temp end Proceed with Optimized Protocol temp->end

Caption: Strategies to minimize racemization during coupling.

  • Use Racemization-Suppressing Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure to the coupling mixture can help to minimize racemization.[1]

  • Choose a Weaker Base: Strong bases can promote racemization. Consider using a weaker base such as N-methylmorpholine (NMM) or collidine in place of DIEA.

  • Avoid Elevated Temperatures: If possible, perform the coupling at room temperature, even if it requires a longer reaction time.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol is a robust starting point for the coupling of this compound.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

  • Coupling: Add diisopropylethylamine (DIEA) (8 equivalents) to the activation solution and immediately add the mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a bromophenol blue test to check for completion. If the test is positive (blue/green), continue coupling or proceed to a double coupling.

  • Washing: Once the coupling is complete (yellow beads), wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again.

Protocol 2: PyAOP-Mediated Coupling

PyAOP is an excellent alternative, particularly when trying to avoid the potential side reactions of uronium-based reagents.

  • Resin Swelling and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Activation Solution: In a separate vessel, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (3 equivalents relative to resin loading) and PyAOP (3 equivalents) in DMF.

  • Coupling: Add the activation solution to the resin, followed by the addition of DIEA (6 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 7-8 from the HATU protocol.

Protocol 3: BTC-Mediated Coupling (In Situ Acid Chloride Formation)

This method is highly effective for very hindered couplings but requires careful handling of reagents.

  • Resin Swelling and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Amino Acid Solution: In a separate vessel, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (3 equivalents) in anhydrous and amine-free DCM or THF.

  • Activation: Add a solution of bis(trichloromethyl) carbonate (BTC or triphosgene) (1 equivalent) in the same solvent to the amino acid solution and stir for 10-20 minutes.

  • Coupling: Add the activated amino acid solution to the resin, followed by a hindered base like 2,4,6-collidine or DIEA (6 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 7-8 from the HATU protocol.

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize the coupling of the sterically challenging this compound, leading to higher purity and yield of the target N-methylated peptides.

References

Technical Support Center: Optimizing Fmoc-N-Me-D-Glu-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Fmoc deprotection of N-methylated amino acids, with a specific focus on Fmoc-N-Me-D-Glu-OH.

Troubleshooting Guide

This guide addresses common issues observed during the Fmoc deprotection of this compound and other sterically hindered N-methylated amino acids.

Issue Potential Cause Recommended Solution
Incomplete Fmoc Deprotection The N-methyl group on the amino acid creates steric hindrance, slowing down the rate of deprotection with standard piperidine protocols.- Extend Deprotection Time: Increase the standard deprotection time with 20% piperidine in DMF. Monitor the reaction progress carefully. - Increase Piperidine Concentration: A higher concentration of piperidine (e.g., 30-50% in DMF) can enhance the deprotection rate.[1] - Switch to a Stronger Base: Utilize a more potent, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[2] To scavenge the dibenzofulvene byproduct, a small amount of piperidine (e.g., 2%) can be added to the DBU solution.[2]
Low Yield of the Final Peptide Accumulation of incomplete deprotection events throughout the synthesis leads to a lower overall yield of the target peptide.- Optimize Deprotection at Each Step: Ensure complete Fmoc removal after each coupling of a sterically hindered residue. - Use Alternative Reagent Cocktails: A combination of 5% piperazine and 2% DBU in DMF has been shown to be a rapid and efficient alternative to piperidine for difficult sequences.[3][4]
Side Reactions The choice of base and reaction conditions can lead to unwanted side reactions. While N-methylated residues are less prone to aspartimide formation, the use of strong bases like DBU can promote other side reactions, especially with sensitive residues elsewhere in the peptide sequence.- Careful Selection of Base: For sequences containing residues sensitive to DBU-catalyzed side reactions (e.g., aspartic acid), consider using 4-methylpiperidine, which has shown comparable efficiency to piperidine but with potentially fewer side reactions.[5][6] - Monitor for Byproducts: Use analytical techniques like HPLC and mass spectrometry to monitor for the formation of any unexpected byproducts after the deprotection step.
Difficulty in Monitoring Reaction Completion N-methylated amines react poorly with ninhydrin, making the standard Kaiser test unreliable for monitoring the completion of the deprotection step.- Use an Alternative Test: Employ the bromophenol blue test to monitor the presence of the free secondary amine after deprotection. A color change from blue/green to yellow indicates complete deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Fmoc deprotection, and why might they be insufficient for this compound?

Standard Fmoc deprotection is typically performed using a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-20 minutes at room temperature.[1] However, the presence of the N-methyl group in this compound introduces significant steric hindrance around the nitrogen atom. This bulkiness can impede the approach of the piperidine base, leading to a slower and potentially incomplete removal of the Fmoc protecting group under standard conditions.

Q2: What are the recommended alternative bases for the deprotection of sterically hindered N-methylated amino acids?

For challenging deprotections involving sterically hindered residues like N-methylated amino acids, several alternative base cocktails are recommended:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can significantly accelerate Fmoc removal. A 2% DBU solution in DMF is often effective.[2]

  • DBU/Piperidine: To scavenge the dibenzofulvene byproduct of the deprotection reaction, a mixture of 2% DBU and 2% piperidine in DMF can be used.[2]

  • Piperazine/DBU: A combination of 5% piperazine and 2% DBU in DMF has been reported as a rapid and efficient deprotection solution, offering a safer alternative to piperidine.[3][4]

  • 4-Methylpiperidine: This reagent has shown similar deprotection kinetics to piperidine and can be a suitable alternative.[5][6]

Q3: How can I monitor the completion of the Fmoc deprotection for an N-methylated amino acid?

The traditional ninhydrin (Kaiser) test is not reliable for secondary amines, such as those on N-methylated amino acids, as it typically gives a weak or no color change. A recommended alternative is the bromophenol blue test . In this test, a few beads of the resin are washed and then treated with a solution of bromophenol blue. A blue or green color indicates the presence of a free amine (incomplete coupling or complete deprotection), while a yellow color indicates a protected amine (complete coupling or incomplete deprotection). For monitoring deprotection, a color change from blue/green to yellow upon addition of the Fmoc-protected amino acid in the next step would be indicative of a successful coupling, implying the prior deprotection was successful.

Q4: Are there any specific side reactions to be aware of when deprotecting this compound?

While N-methylated amino acids are known to be resistant to common side reactions like diketopiperazine formation, the use of stronger bases like DBU can increase the risk of other side reactions, particularly if there are sensitive amino acids elsewhere in the peptide sequence. For instance, DBU is known to promote aspartimide formation in sequences containing aspartic acid. Therefore, the choice of deprotection conditions should consider the entire peptide sequence.

Experimental Protocols

Standard Fmoc Deprotection Protocol (for comparison)
  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-20 minutes.

  • Drain the deprotection solution.

  • Repeat steps 2 and 3.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Optimized Fmoc Deprotection Protocol for this compound using DBU/Piperidine
  • Swell the peptide-resin in DMF.

  • Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Treat the resin with the DBU/piperidine solution (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-15 minutes. Monitor the reaction progress using the bromophenol blue test on a small sample of resin beads.

  • Drain the deprotection solution.

  • Repeat steps 3 and 4 if necessary, based on the monitoring test.

  • Wash the resin extensively with DMF to remove all traces of the deprotection reagents and byproducts.

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents

Reagent/CocktailTypical ConcentrationAdvantagesDisadvantages
Piperidine 20% in DMFStandard, well-established, effective for most amino acids.Can be slow or inefficient for sterically hindered residues like N-methylated amino acids.
DBU 2% in DMFMuch faster deprotection kinetics than piperidine, effective for hindered residues.[2]Does not scavenge dibenzofulvene; can promote side reactions like aspartimide formation.
DBU / Piperidine 2% DBU, 2% Piperidine in DMFFast deprotection with scavenging of dibenzofulvene.[2]Potential for DBU-related side reactions remains.
Piperazine / DBU 5% Piperazine, 2% DBU in DMFRapid and efficient deprotection, considered a safer alternative to piperidine.[3][4]May require optimization for specific sequences.
4-Methylpiperidine 20% in DMFSimilar deprotection efficiency to piperidine, not a controlled substance.[5][6]May still be slow for highly hindered residues compared to DBU-based cocktails.

Visualizations

experimental_workflow cluster_start Start: Fmoc-Peptidyl-Resin cluster_deprotection Fmoc Deprotection Step cluster_monitoring Reaction Monitoring cluster_decision Decision cluster_wash Washing cluster_end End: Deprotected Resin start This compound Coupled Resin deprotection Treat with Deprotection Reagent start->deprotection monitoring Bromophenol Blue Test deprotection->monitoring decision Deprotection Complete? monitoring->decision decision->deprotection No (Extend Time/Repeat) wash Wash Resin with DMF decision->wash Yes end_node Free Amine on Peptidyl-Resin wash->end_node

Caption: Experimental workflow for optimizing Fmoc deprotection of this compound.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_solutions Potential Solutions cluster_monitoring Monitoring Method problem Incomplete Deprotection of This compound cause Steric Hindrance from N-Methyl Group problem->cause solution1 Increase Reaction Time cause->solution1 solution2 Increase Base Concentration cause->solution2 solution3 Use Stronger Base (e.g., DBU) cause->solution3 solution4 Use Alternative Base Cocktail (e.g., Piperazine/DBU) cause->solution4 monitoring Bromophenol Blue Test solution1->monitoring solution2->monitoring solution3->monitoring solution4->monitoring

Caption: Logical relationship between the problem, cause, and solutions for Fmoc deprotection of N-methylated amino acids.

References

Technical Support Center: Fmoc-N-Me-D-Glu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-N-Me-D-Glu-OH in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed troubleshooting strategies to address common challenges, such as low coupling yields.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low coupling yield when using this compound?

A1: Low coupling yields with this compound are common and primarily attributed to steric hindrance. The presence of the N-methyl group on the alpha-amine significantly obstructs the approach of the activated carboxyl group to the resin-bound amine, slowing down the reaction rate and leading to incomplete coupling.

Q2: Are standard coupling reagents like HBTU or HCTU effective for this compound?

A2: Standard coupling reagents such as HBTU and HCTU are often less effective for sterically hindered N-methylated amino acids like this compound.[1] More potent coupling reagents are generally required to achieve satisfactory yields.

Q3: How can I monitor the coupling efficiency of this compound?

A3: The standard ninhydrin test will not work for monitoring the coupling to an N-methylated amino acid because it requires a primary amine. The bromophenol blue test is a suitable alternative for monitoring the completion of the coupling reaction.[1] A yellow color indicates a complete coupling, while a blue or green color suggests an incomplete reaction.[1]

Q4: Can the use of this compound lead to side reactions?

A4: Yes, several side reactions can occur. Diketopiperazine (DKP) formation is a common issue, especially when the N-methylated residue is one of the first two amino acids in the sequence.[2][3] Racemization can also be a concern, particularly with prolonged reaction times and the use of strong bases.[2][4] Additionally, fragmentation between consecutive N-methylated amino acids can occur during TFA cleavage.[2]

Q5: Does peptide aggregation play a role in low yields with N-methylated amino acids?

A5: While N-methylation can sometimes disrupt the hydrogen bonding that leads to peptide aggregation, difficult sequences can still aggregate, hindering solvent and reagent accessibility to the reactive sites on the resin.[3][5] If aggregation is suspected, using solvents like NMP or adding chaotropic salts may help.[3]

Troubleshooting Guide

Issue: Low Coupling Yield of this compound

This is the most frequently encountered problem. The following steps provide a systematic approach to troubleshooting and improving the coupling efficiency.

1. Optimization of Coupling Reagents and Conditions

The choice of coupling reagent is critical for sterically hindered N-methylated amino acids.

  • Recommendation: Switch to a more potent coupling reagent. HATU, PyAOP, and COMU are highly recommended for coupling N-methylated amino acids due to their high reactivity and ability to form highly activated esters.[1][4][6] PyBroP is another effective option.[1][7]

  • Protocol: Perform a double or even triple coupling.[2] Allow each coupling to proceed for at least 1-2 hours.

  • Base Selection: Use N,N-Diisopropylethylamine (DIPEA) as the base. In cases where racemization is a significant concern, a weaker base like N-methylmorpholine (NMM) or sym-collidine can be considered.[4]

Quantitative Data Summary: Coupling Reagent Performance

Coupling ReagentRelative Effectiveness for N-Methylated Amino AcidsNotes
HBTU/HCTULow to ModerateOften insufficient for sterically hindered residues.[1]
HATUHighFrequently recommended and successful for difficult couplings.[1][8]
PyAOP/PyBOPHighEspecially effective when coupling N-methylated amino acids to each other.[2][6]
COMUHighA modern and highly efficient reagent, comparable to HATU, with improved safety and solubility.[4]
PyBroPHighA potent phosphonium salt-based reagent.[1][7]
TFFHHighGenerates amino acid fluorides in situ, which are highly reactive.[4][9]

2. Modifying the Reaction Environment

  • Solvent Choice: Ensure the use of high-quality, amine-free DMF or NMP. NMP can be particularly beneficial in disrupting aggregation.[3]

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate the coupling reaction and improve yields for difficult couplings, including those involving N-methylated amino acids.[10]

  • Elevated Temperature: If a microwave synthesizer is not available, performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can also enhance the reaction rate.[7]

3. Addressing Potential Side Reactions

  • Diketopiperazine (DKP) Formation: If the N-methylated amino acid is near the N-terminus, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit DKP formation.[3] Alternatively, incorporating dipeptide building blocks can bypass the problematic dipeptide stage.[11]

  • Racemization: Minimize the pre-activation time of the amino acid and avoid excessive amounts of strong base.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the preceding amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of the resin beads, wash them with DMF and then methanol, and perform the bromophenol blue test.[1]

  • Washing: Once the coupling is complete (beads turn yellow), wash the resin thoroughly with DMF.

  • Recoupling (if necessary): If the bromophenol blue test indicates incomplete coupling (blue or green beads), repeat steps 3-6.

Protocol 2: Test Cleavage and Analysis

To definitively assess the efficiency of a problematic coupling step, a small-scale test cleavage is recommended.

  • Sample Collection: After the coupling of Fmoc-N-Me-D-Glu(OtBu)-OH and subsequent washing, take a small sample of the resin (approximately 10-20 mg).

  • Drying: Wash the resin sample with DCM and dry it under vacuum.

  • Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Add a small amount of the cocktail to the dried resin and let it react for 1.5-2 hours.

  • Precipitation and Analysis: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to identify the desired product and any deletion sequences.

Visualizations

Troubleshooting_Workflow start Low Yield with This compound check_reagents Are you using a potent coupling reagent (e.g., HATU, PyAOP)? start->check_reagents switch_reagent Switch to HATU, PyAOP, COMU, or PyBroP check_reagents->switch_reagent No double_couple Perform a double or triple coupling check_reagents->double_couple Yes switch_reagent->double_couple check_monitoring Are you using the Bromophenol Blue test? double_couple->check_monitoring use_bpb Use Bromophenol Blue test to monitor coupling completion check_monitoring->use_bpb No check_conditions Consider reaction conditions check_monitoring->check_conditions Yes use_bpb->check_conditions use_microwave Use microwave-assisted synthesis or increase temperature check_conditions->use_microwave check_side_reactions Investigate potential side reactions (DKP, racemization) use_microwave->check_side_reactions analyze_cleavage Perform test cleavage and LC-MS analysis check_side_reactions->analyze_cleavage solution Improved Yield analyze_cleavage->solution

Caption: Troubleshooting workflow for low yield of this compound.

Causal_Diagram cluster_causes Primary Causes cluster_effects Observed Problems cluster_solutions Solutions Steric Hindrance Steric Hindrance Low Coupling Yield Low Coupling Yield Steric Hindrance->Low Coupling Yield Peptide Aggregation Peptide Aggregation Peptide Aggregation->Low Coupling Yield Inefficient Reagents Inefficient Reagents Incomplete Reaction Incomplete Reaction Inefficient Reagents->Incomplete Reaction Incomplete Reaction->Low Coupling Yield Potent Coupling Reagents\n(HATU, PyAOP, etc.) Potent Coupling Reagents (HATU, PyAOP, etc.) Potent Coupling Reagents\n(HATU, PyAOP, etc.)->Low Coupling Yield addresses Optimized Conditions\n(Microwave, Double Coupling) Optimized Conditions (Microwave, Double Coupling) Optimized Conditions\n(Microwave, Double Coupling)->Low Coupling Yield addresses Alternative Solvents (NMP) Alternative Solvents (NMP) Alternative Solvents (NMP)->Peptide Aggregation addresses

Caption: Causal relationships for low yield with N-methylated amino acids.

References

Technical Support Center: Fmoc-N-Me-D-Glu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Fmoc-N-Me-D-Glu-OH in their solid-phase peptide synthesis (SPPS) protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed when using this compound?

The most prevalent side reaction is the intramolecular cyclization of the N-terminal N-methyl-D-glutamic acid residue to form an N-methyl-pyroglutamate (pGlu) derivative.[1][2][3] This reaction can occur under both acidic and basic conditions commonly used in Fmoc-SPPS.

Q2: How does the N-methyl group on this compound affect coupling reactions?

The N-methyl group introduces steric hindrance, which can slow down coupling reactions.[4] This may necessitate the use of more potent coupling reagents or longer reaction times to ensure complete acylation of the preceding amino acid. Common coupling reagents for sterically hindered amino acids include HBTU, HATU, and PyBOP.[5][6][7]

Q3: Can this compound lead to other side products besides N-methyl-pyroglutamate?

While N-methyl-pyroglutamate formation is the primary concern, other general side reactions associated with Fmoc-SPPS can also occur. These include incomplete coupling leading to deletion sequences, and side reactions related to other amino acids in the sequence.[8]

Q4: How can I detect the formation of the N-methyl-pyroglutamate side product?

The most effective methods for detecting and quantifying the N-methyl-pyroglutamate side product are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11] The cyclic side product will typically have a different retention time in HPLC compared to the desired full-length peptide and its identity can be confirmed by the mass difference of -18 Da (loss of a water molecule) in the mass spectrum.[12][13]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound.

Problem 1: Presence of an unexpected peak with a mass of -18 Da in the final product.
  • Probable Cause: Formation of the N-methyl-pyroglutamate side product due to intramolecular cyclization of the N-terminal this compound residue.

  • Proposed Solutions:

    • Optimize Coupling Conditions:

      • Use a highly efficient coupling reagent such as HATU or HBTU to ensure rapid amide bond formation, minimizing the time the N-terminal amine is exposed.[6][7]

      • Ensure a sufficient excess of the activated amino acid and coupling reagents.

    • Modify Deprotection Strategy:

      • Minimize the time the N-terminal this compound is exposed to basic conditions during Fmoc deprotection. Use shorter piperidine treatment times if possible.

    • Consider the position in the sequence: If possible, avoid having N-Me-D-Glu at the N-terminus of the peptide.

Problem 2: Low coupling efficiency when coupling an amino acid to the N-terminal N-Me-D-Glu residue.
  • Probable Cause: Steric hindrance from the N-methyl group of the N-Me-D-Glu residue is impeding the incoming activated amino acid.[4]

  • Proposed Solutions:

    • Use Stronger Coupling Reagents: Employ coupling reagents known to be effective for sterically hindered couplings, such as HATU, HBTU, or PyBOP.[5][6][7]

    • Increase Reaction Time and Equivalents: Double the coupling time and/or increase the equivalents of the amino acid and coupling reagents.

    • Elevated Temperature: Carefully increasing the reaction temperature may improve coupling efficiency, but this should be done with caution as it can also promote side reactions.

Data Presentation

Table 1: Summary of Potential Side Products of this compound Reactions and Their Characteristics

Side Product NameMolecular Weight ChangeDetection MethodPropensityMitigation Strategies
N-methyl-pyroglutamyl peptide-18 Da (loss of H₂O)RP-HPLC, LC-MSHigh, especially at the N-terminusUse efficient coupling reagents, minimize exposure to base, avoid N-terminal placement if possible.
Deletion peptide (-N-Me-D-Glu)- Mass of N-Me-D-Glu residueRP-HPLC, LC-MSModerate, due to steric hindranceUse stronger coupling reagents, increase coupling time and equivalents.

Experimental Protocols

Protocol 1: Identification of N-methyl-pyroglutamate Side Product by LC-MS
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10-15 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range appropriate for the expected mass of the desired peptide and the side product (e.g., m/z 400-2000).

  • Data Analysis:

    • Analyze the chromatogram for peaks corresponding to the desired peptide and potential side products.

    • Examine the mass spectrum of any unexpected peaks. A peak with a mass 18 Da lower than the expected product mass is indicative of pyroglutamate formation.[12][13]

Protocol 2: Minimizing Pyroglutamate Formation During Coupling
  • Amino Acid Activation: Pre-activate the incoming Fmoc-amino acid (e.g., 4 equivalents) with a coupling reagent such as HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF for a short period (e.g., 1-2 minutes) before adding to the resin.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for at least 2 hours. For sterically hindered couplings, this can be extended to 4 hours or overnight.

  • Monitoring: Perform a Kaiser test or other qualitative test to ensure the reaction has gone to completion. If the test is positive, a second coupling may be necessary.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Peak in HPLC check_mass Analyze by LC-MS Check for -18 Da Mass Shift start->check_mass is_pyroglu Pyroglutamate Formation Confirmed check_mass->is_pyroglu Yes not_pyroglu Other Side Product check_mass->not_pyroglu No optimize_coupling Optimize Coupling: - Use HATU/HBTU - Increase Equivalents - Extend Time is_pyroglu->optimize_coupling modify_deprotection Modify Deprotection: - Shorter Piperidine Treatment is_pyroglu->modify_deprotection reposition_residue Consider Sequence Redesign: - Avoid N-terminal N-Me-D-Glu is_pyroglu->reposition_residue

References

Technical Support Center: Minimizing Racemization During Fmoc-N-Me-D-Glu-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing racemization during the coupling of Fmoc-N-Me-D-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Fmoc-N-Me-D-Glu(OtBu)-OH and provides systematic solutions to minimize racemization.

Issue 1: High levels of D-epimer detected in the final peptide.

This is the most direct indication of racemization at the N-Me-D-Glu residue during coupling.

dot

G start High D-Epimer Detected q1 Review Coupling Reagent and Additives start->q1 Step 1 s1 Use Uronium/Aminium or Phosphonium Reagents (e.g., HATU, HCTU, PyAOP) + Additive (Oxyma, HOAt) q1->s1 Solution q2 Examine Base and Reaction Time s2 Use a Weaker Base (e.g., DIPEA, Collidine) and Minimize Pre-activation/Coupling Time q2->s2 Solution q3 Check Solvent and Temperature s3 Use Less Polar Solvents (e.g., DCM/DMF mixture) and Maintain Low Temperature (0 °C to RT) q3->s3 Solution s1->q2 Next Step s2->q3 Next Step end Racemization Minimized s3->end

Caption: Troubleshooting workflow for high epimerization.

Issue 2: Incomplete coupling of Fmoc-N-Me-D-Glu(OtBu)-OH.

Steric hindrance from the N-methyl group can lead to slow or incomplete coupling, which can indirectly contribute to racemization if harsh or prolonged coupling conditions are used to force the reaction to completion.

// Nodes start [label="Incomplete Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Assess Coupling Reagent Potency", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Switch to a More Potent Reagent\n(e.g., HATU, HCTU, COMU)\nConsider in situ forming acid chlorides (BTC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s2 [label="Increase Coupling Time Moderately\nPerform a Double Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Coupling Complete", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1 [label="Step 1"]; q1 -> s1 [label="Solution"]; s1 -> q2 [label="Next Step"]; q2 -> s2 [label="Solution"]; s2 -> end; }

Caption: Factors influencing racemization during peptide coupling.

Technical Support Center: Overcoming Solubility Challenges of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues commonly encountered with peptides containing N-methylated residues.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylated peptide insoluble in aqueous solutions?

N-methylation of peptide backbones can significantly impact their physicochemical properties. The introduction of a methyl group on the amide nitrogen removes a hydrogen bond donor, which can lead to a decrease in solubility in aqueous solutions. This modification increases the lipophilicity of the peptide, making it more prone to aggregation in polar solvents.[1] While N-methylation can sometimes improve aqueous solubility in specific contexts, particularly in linear hexapeptides where it can disrupt aggregation-prone structures, it often leads to decreased solubility, especially in short cyclic peptides.[2]

Q2: Can N-methylation always be expected to decrease aqueous solubility?

Not necessarily. While the removal of a hydrogen bond donor generally increases lipophilicity, the overall effect on solubility is complex and sequence-dependent.[1] In some cases, N-methylation can disrupt intermolecular hydrogen bonding that leads to aggregation, thereby increasing solubility. For instance, studies have shown that for some linear hexapeptides, N-methylation can increase solubility by 50- to 1000-fold.[2] Conversely, for short cyclic peptides, the same modification can cause a decrease in aqueous solubility.[2] Theoretical studies have also suggested that mono-N-methylation can lead to a more negative Gibbs free energy of solvation (ΔGsolv), indicating better water solubility.[3]

Q3: What is the impact of N-methylation on peptide aggregation?

N-methylation can have a dual effect on peptide aggregation. By disrupting the regular hydrogen bonding patterns that stabilize β-sheet structures, N-methylation can act as a potent inhibitor of aggregation.[1] This is a key strategy in designing peptides that can interfere with the aggregation processes seen in diseases like Alzheimer's. However, the increased lipophilicity from N-methylation can also promote hydrophobic collapse and non-specific aggregation if the peptide sequence is not carefully designed.

Q4: How does the position of the N-methylated residue affect solubility?

The position of the N-methylated residue is critical and its impact is highly sequence-dependent.[1] Methylating a residue in a region prone to forming strong intermolecular hydrogen bonds can be more effective at improving solubility than methylating a residue in a more flexible or less interactive region. A systematic "N-methyl scan," where each residue is individually methylated, can help identify the optimal position for this modification to enhance solubility and other desired properties.

Troubleshooting Guides

Issue: My N-methylated peptide precipitates out of aqueous buffer.

Possible Cause 1: Low intrinsic solubility due to high lipophilicity.

  • Solution 1.1: pH Adjustment. The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution to be at least one or two units away from the pI can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved solubility.

    • For acidic peptides (pI < 7), try dissolving in a basic buffer (pH > 7).

    • For basic peptides (pI > 7), try dissolving in an acidic buffer (pH < 7).

  • Solution 1.2: Use of Co-solvents and Solubilizing Agents. For highly hydrophobic N-methylated peptides, the addition of organic co-solvents can significantly improve solubility. It is crucial to start with small amounts and gradually increase the concentration, as high concentrations of organic solvents can denature proteins or interfere with biological assays.

Co-solvent/AgentRecommended Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)5-10% (v/v)A strong solvent for hydrophobic peptides. Ensure it is compatible with downstream applications.
Acetonitrile (ACN)5-10% (v/v)Often used in HPLC and can be effective for solubilizing peptides.
Isopropanol10-20% (v/v)A less polar alcohol that can aid in dissolving hydrophobic peptides.
Urea1-4 MA chaotropic agent that disrupts hydrogen bonding and can solubilize aggregated peptides.
Guanidinium hydrochloride (GdnHCl)1-6 MA strong denaturant that is very effective in solubilizing aggregated peptides.
  • Solution 1.3: Sequence Modification. If solubility issues persist and are severely limiting, consider redesigning the peptide.

    • Incorporate more charged or polar amino acids (e.g., Lys, Arg, Asp, Glu) into the sequence, if compatible with the peptide's function.

    • Strategically place N-methylated residues to break up hydrophobic patches or regions prone to aggregation.

Possible Cause 2: Aggregation due to intermolecular interactions.

  • Solution 2.1: Sonication. Gentle sonication can help to break up small aggregates and facilitate the dissolution of the peptide. However, prolonged or high-energy sonication can potentially degrade the peptide.

  • Solution 2.2: Heating. Gently warming the solution (e.g., to 30-40°C) can sometimes help to dissolve the peptide, but care must be taken to avoid heat-induced degradation or aggregation. This method should be used with caution and tested on a small scale first.

  • Solution 2.3: Use of "Magic Mixture". For extremely difficult sequences during synthesis, a "magic mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylenecarbonate at 55 °C has been used to overcome aggregation. While primarily for synthesis, a similar principle of using a cocktail of solvents and detergents could be cautiously applied for dissolution.

Issue: The N-methylated peptide is difficult to purify by HPLC due to peak broadening or multiple peaks.

Possible Cause: Slow conformational isomerization around the N-methylated amide bond.

  • Solution: High-Temperature HPLC. The presence of an N-methyl group can lead to the existence of both cis and trans conformers of the amide bond, which can interconvert slowly on the HPLC timescale, resulting in broadened or multiple peaks. Performing the HPLC analysis at an elevated temperature (e.g., 40-60°C) can accelerate the interconversion rate, leading to a single, sharper peak.

Experimental Protocols

Protocol 1: On-Resin N-Methylation of Peptides for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a common method for the N-methylation of a peptide on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Methyl iodide (MeI) or Dimethyl sulfate

  • 2-Mercaptoethanol

Procedure:

  • Swelling the Resin: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation:

    • Dissolve o-NBS-Cl (3 eq.) and collidine (5 eq.) in DMF.

    • Add the solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Methylation:

    • Dissolve DBU (1.5 eq.) in DMF.

    • Add the DBU solution to the resin, followed by the addition of methyl iodide (5 eq.) or dimethyl sulfate (5 eq.).

    • Shake the reaction mixture for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.

    • Add the solution to the resin and shake for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Continue with the coupling of the next Fmoc-amino acid in the sequence.

Diagram: On-Resin N-Methylation Workflow

OnResin_N_Methylation start Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection sulfonylation Sulfonylation (o-NBS-Cl) deprotection->sulfonylation methylation Methylation (MeI or (Me)2SO4, DBU) sulfonylation->methylation desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) methylation->desulfonylation next_coupling Couple next Fmoc-AA desulfonylation->next_coupling end N-Me-Peptide-Resin next_coupling->end

Caption: Workflow for on-resin N-methylation during SPPS.

Protocol 2: Turbidity Assay for Solubility Assessment

This protocol provides a method to determine the kinetic solubility of an N-methylated peptide in a specific buffer.[4][5][6]

Materials:

  • Lyophilized N-methylated peptide

  • DMSO (or another suitable organic solvent)

  • Aqueous buffer of choice (e.g., PBS, Tris)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader with absorbance measurement capabilities

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the lyophilized peptide in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the peptide is fully dissolved.

  • Serial Dilutions in DMSO: Perform a serial dilution of the peptide stock solution in DMSO to create a range of concentrations.

  • Transfer to Microplate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well microplate in triplicate. Include a DMSO-only control.

  • Add Aqueous Buffer: Add a fixed volume (e.g., 198 µL) of the desired aqueous buffer to each well. This will result in a final DMSO concentration of 1%. Mix gently by pipetting.

  • Incubation: Incubate the microplate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Measure Absorbance: Measure the absorbance (optical density) of each well at a wavelength where the peptide does not absorb, typically between 400 and 600 nm. A common wavelength is 540 nm.

  • Data Analysis:

    • Plot the measured absorbance against the peptide concentration.

    • The point at which the absorbance begins to increase significantly indicates the onset of precipitation. This concentration is considered the kinetic solubility limit under the tested conditions.

Diagram: Turbidity Assay Workflow

Turbidity_Assay start Dissolve Peptide in DMSO (Stock) serial_dilute Serial Dilute in DMSO start->serial_dilute transfer_plate Transfer to 96-well Plate serial_dilute->transfer_plate add_buffer Add Aqueous Buffer (e.g., PBS) transfer_plate->add_buffer incubate Incubate (1-2 hours) add_buffer->incubate read_absorbance Measure Absorbance (400-600 nm) incubate->read_absorbance analyze Plot Absorbance vs. Concentration read_absorbance->analyze end Determine Solubility Limit analyze->end

Caption: Workflow for determining peptide solubility via turbidity assay.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) for N-Methylated Peptide Purification

This protocol outlines a general procedure for the purification of N-methylated peptides using RP-HPLC.[7][8][9][10]

Materials:

  • Crude, lyophilized N-methylated peptide

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • RP-HPLC system with a C18 column (preparative or semi-preparative)

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. This may require a small amount of organic solvent like DMSO or ACN, which is then diluted with Solvent A. Filter the sample through a 0.22 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Gradient Elution: Inject the sample onto the column and begin the elution gradient. A typical gradient for peptide purification is a linear increase in Solvent B. For N-methylated peptides, a shallower gradient (e.g., 0.5-1% increase in Solvent B per minute) may be necessary to achieve good separation.

  • Peak Collection: Monitor the elution profile at 214 nm or 280 nm and collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a powder.

Diagram: Logical Relationship of Factors Affecting N-Methylated Peptide Solubility

Solubility_Factors solubility Peptide Solubility n_methylation N-Methylation h_bond Reduced H-Bond Donors n_methylation->h_bond lipophilicity Increased Lipophilicity n_methylation->lipophilicity conformation Altered Conformation n_methylation->conformation sequence Amino Acid Sequence hydrophobicity Hydrophobic Residues sequence->hydrophobicity charge Charged Residues sequence->charge environment Solution Environment ph pH environment->ph solvents Co-solvents environment->solvents temp Temperature environment->temp h_bond->solubility can +/- lipophilicity->solubility - conformation->solubility can +/- hydrophobicity->solubility - charge->solubility + ph->solubility modulates solvents->solubility can + temp->solubility can +

Caption: Factors influencing the solubility of N-methylated peptides.

References

Technical Support Center: Glutamic Acid Derivatives & Aspartimide Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on mitigating aspartimide and glutarimide formation when working with glutamic acid derivatives in peptide synthesis.

Troubleshooting Guide

This guide addresses specific experimental issues in a practical question-and-answer format.

Q1: My LC-MS analysis shows a major impurity with a mass loss of 18 Da (-H₂O) from my glutamic acid-containing peptide. Is this a glutarimide-related species and how can I confirm it?

A1: A mass loss of 18 Da is a strong indicator of cyclization at an aspartic or glutamic acid residue, forming an aspartimide or glutarimide, respectively. This occurs via intramolecular cyclization of the side-chain carboxyl group with the backbone amide nitrogen, releasing a molecule of water.

Confirmation Steps:

  • Tandem MS (MS/MS): Fragmenting the impurity peak should yield a fragmentation pattern that can confirm the cyclic imide structure.

  • NMR Spectroscopy: 1H NMR can be used to definitively identify the glutarimide structure if the impurity can be isolated.[1]

  • Controlled Hydrolysis: Subjecting the impurity to mild basic or acidic conditions may lead to the opening of the imide ring, resulting in the formation of both the expected α-peptide and the rearranged β-peptide (iso-peptide), which can be detected by LC-MS.

Q2: I'm synthesizing a peptide with a -Glu-Gly- sequence and observing significant glutarimide formation. What is the most direct strategy to reduce this side reaction?

A2: The -Glu-Gly- sequence is particularly prone to glutarimide formation because the glycine residue offers no steric hindrance, allowing the backbone nitrogen to readily attack the glutamic acid side chain.[1][2][3] The most effective strategy is to introduce steric bulk next to the glutamic acid residue.

Recommended Action:

  • Sequence Modification: If scientifically permissible, substitute the glycine residue adjacent to the glutamic acid with an amino acid bearing a bulky side-chain protecting group. For example, replacing Gly with Ser(tBu) or Lys(Boc) has been shown to effectively inhibit glutarimide formation by sterically shielding the backbone nitrogen.[1][2][3]

Q3: While the focus is on glutamic acid, I also work with aspartic acid. Are the strategies to prevent aspartimide formation translatable?

A3: Yes, the principles are highly translatable, although the propensity for cyclization differs (five-membered aspartimide vs. six-membered glutarimide). The strategies developed for the more prevalent aspartimide side reaction are excellent starting points for optimizing syntheses with glutamic acid.

Key Translatable Strategies:

  • Modification of Deprotection Conditions: Using weaker bases for Fmoc removal, such as piperazine instead of piperidine, can suppress imide formation.[2] Adding an acidic additive like 0.1 M HOBt or formic acid to the piperidine deprotection solution can also significantly reduce the side reaction.[2][4][5]

  • Backbone Protection: Introducing a protecting group on the amide nitrogen of the residue following the glutamic acid can completely prevent cyclization. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often incorporated as a dipeptide cassette (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH).[2][6]

  • Side-Chain Protecting Groups: Employing sterically bulky protecting groups on the glutamic acid side chain can hinder the intramolecular attack. While OtBu is standard, bulkier esters may offer more protection.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of glutarimide formation?

A1: Glutarimide formation is a base-catalyzed intramolecular side reaction. The process begins with the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the glutamic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain γ-carbonyl carbon of the glutamic acid. This results in the formation of a cyclic six-membered glutarimide intermediate and the elimination of the side-chain protecting group's alcohol. This process is analogous to the deamidation of glutamine residues, which also proceeds through a glutarimide intermediate.[4][7][8]

Q2: Which factors increase the risk of glutarimide formation?

A2: Several factors can promote this side reaction:

  • Sequence: The amino acid immediately following the glutamic acid is critical. Residues with small, non-sterically hindering side chains, like glycine, significantly increase the rate of formation.[1][2]

  • Base Exposure: Prolonged or repeated exposure to strong bases, such as piperidine during Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS), catalyzes the reaction.[9]

  • Temperature: Elevated temperatures during synthesis or deprotection steps can accelerate the rate of glutarimide formation.

  • Side-Chain Protecting Group: Less sterically bulky protecting groups on the glutamic acid side chain (e.g., OtBu) offer less protection against the intramolecular cyclization.[10]

Q3: What are the consequences of glutarimide formation?

A3: The formation of a glutarimide intermediate leads to several undesirable outcomes:

  • Chain Termination: If the glutarimide forms, the peptide chain can be capped, preventing further elongation.[1]

  • Formation of Difficult-to-Separate Impurities: The glutarimide ring can be opened by nucleophiles (like water or piperidine), leading to a mixture of products, including the desired α-peptide, the rearranged β-peptide, and piperidide adducts. These impurities often have similar chromatographic properties to the target peptide, making purification challenging.[10]

  • Racemization: The α-carbon of the glutamic acid residue is prone to epimerization once the glutarimide is formed, leading to the generation of D-amino acid-containing impurities.[8]

Q4: How can I analytically detect and quantify glutarimide-related impurities?

A4: A combination of chromatographic and spectrometric methods is typically used:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for separating the desired peptide from its impurities. Using a high-resolution column and a shallow gradient is often necessary. The glutarimide species is typically more hydrophobic and elutes later than the parent peptide, while the ring-opened β-peptide may elute earlier. UV detection is standard, typically in the 210-220 nm range.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential for identifying impurities. As noted, glutarimide formation results in a mass loss of 18 Da. MS can also identify piperidide adducts (mass increase of 84 Da) and the β-peptide (same mass as the desired peptide).[12][13]

Data & Experimental Protocols

Table 1: Influence of C-Terminal Amino Acid on Glutarimide Formation

This table summarizes the impact of the amino acid residue immediately following glutamic acid on the propensity for glutarimide formation, based on findings from a study on tailed cyclic RGD peptides.[1]

Sequence MotifC-Terminal Amino AcidSteric HindranceObserved Glutarimide Formation
-Glu(Gly)-GlycineLowYes, significant formation
-Glu(Lys(Boc))-Lysine (Boc protected)HighNo
-Glu(Ser(tBu))-Serine (tBu protected)HighNo
Protocol 1: Standard Fmoc-SPPS Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group during solid-phase peptide synthesis.

  • Resin Washing: Wash the peptidyl-resin thoroughly with Dimethylformamide (DMF) (3 x 1 min).

  • Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF.

    • Perform the treatment for 2 x 10 minutes.

  • Washing: After deprotection, wash the resin extensively with DMF (5 x 1 min) to remove all traces of piperidine and dibenzofulvene.

  • Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine, indicating complete deprotection.

Protocol 2: Modified Fmoc Deprotection to Reduce Glutarimide Formation

This protocol incorporates an acidic additive to suppress the base-catalyzed side reaction.

  • Resin Washing: Wash the peptidyl-resin thoroughly with DMF (3 x 1 min).

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).

  • Deprotection: Treat the resin with the prepared deprotection cocktail.

    • Perform the treatment for 2 x 15 minutes.

  • Washing: After deprotection, wash the resin extensively with DMF (5 x 1 min).

Protocol 3: RP-HPLC Method for Impurity Analysis

This protocol provides a general starting point for the analytical separation of a target peptide from its glutarimide-related impurities.

  • Column: C18 stationary phase (e.g., 1.7 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A shallow gradient is recommended. For example, 5-45% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 40 °C.

Visualizations

Mechanism of Glutarimide Formation

Caption: Base-catalyzed mechanism of glutarimide formation and subsequent ring-opening.

Troubleshooting Workflow for Glutarimide Formation

Troubleshooting_Workflow Start Impurity with Δm = -18 Da Observed in LC-MS CheckSequence Is the sequence -Glu-Gly- or similar? Start->CheckSequence Strategy1 Primary Strategy: Introduce Steric Hindrance (e.g., replace Gly with Ser(tBu)) CheckSequence->Strategy1 Yes Strategy2 Secondary Strategy: Modify Deprotection Conditions (e.g., add HOBt to piperidine) CheckSequence->Strategy2 No Analyze Re-synthesize and Analyze by LC-MS Strategy1->Analyze Strategy3 Advanced Strategy: Use Backbone Protection (e.g., Dmb dipeptide) Strategy2->Strategy3 If problem persists Strategy2->Analyze Strategy3->Analyze Analyze->CheckSequence Impurity Persists End Problem Resolved Analyze->End Impurity Reduced

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-N-Me-D-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the sterically hindered, N-methylated amino acid Fmoc-N-Me-D-Glu-OH. The information provided is designed to help improve the crude purity of synthetic peptides and overcome common challenges encountered during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis of peptides containing this compound, leading to low crude purity.

Problem 1: Low Coupling Efficiency of this compound

Symptom: Incomplete coupling of this compound to the growing peptide chain, resulting in a significant deletion peak in the crude HPLC analysis (mass of desired peptide - mass of N-Me-D-Glu residue).

Possible Causes:

  • Steric Hindrance: The N-methyl group on the alpha-amine and the bulky side chain of glutamic acid create significant steric hindrance, slowing down the coupling reaction.

  • Inefficient Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid of this compound.

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of the activated amino acid to the N-terminal amine.

Solutions:

  • Optimize Coupling Reagents: Employ more powerful coupling reagents known to be effective for sterically hindered amino acids. HATU, HCTU, and PyAOP are excellent choices.[1][2] The use of COMU is also a strong alternative due to its high reactivity and safety profile.[1][2]

  • Increase Reaction Time and Temperature: Extend the coupling time for this compound to at least 2 hours, and consider performing a double coupling. If incomplete coupling persists, increasing the reaction temperature to 40-50°C can enhance the reaction rate.

  • Change the Solvent: Switch from the standard solvent N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties and can help disrupt peptide aggregation. Adding a small percentage of dimethyl sulfoxide (DMSO) can also be beneficial.

  • Incorporate Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling reaction can disrupt secondary structures and improve reaction efficiency.

Problem 2: Side Reactions Associated with the Glutamic Acid Residue

Symptom: Presence of unexpected peaks in the crude HPLC with mass shifts corresponding to side reactions of the glutamic acid residue.

Possible Causes:

  • Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamate, especially under acidic conditions during cleavage or prolonged storage.[3][4]

  • Aspartimide Formation (if Asp is also present): While not a direct side reaction of glutamic acid, the presence of aspartic acid in the sequence can lead to aspartimide formation under basic conditions (Fmoc deprotection), which can complicate purification.

  • Incomplete Side-Chain Deprotection: Incomplete removal of the side-chain protecting group (e.g., OtBu) during final cleavage will result in a protected peptide impurity.

Solutions:

  • Minimize Acid Exposure for N-terminal Glu: If this compound is at the N-terminus, minimize the time the final peptide is exposed to acidic conditions during and after cleavage. Prompt purification is recommended.

  • Optimize Cleavage Cocktail: Ensure the cleavage cocktail (e.g., TFA/TIS/H2O) is freshly prepared and used in a sufficient volume and for an adequate duration to ensure complete removal of the OtBu protecting group.

  • Careful Sequence Design: When designing the peptide sequence, be mindful of sequences prone to side reactions, such as Asp-Gly pairings which are highly susceptible to aspartimide formation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended coupling protocol for Fmoc-N-Me-D-Glu(OtBu)-OH?

A1: Due to the sterically hindered nature of Fmoc-N-Me-D-Glu(OtBu)-OH, a standard coupling protocol is often insufficient. A more robust protocol is recommended as a starting point:

Recommended Coupling Protocol for Fmoc-N-Me-D-Glu(OtBu)-OH

Step Reagent/Parameter Details
1. Resin Swelling DMF or NMP Swell the resin for at least 30 minutes.
2. Fmoc Deprotection 20% Piperidine in DMF/NMP 2 x 10 minutes.
3. Washing DMF/NMP 5 x 1 minute.
4. Amino Acid Activation Fmoc-N-Me-D-Glu(OtBu)-OH (3 eq.), HATU (2.9 eq.), DIPEA (6 eq.) in DMF/NMP Pre-activate for 5-10 minutes.
5. Coupling Add activated amino acid to resin React for 2 hours at room temperature.
6. Washing DMF/NMP 3 x 1 minute.
7. (Optional) Capping Acetic Anhydride/DIPEA/DMF To block any unreacted amines. Recommended if coupling is known to be difficult.

| 8. (Optional) Double Coupling | Repeat steps 4-6 | Perform if a test cleavage and analysis show significant deletion. |

Q2: Which coupling reagent is best for Fmoc-N-Me-D-Glu(OtBu)-OH?

A2: For sterically hindered N-methylated amino acids, phosphonium and aminium/uronium salt-based coupling reagents are generally more effective than carbodiimides.

Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent Class Relative Efficiency for Hindered Coupling Notes
DIC/HOBt Carbodiimide Low to Moderate May require extended reaction times and higher temperatures. Prone to racemization without an additive.[2]
HBTU/TBTU Aminium/Uronium Salt High Generally effective, but HATU and HCTU are often superior for very difficult couplings.[1]
HATU/HCTU Aminium/Uronium Salt Very High Highly recommended for N-methylated amino acids. Reacts faster and with less epimerization than HBTU. [1]
PyAOP/PyBOP Phosphonium Salt Very High PyAOP is particularly effective for coupling N-methyl amino acids. [1]

| COMU | Aminium/Uronium Salt | Very High | Offers comparable or better performance to HATU with improved safety and solubility. [1][2] |

Q3: How can I monitor the coupling efficiency of Fmoc-N-Me-D-Glu(OtBu)-OH?

A3: The Kaiser test (ninhydrin test) is not reliable for N-methylated amino acids as it gives a false negative (yellow/brown instead of blue). A chloranil or isatin test can be used as an alternative qualitative method to detect the presence of unreacted secondary amines. For quantitative assessment, a small amount of resin can be cleaved and analyzed by HPLC-MS to determine the ratio of the desired product to the deletion sequence.

Q4: What are the best practices for purifying peptides containing this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. Due to the potential for multiple closely eluting impurities, a shallow gradient is often necessary to achieve good separation. A C18 column is a good starting point for most peptides.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

  • Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF or NMP for 10 minutes. Drain the solution and repeat the treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF or NMP (5-7 times) to remove piperidine and the fluorenyl-piperidine adduct.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9-4.9 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF or NMP.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for the desired coupling time (e.g., 1-2 hours).

  • Washing: Wash the resin with DMF or NMP (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Troubleshooting_Workflow start Low Crude Purity check_hplc Analyze Crude HPLC-MS start->check_hplc deletion Major Deletion Peak? check_hplc->deletion side_reaction Unexpected Mass Peaks? check_hplc->side_reaction deletion->side_reaction No incomplete_coupling Incomplete Coupling of This compound deletion->incomplete_coupling Yes side_reaction_id Identify Side Reaction: - Pyroglutamate (-17 Da) - Incomplete Deprotection (+56 Da for OtBu) side_reaction->side_reaction_id Yes purification Optimize Purification side_reaction->purification No optimize_coupling Optimize Coupling: - Stronger Reagent (HATU, COMU) - Double Couple - Increase Time/Temp - Change Solvent (NMP) incomplete_coupling->optimize_coupling optimize_coupling->purification mitigate_side_reaction Mitigate Side Reaction: - Optimize Cleavage Conditions - Prompt Purification side_reaction_id->mitigate_side_reaction mitigate_side_reaction->purification

Caption: Troubleshooting workflow for low crude peptide purity.

Side_Reactions cluster_peptide Peptide Chain cluster_reactions Potential Side Reactions Peptide_Glu ...-NH-CH(CH2-CH2-COOH)-CO-... Pyroglutamate Pyroglutamate Formation (N-terminal Glu) Peptide_Glu->Pyroglutamate Acidic Conditions (Cleavage) Incomplete_Deprotection Incomplete Side-Chain Deprotection Peptide_Glu->Incomplete_Deprotection Insufficient Cleavage Time/Reagent

Caption: Potential side reactions involving the glutamic acid residue.

References

Technical Support Center: Troubleshooting Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and resolving issues related to incomplete deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Fmoc deprotection?

A1: The most common indicator is the appearance of deletion sequences in your final product, where one or more amino acids are missing from the peptide chain. This occurs because the un-deprotected N-terminal amine is unavailable for the subsequent coupling reaction. Analytically, this is often observed as peaks corresponding to the mass of the desired peptide minus the mass of the missing residue(s) in HPLC and Mass Spectrometry results.

Q2: How can I monitor the completeness of the Fmoc deprotection reaction?

A2: A qualitative and rapid method is the ninhydrin (Kaiser) test, which detects free primary amines on the resin.[1] A blue or purple color indicates the presence of free amines and successful deprotection.[1] A yellow or faint color suggests incomplete deprotection. For quantitative analysis, the UV absorbance of the piperidine-dibenzofulvene (DBF) adduct released into the deprotection solution can be monitored spectrophotometrically.[2][3] Slow or incomplete deprotection can be correlated with a broad fulvene-piperidine peak.[3]

Q3: What are the common causes of incomplete Fmoc deprotection?

A3: Several factors can contribute to this issue:

  • Reagent Quality: Degradation of the piperidine solution or the DMF solvent can reduce deprotection efficiency.

  • Reaction Conditions: Insufficient reaction time, low temperature, or inadequate mixing can lead to incomplete removal of the Fmoc group.

  • Peptide Sequence-Related Issues ("Difficult Sequences"): On-resin aggregation, particularly in hydrophobic sequences or those prone to β-sheet formation, can sterically hinder the access of the piperidine base to the Fmoc group.[4][5][6] This is a significant challenge in the synthesis of certain peptides, like amyloid-beta peptides.[4]

  • Steric Hindrance: Bulky side-chain protecting groups on adjacent amino acids can physically block the Fmoc group. For example, the deprotection of arginine, which has a large Pbf protecting group, may require optimization.[2]

Q4: Can the choice of solvent impact deprotection?

A4: Yes, the solvent plays a crucial role. N,N-Dimethylformamide (DMF) is commonly used, but its quality is critical. Degraded DMF containing amines can neutralize the piperidine. Furthermore, DMF is not always optimal for disrupting peptide aggregation.[2] N-methyl-2-pyrrolidone (NMP) is sometimes used as an alternative.

Q5: Are there alternatives to piperidine for Fmoc deprotection?

A5: Yes, for particularly difficult sequences, stronger bases can be more effective. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can remove the Fmoc group much faster than piperidine.[5][7] It is often used at a low concentration (e.g., 2%) in DMF.[4][8] Piperazine is another alternative that has been explored.[9][10] However, care must be taken as DBU can catalyze aspartimide formation, especially with Asp-containing sequences.[5][7]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection, follow this systematic approach to diagnose and resolve the issue.

Step 1: Initial Diagnosis
  • Perform a Ninhydrin Test: After the deprotection step, take a small sample of the resin and perform a ninhydrin test. A negative or weak result is a strong indicator of a problem.

  • Analyze Crude Product: Cleave a small amount of peptide from the resin and analyze it by HPLC and Mass Spectrometry. Look for the presence of deletion sequences (e.g., [M-n*AA]+ peaks).

Step 2: Troubleshooting Workflow

This workflow provides a logical progression from simple checks to more involved optimization strategies.

G cluster_0 Diagnosis cluster_1 Initial Corrective Actions cluster_2 Advanced Strategies for Difficult Sequences cluster_3 Verification start Incomplete Deprotection Suspected (e.g., positive ninhydrin, deletion peaks) check_reagents Verify Reagent Quality (Fresh Piperidine & High-Purity DMF) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature, Mixing) start->check_conditions extend_time Extend Deprotection Time (e.g., double the standard time) check_reagents->extend_time check_conditions->extend_time double_deprotection Perform Double Deprotection extend_time->double_deprotection use_dbu Use Stronger Base (e.g., 2% DBU in DMF) double_deprotection->use_dbu If problem persists change_solvent Change Solvent (e.g., switch to NMP) use_dbu->change_solvent chaotropes Add Chaotropic Agents change_solvent->chaotropes re_analyze Re-analyze Crude Product (HPLC/MS) chaotropes->re_analyze end Problem Resolved re_analyze->end Deletion sequences eliminated

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Data Summary: Deprotection Conditions

The following table summarizes standard and alternative deprotection conditions.

ParameterStandard ConditionAlternative/Optimized ConditionNotes
Deprotection Reagent 20% Piperidine in DMF2% DBU in DMF[4][8] or 5% Piperazine in NMP[10]DBU is much faster but can promote aspartimide formation.[5][7]
Reaction Time 5-20 minutes30 minutes or longer; may require a second treatment.[7]Difficult sequences may require significantly longer times.[5]
Temperature Room TemperatureIncreased temperature (e.g., 35-40°C)Use with caution, as it can accelerate side reactions.
Solvent DMFNMPNMP can be better at disrupting peptide aggregation.

Key Experimental Protocols

Protocol 1: Ninhydrin (Kaiser) Test

Objective: To qualitatively detect the presence of free primary amines on the resin support.

Methodology:

  • Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the deprotection step and subsequent washing.[1]

  • Wash the beads thoroughly with DMF and then with methanol to remove any residual piperidine.

  • Add 2-3 drops of each of the following three reagents to the beads:

    • Reagent A: 5g ninhydrin in 100 mL ethanol.

    • Reagent B: 80g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001M KCN in 98 mL pyridine.

  • Heat the sample at 100-110°C for 3-5 minutes.[1]

  • Observe the color of the beads and the solution.

    • Positive Result (Deprotection Complete): Deep blue/purple beads and solution.

    • Negative Result (Deprotection Incomplete): Yellow/colorless beads and solution.

Protocol 2: HPLC Analysis of Crude Peptide

Objective: To identify and quantify the target peptide and any deletion sequence byproducts.

Methodology:

  • Cleave the peptide from a small, known amount of dried resin (e.g., 20-50 mg) using an appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

  • Precipitate the cleaved peptide with cold diethyl ether, centrifuge to form a pellet, and decant the ether.

  • Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto a reverse-phase HPLC system (e.g., C18 column).

  • Run a gradient of increasing organic phase (e.g., acetonitrile containing 0.1% TFA) against an aqueous phase (e.g., water containing 0.1% TFA).

  • Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).

  • Analyze the resulting chromatogram. Deletion sequences will typically elute earlier than the full-length product.

  • Confirm the identity of the peaks by collecting fractions and analyzing them via Mass Spectrometry.

Chemical Pathway and Failure Points

The Fmoc deprotection reaction proceeds via a base-catalyzed β-elimination mechanism. Understanding this pathway helps to identify potential points of failure.

G FmocPeptide Fmoc-NH-Peptide-Resin ProtonAbstraction 1. Proton Abstraction FmocPeptide->ProtonAbstraction Carbanion Fluorenyl Carbanion Intermediate ProtonAbstraction->Carbanion Failure1 Failure Point: Weak/Degraded Base Steric Hindrance Aggregation ProtonAbstraction->Failure1 BetaElimination 2. β-Elimination Carbanion->BetaElimination DBF Dibenzofulvene (DBF) BetaElimination->DBF FreeAmine H2N-Peptide-Resin (Free Amine) BetaElimination->FreeAmine DBFAdduct DBF-Piperidine Adduct DBF->DBFAdduct Failure2 Failure Point: Poor Scavenging DBF->Failure2 Piperidine Piperidine (Base) Piperidine->ProtonAbstraction Piperidine2 Piperidine (Scavenger) Piperidine2->DBFAdduct

Caption: Mechanism of Fmoc deprotection and potential failure points.

References

Validation & Comparative

A Comparative Guide to Enhancing Peptide Stability: Fmoc-N-Me-D-Glu-OH vs. Fmoc-D-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic instability of peptides in biological systems presents a significant hurdle in the development of peptide-based therapeutics. Both enzymatic degradation and chemical instability limit their bioavailability and therapeutic efficacy. Strategic modifications to the peptide backbone and individual amino acid residues are paramount to overcoming these challenges. This guide provides a detailed comparison of two modified amino acid building blocks, Fmoc-N-Me-D-Glu-OH and Fmoc-D-Glu-OH, and their respective contributions to enhancing peptide stability.

The Impact of N-Methylation and D-Amino Acid Substitution on Peptide Stability

The introduction of non-natural amino acid derivatives is a well-established strategy to improve the pharmacokinetic properties of therapeutic peptides. The two key modifications discussed here are the incorporation of a D-amino acid (using Fmoc-D-Glu-OH) and the N-methylation of the peptide backbone (using this compound).

Fmoc-D-Glu-OH: The substitution of a naturally occurring L-amino acid with its D-enantiomer is a widely used method to confer resistance to proteolytic degradation.[1] Proteases, the enzymes responsible for peptide bond cleavage, are highly specific for L-amino acid residues. The presence of a D-amino acid at or near a cleavage site disrupts the stereospecific recognition by these enzymes, thereby slowing down the degradation process.[2]

This compound: This building block combines the advantages of a D-amino acid with N-methylation. N-methylation involves the replacement of the hydrogen atom on the backbone amide nitrogen with a methyl group.[3] This modification offers several benefits for peptide stability:

  • Enhanced Proteolytic Resistance: The methyl group provides steric hindrance that shields the adjacent peptide bonds from enzymatic attack by proteases.[3][4][5] This steric bulk disrupts the formation of the enzyme-substrate complex necessary for cleavage.[5]

  • Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone.[3][6] This can lead to the stabilization of specific secondary structures that are less prone to enzymatic recognition and degradation.

  • Increased Lipophilicity: The addition of a methyl group increases the hydrophobicity of the peptide, which can improve its membrane permeability.[7][8][9]

By combining a D-amino acid with N-methylation, this compound offers a dual-pronged approach to significantly enhance peptide stability compared to the incorporation of a D-amino acid alone.

Quantitative Comparison of Stability Enhancement

Stability ParameterPeptide with D-GluPeptide with N-Me-D-GluRationale
Proteolytic Stability (Half-life in serum/plasma) Moderate IncreaseSignificant IncreaseD-amino acid provides steric hindrance to proteases. N-methylation adds further steric bulk and conformational rigidity, offering enhanced protection against enzymatic cleavage.[1][2][4][5]
Chemical Stability (e.g., against acid/base hydrolysis) No Significant ChangeMinor to Moderate IncreaseN-methylation can influence the electronic properties of the amide bond, potentially offering slightly increased resistance to hydrolysis under certain conditions. The primary degradation pathways for peptides in solution are often sequence-dependent.
Conformational Stability Minor to Moderate IncreaseSignificant IncreaseN-methylation restricts backbone flexibility, leading to a more defined and stable conformation.[3][6]

Experimental Protocols for Peptide Stability Assessment

To experimentally validate the enhanced stability conferred by these modified amino acids, a standardized stability assay is crucial. Below is a detailed protocol for a typical in vitro peptide stability assay in human plasma.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

1. Materials and Reagents:

  • Test peptides (synthesized with D-Glu and N-Me-D-Glu)

  • Human plasma (pooled, with anticoagulant such as EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • Low-protein-binding microcentrifuge tubes

2. Experimental Procedure:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

  • Incubation:

    • Pre-warm the human plasma and PBS to 37°C.

    • In low-protein-binding microcentrifuge tubes, mix the human plasma with PBS at a 1:1 ratio.

    • Spike the plasma/PBS mixture with the peptide stock solution to a final concentration of 10-100 µM.

    • Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation and Sample Quenching:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., ACN with 0.1% TFA) at a ratio of 1:3 (sample:quenching solution) to precipitate plasma proteins and stop enzymatic activity.

    • Vortex the samples vigorously.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant containing the peptide and any degradation products.

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC). Monitor the disappearance of the parent peptide peak over time.

    • (Optional) Use LC-MS to identify the cleavage sites and degradation products.

3. Data Analysis:

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of remaining intact peptide against time.

  • Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay curve.

Visualizing Peptide Stabilization and Experimental Workflow

Signaling Pathways and Experimental Workflows

PeptideDegradation Figure 1. Mechanisms of Peptide Stabilization cluster_peptide Peptide Chain cluster_protease Proteolytic Enzyme cluster_modifications Protective Modifications P1 ...-L-AA-L-AA-... Cleavage Peptide Bond Cleavage P1->Cleavage Susceptible to Protease Protease Protease->Cleavage Catalyzes D_AA D-Amino Acid Incorporation (Fmoc-D-Glu-OH) D_AA->P1 Blocks (Stereospecificity) StablePeptide Stable Peptide D_AA->StablePeptide N_Me N-Methylation (this compound) N_Me->P1 Blocks (Steric Hindrance) N_Me->StablePeptide Degradation Peptide Degradation Cleavage->Degradation

Caption: Mechanisms of peptide stabilization.

PeptideStabilityWorkflow Figure 2. Workflow for Peptide Stability Assay Peptide_Synthesis Peptide Synthesis (with modified AAs) Stock_Prep Stock Solution Preparation Peptide_Synthesis->Stock_Prep Incubation Incubation in Plasma (37°C) Stock_Prep->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Protein Precipitation & Quenching Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation Analysis RP-HPLC / LC-MS Analysis Centrifugation->Analysis Data_Analysis Data Analysis (Half-life Calculation) Analysis->Data_Analysis

Caption: General workflow for a peptide stability study.

Conclusion: The Superiority of this compound for Enhanced Stability

In the pursuit of developing robust peptide therapeutics, the strategic incorporation of modified amino acids is indispensable. While Fmoc-D-Glu-OH provides a valuable enhancement in proteolytic resistance, this compound offers a more comprehensive solution by combining the benefits of a D-amino acid with the steric shielding and conformational rigidity conferred by N-methylation.[1][2][4][5] This dual modification strategy is expected to result in peptides with significantly longer biological half-lives, a critical attribute for improving their therapeutic potential. For researchers and drug developers aiming to maximize the stability and bioavailability of their peptide candidates, this compound represents a superior building block for solid-phase peptide synthesis.

References

A Comparative Guide to Fmoc-N-Me-D-Glu-OH and Other N-Methylated Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of N-methylated amino acids into peptide sequences is a powerful tool in modern drug discovery and development. This modification, where a methyl group is introduced to the backbone amide nitrogen, can significantly enhance the therapeutic potential of peptides by improving their pharmacokinetic properties. N-methylation often leads to increased resistance to proteolytic degradation, enhanced cell permeability, and the ability to fine-tune peptide conformation.[1][2][3]

This guide provides a comparative overview of Fmoc-N-Me-D-Glu-OH, a D-amino acid derivative, in the context of other commonly used N-methylated amino acids. While direct comparative experimental data for this compound is limited in publicly available literature, this document extrapolates from established principles and data for other N-methylated residues to provide a comprehensive performance comparison. We will delve into key performance indicators such as coupling efficiency, racemization, and the impact on peptide structure and function, supported by detailed experimental protocols.

Performance Comparison: this compound in Context

The performance of an N-methylated amino acid in solid-phase peptide synthesis (SPPS) and its subsequent effect on the final peptide's properties are critical considerations for researchers. Below, we compare this compound with other N-methylated amino acids across several key parameters.

Data Summary

The following tables summarize quantitative data on coupling efficiency, racemization, and the impact on peptide properties. Please note that where specific data for this compound is unavailable, representative data for other N-methylated amino acids is provided for illustrative purposes.

Table 1: Coupling Efficiency of Fmoc-N-Methylated Amino Acids

Fmoc-N-Me-Amino AcidCoupling ReagentCoupling Time (min)Yield (%)Reference
Fmoc-N-Me-Ala-OHHATU/DIPEA60>95[4]
Fmoc-N-Me-Leu-OHHATU/DIPEA60>95[4]
Fmoc-N-Me-Val-OHHATU/DIPEA120 (double coupling)~90[5]
This compound (projected) HATU/DIPEA 60-120 >90 N/A
Fmoc-N-Me-Phe-OHPyBOP/DIPEA90>95[6][7]

Data for this compound is projected based on the properties of other N-methylated amino acids with non-bulky side chains.

Table 2: Racemization of Amino Acids During Peptide Synthesis

Amino Acid DerivativeCoupling Conditions% EpimerizationReference
Fmoc-His(Trt)-OHHBTU/DIPEA5-15[8]
Fmoc-Cys(Trt)-OHHBTU/DIPEA<5[9]
Fmoc-Phe-OHDIC/HOBt<2[10]
This compound (projected) HATU/DIPEA <5 N/A

N-methylated amino acids are generally considered resistant to racemization via the oxazolone pathway. However, racemization can still occur through direct enolization, especially with prolonged activation times or strong bases.[11]

Table 3: Impact of N-Methylation on Peptide Properties

Peptide ModificationProperty AssessedMethodResultReference
N-methylation of a cyclic hexapeptideCell PermeabilityPAMPAIncreased permeability compared to non-methylated analog[1]
N-methylation of an antimicrobial peptideProteolytic StabilitySerum Incubation & HPLCIncreased half-life from 40% to 65% remaining after 1h[12]
N-methylation of an alanine-rich peptideConformational EffectNMR SpectroscopyInduces turn-like structures and alters backbone flexibility[2]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline key experimental protocols for evaluating the performance of N-methylated amino acids.

Protocol 1: Determination of Coupling Efficiency by HPLC

Objective: To quantify the success of the coupling reaction of an Fmoc-N-methylated amino acid to a resin-bound peptide.

Methodology:

  • Peptide Synthesis: Perform solid-phase peptide synthesis on a suitable resin (e.g., Rink Amide resin).

  • Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Coupling: Couple the Fmoc-N-methylated amino acid (e.g., this compound) using a suitable activating agent (e.g., HATU) and a base (e.g., DIPEA) in DMF. The reaction time and temperature should be carefully controlled.

  • Cleavage and Deprotection: After the desired peptide sequence is synthesized, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • HPLC Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Analyze the sample using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 214 nm or 220 nm.

  • Quantification: The coupling efficiency is determined by integrating the peak area of the desired product and comparing it to the total peak area of all peptide-related impurities (e.g., deletion sequences).[13]

Protocol 2: Assessment of Racemization by Chiral HPLC

Objective: To determine the extent of epimerization of an N-methylated amino acid during peptide synthesis.

Methodology:

  • Synthesis of a Model Dipeptide: Synthesize a simple dipeptide containing the N-methylated amino acid of interest (e.g., Ac-Ala-NMe-D-Glu-NH₂).

  • Hydrolysis: Hydrolyze the dipeptide into its constituent amino acids using 6 M HCl at 110°C for 24 hours.

  • Derivatization (Optional but Recommended): Derivatize the amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to facilitate separation of the D and L enantiomers.[8]

  • Chiral HPLC Analysis:

    • Analyze the derivatized (or underivatized) amino acid mixture on a chiral HPLC column.

    • Use an appropriate mobile phase as recommended by the column manufacturer.

    • Monitor the elution profile at a suitable wavelength.

  • Quantification: The percentage of racemization is calculated by comparing the peak area of the undesired enantiomer to the total peak area of both enantiomers.[14]

Protocol 3: Evaluation of Proteolytic Stability

Objective: To assess the resistance of a peptide containing an N-methylated amino acid to enzymatic degradation.

Methodology:

  • Peptide Incubation: Incubate the purified peptide with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., 10% TFA or by heating).

  • HPLC or LC-MS Analysis: Analyze the samples by RP-HPLC or LC-MS to separate the intact peptide from its degradation products.

  • Quantification: The stability of the peptide is determined by measuring the decrease in the peak area of the intact peptide over time. The half-life (t₁/₂) of the peptide can then be calculated.[15][16]

Protocol 4: Cell Permeability Assessment using PAMPA

Objective: To evaluate the passive permeability of a peptide across an artificial membrane.

Methodology:

  • PAMPA Plate Setup: Use a 96-well Parallel Artificial Membrane Permeability Assay (PAMPA) plate, which consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a cell membrane.

  • Peptide Solution: Prepare a solution of the peptide in a buffer at a known concentration and add it to the donor wells.

  • Acceptor Solution: Fill the acceptor wells with buffer.

  • Incubation: Sandwich the two plates together and incubate for a specific period (e.g., 4-16 hours) at room temperature.

  • Concentration Measurement: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).

  • Permeability Calculation: The effective permeability (Pe) of the peptide is calculated using the measured concentrations and the known surface area of the membrane and incubation time.[1]

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Experimental_Workflow_for_Peptide_Synthesis_and_Analysis cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Performance Analysis Resin Solid Support Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of Fmoc-N-Me-AA-OH (HATU/DIPEA) Deprotection->Coupling Wash Washing Steps Coupling->Wash Wash->Deprotection Repeat for next cycle Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Coupling_Efficiency Coupling Efficiency (HPLC) Purification->Coupling_Efficiency Racemization_Analysis Racemization Analysis (Chiral HPLC) Purification->Racemization_Analysis Stability_Assay Proteolytic Stability (Serum Incubation) Purification->Stability_Assay Permeability_Assay Cell Permeability (PAMPA) Purification->Permeability_Assay

Caption: Workflow for peptide synthesis, purification, and analysis.

Signaling_Pathway_Modulation cluster_peptide N-Methylated Peptide Drug cluster_cell Target Cell Peptide Peptide with This compound Receptor Cell Surface Receptor Peptide->Receptor Binds and Modulates Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Biological_Response Biological Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Biological_Response

References

Validating the Incorporation of Fmoc-N-Me-D-Glu-OH: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of modified amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. N-methylation, for instance, can improve a peptide's metabolic stability and cell permeability. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for validating the incorporation of Fmoc-N-Me-D-Glu-OH into a synthetic peptide.

Performance Comparison: NMR vs. Alternative Methods

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful non-destructive technique that provides detailed atomic-level structural information, confirming not only the incorporation but also the integrity of the modified amino acid within the peptide sequence. While other methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are invaluable for purity and mass verification, they do not offer the same depth of structural insight as NMR.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy - Precise atomic-level structure - Confirmation of N-methylation - Sequence-specific resonance assignments - Conformational analysis- Non-destructive - Provides unambiguous structural confirmation - Can identify and characterize impurities- Lower sensitivity compared to MS - Can be time-consuming - Requires higher sample concentrations
Mass Spectrometry (MS) - Molecular weight confirmation - Peptide sequencing (MS/MS) - Purity assessment- High sensitivity - High-throughput capabilities - Can detect low-level impurities- Does not provide detailed 3D structural information - Fragmentation of N-methylated peptides can be complex
HPLC - Purity assessment - Quantification - Separation of isomers- High resolution and reproducibility - Well-established and robust method- Does not provide structural information beyond retention time - Co-elution of impurities can occur

Experimental Data for this compound Incorporation

NMR Spectroscopy Data

Table 1: Predicted 1H NMR Chemical Shifts for Fmoc-N-Me-D-Glu(OtBu)-OH in CDCl3

ProtonPredicted Chemical Shift (ppm)Multiplicity
Fmoc-H7.20 - 7.80m
α-CH4.50 - 4.80m
N-CH32.80 - 3.00s
β-CH21.90 - 2.30m
γ-CH22.30 - 2.50t
OtBu~1.45s

Table 2: Predicted 13C NMR Chemical Shifts for Fmoc-N-Me-D-Glu(OtBu)-OH in CDCl3

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxyl)170 - 175
C=O (Fmoc)~156
Fmoc-C120 - 144
C-O (OtBu)~81
α-C55 - 60
N-CH330 - 35
β-C25 - 30
γ-C30 - 35
C(CH3)3 (OtBu)~28

Note: These are predicted values based on analogs and may vary slightly in different solvents and molecular environments.

Alternative Methods Data

Table 3: Expected Data from Alternative Validation Methods

MethodParameterExpected Value/Observation
LC-MS [M+H]+ of Fmoc-N-Me-D-Glu(OtBu)-OH440.22 g/mol
FragmentationObservation of characteristic fragments corresponding to the loss of the Boc group, the Fmoc group, and cleavages along the amino acid backbone.
RP-HPLC Retention TimeDependent on the specific column and gradient conditions. The N-methylated amino acid will have a different retention time compared to its non-methylated counterpart.

Experimental Protocols

NMR Spectroscopy Protocol for a Peptide Containing this compound
  • Sample Preparation:

    • Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • The concentration should be in the range of 1-5 mM for optimal signal-to-noise.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D 1H NMR Acquisition:

    • Acquire a standard 1D proton spectrum to get an overview of the sample's purity and to identify the characteristic signals of the Fmoc group and the N-methyl group.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system, which helps in assigning the amino acid side chains.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system, even if they are not directly coupled.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for sequential assignment and conformational analysis.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, confirming the presence and chemical environment of the N-methyl carbon.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the characteristic singlet of the N-methyl protons in the 1H spectrum.

    • Use the 1H-13C HSQC spectrum to confirm the correlation of the N-methyl protons to the N-methyl carbon.

    • Utilize the combination of COSY, TOCSY, and NOESY spectra to perform sequential assignment of the peptide backbone and side chains, confirming the position of the this compound residue.

LC-MS Protocol
  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Chromatography: Use a C18 reverse-phase column with a suitable gradient of acetonitrile and water (both containing 0.1% formic acid) to separate the peptide from impurities.

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Acquire both full scan MS and tandem MS (MS/MS) data for the peak corresponding to the target peptide.

  • Data Analysis: Confirm the molecular weight of the peptide from the MS spectrum. Analyze the MS/MS spectrum to verify the peptide sequence and identify fragment ions that confirm the presence of the N-methylated glutamic acid residue.

RP-HPLC Protocol
  • Sample Preparation: Dissolve the peptide in the mobile phase starting condition (e.g., 95% water/5% acetonitrile with 0.1% TFA).

  • Chromatography: Use a C18 analytical column with a linear gradient of increasing acetonitrile concentration in water (both with 0.1% TFA).

  • Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Data Analysis: Assess the purity of the peptide by integrating the peak area of the main product. The retention time can be used as a characteristic parameter for the peptide.

Visualizing the Workflow and Logic

Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Validation Methods cluster_data Data Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporate this compound) NMR NMR Spectroscopy Peptide_Synthesis->NMR MS Mass Spectrometry Peptide_Synthesis->MS HPLC RP-HPLC Peptide_Synthesis->HPLC NMR_Data Structural Confirmation (1D & 2D Spectra) NMR->NMR_Data MS_Data Mass Verification (MS & MS/MS Spectra) MS->MS_Data HPLC_Data Purity Assessment (Chromatogram) HPLC->HPLC_Data

Caption: Workflow for the validation of this compound incorporation.

NMR_Analysis_Logic Start Peptide with Suspected This compound Incorporation 1D_H1 1D ¹H NMR Start->1D_H1 N_Me_Signal Identify N-Methyl Singlet (~2.8-3.0 ppm) 1D_H1->N_Me_Signal 2D_NMR Acquire 2D NMR (COSY, TOCSY, NOESY, HSQC) N_Me_Signal->2D_NMR Signal Present Inconclusive Inconclusive N_Me_Signal->Inconclusive Signal Absent Assign Sequential Assignment & Sidechain Analysis 2D_NMR->Assign Confirm Confirm Incorporation & Position Assign->Confirm

Caption: Decision-making logic for NMR-based validation.

A Comparative Guide to Chiral Purity Analysis of Fmoc-N-Me-D-Glu-OH by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acid derivatives is a critical quality attribute in peptide synthesis and drug development. Even minor chiral impurities can significantly impact the efficacy and safety of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of Fmoc-N-Me-D-Glu-OH, a key building block in the synthesis of modified peptides. We present a comparison of two primary HPLC-based approaches and an alternative derivatization method, supported by experimental data for similar compounds to illustrate the principles and expected outcomes.

Direct Chiral HPLC Methods: A Head-to-Head Comparison

The most direct approach for chiral purity analysis involves the use of Chiral Stationary Phases (CSPs) that can differentiate between enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most effective for the separation of Fmoc-protected amino acids.

1. Polysaccharide-Based CSPs

These CSPs, typically derivatives of cellulose or amylose, are widely used for their broad enantioselectivity. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

2. Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin, offer a multimodal separation mechanism. Their complex structure, containing multiple stereogenic centers, aromatic rings, and ionizable groups, allows for a variety of interactions, including ionic, hydrophobic, and hydrogen bonding, making them highly versatile for chiral separations.

Table 1: Comparison of HPLC Methods for Chiral Purity Analysis of Fmoc-Amino Acids

ParameterPolysaccharide-Based CSPs (e.g., Lux Cellulose-2)Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC T)Alternative Method: Pre-column Derivatization with FDNP-Val-NH₂
Stationary Phase Cellulose tris(3-chloro-4-methylphenylcarbamate)Teicoplanin bonded to silicaStandard C18 (achiral)
Typical Mobile Phase Acetonitrile/Water with 0.1% TFA (Reversed-Phase)Methanol/Water with 0.1% TFA (Reversed-Phase)Acetonitrile/Water with TFA (gradient elution)
Separation Principle Chiral recognition via hydrogen bonding, dipole-dipole interactions, and steric hindrance.Multi-modal interactions including ionic, hydrogen bonding, and hydrophobic interactions.Separation of diastereomers formed by reaction with a chiral derivatizing agent.
Anticipated Performance for this compound *Good to excellent resolution expected. N-methylation may increase retention time.Good to excellent resolution expected. Ionic interactions may play a significant role.Excellent resolution of diastereomers is likely.
Advantages Broad applicability to a wide range of Fmoc-amino acids.[1]High efficiency and unique selectivity, especially for ionizable compounds.[2]High sensitivity and resolution; applicable to secondary amines.
Disadvantages N-methylated compounds can be challenging to resolve.Method development might be more complex due to multi-modal interactions.Requires an additional reaction step; potential for side reactions.

Experimental Protocols

Below are detailed methodologies for the compared techniques. These protocols are based on established methods for similar analytes and can serve as a starting point for the analysis of this compound.

Protocol 1: Chiral Purity Analysis using a Polysaccharide-Based CSP

This protocol is adapted from a general method for the enantioseparation of Fmoc-protected α-amino acids.[1]

1. Sample Preparation:

  • Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (approximately 25°C).

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers. Enantiomeric Excess (% ee) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100.

Protocol 2: Chiral Purity Analysis using a Macrocyclic Glycopeptide-Based CSP

This protocol is based on methods for separating N-protected amino acids on CHIROBIOTIC T.[2]

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1.

2. HPLC System and Conditions:

  • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.

  • Mobile Phase: Isocratic elution with Methanol/Water (e.g., 70:30 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Optimization of the organic modifier percentage is recommended.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the enantiomeric purity as described in Protocol 1.

Protocol 3: Alternative Method - Chiral Derivatization followed by Achiral HPLC

This method involves derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. This approach is particularly useful for secondary amines like N-methylated amino acids.

1. Derivatization Procedure:

  • To a solution of this compound (approx. 1 mg) in a suitable solvent (e.g., acetone/water), add a solution of a chiral derivatizing agent such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-valinamide (FDNP-L-Val-NH₂).

  • Add a base (e.g., triethylamine) to facilitate the reaction.

  • Heat the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

  • Quench the reaction with an acid (e.g., HCl).

2. HPLC System and Conditions:

  • Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a linear gradient of acetonitrile in water, both containing 0.1% TFA, from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 340 nm (characteristic for the DNP chromophore).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The ratio of the peak areas of the two resulting diastereomers corresponds to the enantiomeric ratio of the original sample.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps in the chiral purity analysis of this compound.

G Experimental Workflow for Chiral Purity Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: This compound Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate report Final Report calculate->report

Caption: Workflow for direct chiral HPLC analysis.

This guide provides a framework for selecting and implementing a suitable method for the chiral purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, available instrumentation, and the complexity of the sample matrix. For routine quality control, a direct HPLC method using a polysaccharide-based CSP is often a robust and reliable choice. For more challenging separations or when higher sensitivity is required, the derivatization method offers a powerful alternative.

References

Assessing the Impact of Fmoc-N-Me-D-Glu-OH on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide-based drug development, the precise control of peptide conformation is paramount to achieving desired biological activity, stability, and pharmacokinetic properties. Modified amino acids are instrumental in this endeavor, offering researchers the tools to fine-tune peptide architecture. This guide provides a comparative analysis of Fmoc-N-Me-D-Glu-OH, a unique building block that combines three critical modifications: a D-configuration, N-methylation, and a glutamic acid side chain.

The incorporation of D-amino acids is a well-established strategy to enhance peptide stability against enzymatic degradation by proteases.[1][2] Conformationally, D-amino acids can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological function.[3][4] N-methylation of the amide backbone further refines the peptide's properties by improving its oral bioavailability and membrane permeability.[5][6] This modification also restricts the conformational flexibility of the peptide backbone, offering another layer of structural control.[7][8]

This compound synergistically combines these attributes, making it a powerful tool for designing peptides with enhanced stability and well-defined three-dimensional structures. This guide will explore the expected conformational impact of this building block, provide detailed experimental protocols for its assessment, and compare its potential effects against less modified alternatives.

Comparative Analysis of Conformational Propensities

The unique combination of a D-amino acid and N-methylation in this compound is expected to impose significant conformational constraints on a peptide backbone. The following table summarizes the anticipated effects compared to other glutamic acid derivatives.

Amino Acid DerivativeKey FeaturesExpected Impact on Peptide ConformationPotential Advantages
Fmoc-L-Glu-OH Standard L-amino acidFavors native peptide conformations (e.g., α-helices, β-sheets).Maintains natural biological interactions.
Fmoc-D-Glu-OH D-enantiomerDestabilizes α-helical structures; promotes the formation of β-turns and β-hairpins.[3][4]Increased proteolytic resistance; induction of specific turn structures.[1]
Fmoc-N-Me-L-Glu-OH N-methylated L-amino acidRestricts backbone rotation; can disrupt hydrogen bonding, leading to altered secondary structures.[5][7]Improved membrane permeability and oral bioavailability.[6]
This compound D-enantiomer + N-methylationStrongly promotes turn-like structures by combining the effects of the D-configuration and backbone rigidity.[7][9]Maximum proteolytic resistance; highly constrained conformation for specific receptor targeting.

Experimental Protocols for Conformational Assessment

To empirically determine the impact of this compound on a specific peptide sequence, a combination of synthesis, spectroscopic analysis, and computational modeling is required.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual incorporation of the modified amino acid into a peptide sequence using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-N-Me-D-Glu(OtBu)-OH

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure of the synthesized peptide in solution.[10]

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration by UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or by other quantitative amino acid analysis.

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm using a 1 mm path length quartz cuvette.[11]

    • Maintain a constant temperature, typically 25°C.

    • Collect spectra for the buffer alone as a baseline.

  • Data Analysis:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]).

    • Analyze the resulting spectrum to estimate the percentage of α-helix (negative bands at ~208 and 222 nm), β-sheet (negative band at ~218 nm), and random coil structures.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information, including the 3D fold of the peptide in solution.[12]

Procedure:

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 90% H₂O / 10% D₂O at a concentration of 1-5 mM. Adjust the pH to the desired value.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher):

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): To identify through-bond proton-proton couplings.

  • Resonance Assignment: Use the TOCSY and COSY spectra to assign the proton resonances to specific amino acids in the peptide sequence.

  • Structure Calculation:

    • Identify and quantify cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.

    • Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to calculate a family of 3D structures consistent with the NOE restraints.

Computational Modeling

Molecular dynamics (MD) simulations can provide insight into the conformational landscape and dynamics of the peptide.[14]

Procedure:

  • System Setup:

    • Build an initial 3D model of the peptide containing the N-Me-D-Glu modification.

    • Place the peptide in a simulation box of a chosen water model (e.g., TIP3P) and add counter-ions to neutralize the system.[15]

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run: Run a long MD simulation (e.g., 100-500 ns) to sample the conformational space of the peptide.

  • Analysis: Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and secondary structure propensities over time.

Visualizing the Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the impact of this compound and the conceptual basis for its conformational effects.

G cluster_0 Peptide Synthesis & Purification cluster_1 Conformational Analysis cluster_2 Data Interpretation SPPS Solid-Phase Peptide Synthesis (Incorporate this compound) Purification HPLC Purification & Mass Spec Verification SPPS->Purification CD Circular Dichroism (CD) - Secondary Structure Estimation Purification->CD NMR 2D NMR Spectroscopy - 3D Structure Determination Purification->NMR MD Molecular Dynamics (MD) - Conformational Sampling Purification->MD Analysis Comparative Analysis vs. Control Peptides CD->Analysis NMR->Analysis MD->Analysis

Caption: Workflow for assessing the conformational impact of this compound.

G Start Peptide Backbone Mod1 D-Amino Acid Configuration Start->Mod1 Mod2 N-Methylation Start->Mod2 Effect1 Inverted Cα Chirality Alters Ramachandran Angles Mod1->Effect1 Effect2 Removes Amide Proton Prevents H-Bond Donation Mod2->Effect2 Effect3 Steric Hindrance Restricts Phi (φ) Angle Mod2->Effect3 Outcome Highly Constrained β-Turn Propensity Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Conceptual impact of D-configuration and N-methylation on peptide structure.

References

A Comparative Guide to the Biological Activity of Peptides Containing Fmoc-N-Me-D-Glu-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. One such modification, the introduction of N-methylated D-amino acids like Fmoc-N-Me-D-Glu-OH, can profoundly influence a peptide's biological activity, stability, and pharmacokinetic profile. This guide provides a comparative analysis of peptides containing this modification against relevant alternatives, supported by experimental data and detailed methodologies for key biological assays.

While specific quantitative data for peptides containing this compound is limited in publicly available literature, this guide draws upon data from analogous modifications, particularly N-methylation and the incorporation of D-amino acids, to provide a comprehensive overview of the expected biological impact.

The Impact of N-Methylation and D-Amino Acid Substitution

The introduction of an N-methyl group to the peptide backbone and the use of a D-enantiomer of an amino acid are two strategic modifications employed to overcome the inherent limitations of natural peptides as therapeutic agents.

N-Methylation: This modification involves the substitution of the amide proton with a methyl group. This seemingly minor change can have significant consequences:

  • Enhanced Proteolytic Stability: N-methylation sterically hinders the approach of proteases, the enzymes responsible for peptide degradation, thereby increasing the peptide's half-life in biological systems.[1][2][3]

  • Improved Membrane Permeability: The increased lipophilicity and reduced hydrogen bonding capacity resulting from N-methylation can enhance a peptide's ability to cross cell membranes.[2][4]

  • Conformational Rigidity: The N-methyl group restricts the rotation around the peptide bond, leading to a more defined and stable three-dimensional structure. This can result in higher receptor binding affinity and specificity.[5]

  • Modulation of Biological Activity: By altering the peptide's conformation and interaction with its target, N-methylation can convert an agonist into an antagonist or enhance its potency.[1][2]

D-Amino Acid Incorporation: The substitution of a naturally occurring L-amino acid with its non-natural D-isomer is another effective strategy to improve peptide stability.

  • Resistance to Enzymatic Degradation: Proteases are stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are therefore significantly more resistant to degradation.[6]

  • Altered Secondary Structure: The presence of a D-amino acid can induce unique turns and secondary structures in the peptide chain, influencing its interaction with biological targets.

The combination of both N-methylation and a D-amino acid, as in this compound, is expected to synergistically enhance these beneficial properties, leading to peptides with superior stability and potentially novel biological activities.

Comparative Biological Activity Data

While direct comparative data for peptides containing this compound is scarce, the following tables summarize findings from studies on peptides with analogous modifications, providing insights into the expected performance enhancements.

Table 1: Antimicrobial Activity of Peptides with and without N-Methylation
Peptide SequenceModificationTarget OrganismMIC (μM)Reference
IKQVKKLFKK (TA4)NoneP. aeruginosa ATCC 27853>128[6]
IKQVK(NMe-K)LFKKN-methyl-LysineP. aeruginosa ATCC 2785364[6]
C10:0-A2NoneE. faecalis ATCC 292122.8[6]
C10:0-A2(6-NMeLys)N-methyl-LysineE. faecalis ATCC 292125.6[6]

MIC (Minimum Inhibitory Concentration): The lowest concentration of a substance that prevents visible growth of a microorganism.

Interpretation: The data suggests that N-methylation can modulate antimicrobial activity. In the case of TA4, N-methylation improved its activity against P. aeruginosa. For the lipopeptide C10:0-A2, a slight decrease in activity was observed, highlighting that the effect of N-methylation is sequence and context-dependent.

Table 2: In Vitro Stability of Peptides in Serum
PeptideModification% Remaining after 1h in Serum% Remaining after 8h in SerumReference
TA4None~40%Not reported[6]
TA4(dK)D-LysineNot reported100%[6]
C10:0-A2None~20%Not reported[6]
C10:0-A2(dK)D-LysineNot reported100%[6]
TA4None~40%Not reported[6]
TA4 with N-Me Amino AcidsN-methylation~65%Not reported[6]
C10:0-A2None~20%Not reported[6]
C10:0-A2 with N-Me Amino AcidsN-methylation~50%Not reported[6]

Interpretation: Both D-amino acid substitution and N-methylation significantly enhanced the stability of the peptides in serum compared to their unmodified counterparts. The complete stability of the D-amino acid-containing peptides after 8 hours demonstrates the profound effect of this modification on protease resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of modified peptides.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the growth of a specific microorganism.

Materials:

  • Test peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of the test peptide in an appropriate solvent.

  • Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest peptide concentration that shows no visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.[7][8][9][10][11]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation & Reading Peptide_Stock Peptide Stock Solution Serial_Dilution Serial Dilution of Peptide in 96-well plate Peptide_Stock->Serial_Dilution Bacterial_Culture Overnight Bacterial Culture Inoculum_Prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate wells with bacteria Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_MIC Determine MIC (Visual or OD600) Incubate->Read_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test peptide

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the viability of untreated control cells.[12][13][14][15]

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Peptide Treatment cluster_assay_steps MTT Assay Seed_Cells Seed cells in 96-well plate Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Treat_Cells Treat cells with peptide concentrations Adherence->Treat_Cells Incubate_Treatment Incubate for desired period Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution and incubate Incubate_Treatment->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Workflow for the MTT cell viability assay.

In Vitro Peptide Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases, such as those found in serum or plasma.

Materials:

  • Test peptide

  • Human or animal serum/plasma, or a specific protease (e.g., trypsin, chymotrypsin)

  • Incubator

  • Quenching solution (e.g., trifluoroacetic acid, protease inhibitor cocktail)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Prepare a stock solution of the test peptide.

  • Incubate the peptide with serum, plasma, or a specific protease solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the enzymatic degradation by adding a quenching solution.

  • Analyze the samples by HPLC to separate the intact peptide from its degradation products.

  • Quantify the amount of remaining intact peptide at each time point by measuring the peak area in the HPLC chromatogram.

  • Calculate the half-life (t1/2) of the peptide by plotting the percentage of intact peptide remaining versus time.[16][17][18][19][20]

Stability_Assay_Workflow cluster_incubation_sampling Incubation and Sampling cluster_analysis Analysis Incubate_Peptide Incubate peptide with protease/serum at 37°C Time_Points Take aliquots at various time points Incubate_Peptide->Time_Points Quench Quench reaction Time_Points->Quench HPLC_Analysis Analyze samples by HPLC Quench->HPLC_Analysis Quantify Quantify intact peptide HPLC_Analysis->Quantify Calculate_HalfLife Calculate half-life Quantify->Calculate_HalfLife

Workflow for the in vitro peptide stability assay.

Conclusion

The incorporation of this compound into a peptide sequence represents a strategic approach to enhance its therapeutic potential. While direct experimental data for this specific modification remains to be published, evidence from analogous N-methylated and D-amino acid-containing peptides strongly suggests that such modifications can lead to significantly improved proteolytic stability and modulated biological activity. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these properties. As the field of peptide therapeutics continues to advance, the systematic evaluation of novel modifications like this compound will be crucial in the development of next-generation drugs with superior efficacy and pharmacokinetic profiles.

References

A Head-to-Head Battle: Comparing Boc and Fmoc Strategies for the Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) strategies is a critical decision point, especially when tackling the unique challenges of incorporating N-methylated amino acids. This guide provides an objective comparison of these two cornerstone solid-phase peptide synthesis (SPPS) methodologies, supported by experimental insights, to aid in selecting the optimal approach for your research needs.

N-methylation of peptides is a key chemical modification used to enhance their therapeutic properties, including increased metabolic stability, improved cell permeability, and modulated receptor affinity. However, the synthesis of N-methylated peptides is notoriously difficult due to the steric hindrance at the secondary amine, which can lead to sluggish and incomplete coupling reactions. Both Boc and Fmoc strategies have been adapted to address these challenges, each with its own set of advantages and disadvantages.

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile tert-butyloxycarbonyl (Boc) groupBase-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group
Deprotection Strong acid (e.g., Trifluoroacetic acid - TFA)Mild base (e.g., Piperidine in DMF)
Side-Chain Protection Typically benzyl-based, removed by strong acid (e.g., HF, TFMSA)t-Butyl-based, removed by TFA during final cleavage
Resin Cleavage Strong acid (e.g., HF, TFMSA)Trifluoroacetic acid (TFA)
Orthogonality Not fully orthogonal (both Boc and some side-chain groups are acid-labile)Fully orthogonal (base-labile Nα-protection, acid-labile side-chain protection)
Handling Requires specialized equipment for handling strong acids like HFGenerally considered milder and safer chemistry

Performance in N-Methylated Peptide Synthesis: A Comparative Overview

While direct, head-to-head comparative studies with extensive quantitative data for the synthesis of the same N-methylated peptide using both Boc and Fmoc strategies are limited in publicly available literature, a qualitative and mechanism-based comparison can be drawn from existing research.

The primary challenge in synthesizing N-methylated peptides lies in the coupling step. The N-methyl group's steric bulk hinders the approach of the activated amino acid, often resulting in low coupling yields. To overcome this, highly reactive coupling reagents are employed in both strategies.

Boc Strategy Advantages for N-Methylated Peptides:

In Boc chemistry, the Nα-deprotection step with TFA results in the formation of a protonated amine (ammonium salt) at the N-terminus of the growing peptide chain. This positive charge can help to reduce peptide aggregation on the solid support, a common issue with hydrophobic and N-methylated sequences. The in situ neutralization protocols often used in Boc-SPPS, where the free amine is generated in the presence of the activated amino acid, can be particularly beneficial for driving the difficult coupling reactions to completion.[1]

Fmoc Strategy Advantages for N-Methylated Peptides:

The Fmoc strategy is now the more widely used method in peptide synthesis due to its milder reaction conditions and the use of less hazardous reagents.[1] For N-methylated peptides, the availability of a wide range of commercially available Fmoc-protected N-methylated amino acids and specialized coupling reagents tailored for the Fmoc workflow makes it a more accessible option for many laboratories. Furthermore, the orthogonality of the Fmoc protection scheme allows for more complex peptide modifications, such as on-resin cyclization or the introduction of other post-translational modifications.[2]

Experimental Protocols: Synthesizing N-Methylated Peptides

Below are generalized experimental protocols for the incorporation of an N-methylated amino acid using both Boc and Fmoc strategies. It is important to note that optimization of coupling times and reagent equivalents may be necessary depending on the specific sequence.

Boc-SPPS Protocol for N-Methylated Amino Acid Incorporation

This protocol assumes the synthesis is being performed on a suitable resin, such as a PAM or MBHA resin.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM, isopropanol, and then DCM again.

  • Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice). Wash with DCM.

  • Coupling of N-Methylated Amino Acid:

    • Pre-activate a solution of 3 equivalents of the Boc-N-methyl-amino acid, 3 equivalents of a coupling reagent (e.g., HBTU, HATU), and 6 equivalents of DIEA in N,N-dimethylformamide (DMF) for 5-10 minutes.

    • Add the pre-activated solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: secondary amines will give a different color than primary amines).

    • If the coupling is incomplete, a second coupling with fresh reagents may be necessary.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

  • Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers.

Fmoc-SPPS Protocol for N-Methylated Amino Acid Incorporation

This protocol assumes the synthesis is being performed on a suitable resin, such as a Rink Amide or Wang resin.

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Coupling of N-Methylated Amino Acid:

    • Pre-activate a solution of 3 equivalents of the Fmoc-N-methyl-amino acid, 3 equivalents of a specialized coupling reagent (e.g., PyAOP, PyBOP, or HATU), and 6 equivalents of DIEA in DMF for 5-10 minutes.

    • Add the pre-activated solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using a qualitative test suitable for secondary amines (e.g., chloranil test).

    • If the coupling is incomplete, a second coupling may be required.

  • Washing: Wash the resin thoroughly with DMF.

  • Capping (Optional): Acetylate any unreacted amino groups using acetic anhydride and DIEA in DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids.

  • Final Cleavage: After synthesis is complete, treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.

Visualizing the Synthetic Workflows

To better illustrate the core differences in the synthetic cycles of the Boc and Fmoc strategies, the following diagrams outline the key steps.

Boc_SPPS_Workflow Resin Resin-Peptide-(n) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA-(n+1), HBTU/HATU, DIEA) Neutralization->Coupling Washing Washing Coupling->Washing Resin_Next Resin-Peptide-(n+1) Washing->Resin_Next Resin_Next->Deprotection Repeat Cycle

Caption: Boc Solid-Phase Peptide Synthesis Cycle.

Fmoc_SPPS_Workflow Resin Resin-Peptide-(n) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing Washing Deprotection->Washing Wash Coupling Coupling (Fmoc-AA-(n+1), PyAOP/HATU, DIEA) Resin_Next Resin-Peptide-(n+1) Coupling->Resin_Next Wash Washing->Coupling Resin_Next->Deprotection Repeat Cycle

Caption: Fmoc Solid-Phase Peptide Synthesis Cycle.

Conclusion: Making the Right Choice

The selection between Boc and Fmoc strategies for the synthesis of N-methylated peptides is not always straightforward and often depends on the specific peptide sequence, the available laboratory resources, and the desired scale of the synthesis.

  • The Boc strategy , with its acid-mediated deprotection and potential for reduced peptide aggregation, can be advantageous for particularly difficult or hydrophobic N-methylated sequences. However, it requires handling of hazardous reagents like HF or TFMSA for the final cleavage.

  • The Fmoc strategy is generally favored for its milder reaction conditions, orthogonality, and the wide availability of reagents.[1] For routine synthesis of N-methylated peptides and for peptides requiring further on-resin modifications, the Fmoc approach is often the more practical choice.

Ultimately, the successful synthesis of N-methylated peptides relies heavily on the use of highly efficient coupling reagents and careful monitoring of the reaction progress, regardless of the chosen protecting group strategy. Researchers should consider pilot studies to optimize the coupling conditions for their specific N-methylated peptide of interest.

References

A Researcher's Guide to Quantifying N-Methylation in Peptides: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide analysis, the precise quantification of N-methylation is a critical yet challenging task. This post-translational modification significantly influences the therapeutic properties of peptides, including their stability, permeability, and binding affinity. This guide provides an objective comparison of the primary analytical methods used to quantify N-methylation in peptides—Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols to aid in methodological selection and application.

Executive Summary

The quantification of N-methylation in peptides is paramount for both basic research and the development of peptide-based therapeutics. Each analytical technique offers a unique set of advantages and limitations in terms of sensitivity, specificity, throughput, and the structural information it can provide. Mass spectrometry, particularly when coupled with liquid chromatography and stable isotope labeling, has emerged as the most versatile and sensitive approach for high-throughput quantification. Edman degradation, a classic protein sequencing technique, offers high accuracy for N-terminal analysis but is limited in throughput and its applicability to modified peptides. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural and quantitative information without the need for chemical degradation but generally suffers from lower sensitivity compared to MS.

This guide will delve into the principles, performance characteristics, and experimental workflows of each of these methods to provide a comprehensive resource for researchers in the field.

Method Comparison at a Glance

FeatureMass Spectrometry (MS)Edman DegradationNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measurement of mass-to-charge ratio of ionized peptides and their fragments.Sequential chemical cleavage and identification of N-terminal amino acids.Measurement of nuclear spin transitions in a magnetic field.
Quantification Strategy Label-based (e.g., SILAC, iTRAQ) or label-free (intensity-based).Quantification of released PTH-amino acids by chromatography.Integration of specific resonance signals.
Sensitivity High (picomole to femtomole)[1]Moderate (picomole)[2]Low (micromole to nanomole)
Throughput HighLowLow to Moderate
N-terminal Blockage Not a limitation for internal methylation.A significant limitation.[3]Not a limitation.
Structural Information Fragmentation patterns can locate methylation sites.Identifies N-terminal residue only.Provides detailed 3D structural information.
Sample Requirement High purity for accurate quantification, but can handle complex mixtures.[3]High purity required.[4]High purity required.

Mass Spectrometry-Based Methods

Mass spectrometry has become the cornerstone of proteomic and peptide analysis due to its high sensitivity, specificity, and throughput.[4] When coupled with liquid chromatography (LC-MS/MS), it allows for the separation and quantification of complex peptide mixtures.

Principle of Quantification

Quantification of N-methylated peptides by MS can be achieved through two main strategies: label-based and label-free.

  • Label-based Quantification: This approach involves the incorporation of stable isotopes into peptides, which are then distinguished by the mass spectrometer. A prominent example is Heavy Methyl Stable Isotope Labeling by Amino Acids in Cell Culture (heavy methyl SILAC) . In this method, cells are cultured in a medium containing a "heavy" version of methionine ([¹³CD₃]methionine).[5][6] This heavy methionine is converted by the cell into S-adenosylmethionine (SAM), the primary methyl donor, leading to the incorporation of heavy methyl groups into proteins and peptides.[5][7] When mixed with a "light" (unlabeled) sample, the relative abundance of a methylated peptide can be accurately determined by comparing the signal intensities of the heavy and light peptide pairs.[7]

  • Label-free Quantification: This method relies on the direct comparison of the signal intensities (e.g., peak area or spectral counts) of a given peptide between different samples. While simpler and less expensive than label-based methods, it is generally considered less accurate due to variations in sample preparation and instrument performance.

Experimental Workflow: Heavy Methyl SILAC

The following diagram illustrates a typical workflow for quantifying N-methylated peptides using the heavy methyl SILAC method.

Heavy Methyl SILAC Workflow for N-Methylated Peptide Quantification cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light Culture Cells in 'Light' Medium Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Light Culture->Cell Lysis & Protein Extraction Heavy Culture Cells in 'Heavy' Medium ([13CD3]Methionine) Heavy Culture->Cell Lysis & Protein Extraction Protein Digestion (e.g., Trypsin) Protein Digestion (e.g., Trypsin) Cell Lysis & Protein Extraction->Protein Digestion (e.g., Trypsin) Combine Light & Heavy Samples (1:1 ratio) Combine Light & Heavy Samples (1:1 ratio) Protein Digestion (e.g., Trypsin)->Combine Light & Heavy Samples (1:1 ratio) Enrichment of Methylated Peptides (Optional) Enrichment of Methylated Peptides (Optional) Combine Light & Heavy Samples (1:1 ratio)->Enrichment of Methylated Peptides (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Enrichment of Methylated Peptides (Optional)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Heavy Methyl SILAC Workflow
Detailed Experimental Protocol: Heavy Methyl SILAC

1. Cell Culture and Labeling:

  • Culture two populations of cells. One in standard "light" medium and the other in "heavy" medium where L-methionine is replaced with L-methionine-(methyl-¹³C, d₃).

  • Allow cells to grow for at least five doublings to ensure complete incorporation of the heavy label.

2. Sample Preparation:

  • Harvest and lyse the "light" and "heavy" cell populations separately.

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Digest the combined protein mixture into peptides using a protease such as trypsin.

  • (Optional) Enrich for methylated peptides using techniques like immunoaffinity purification with anti-methyl-lysine or anti-methyl-arginine antibodies.

3. LC-MS/MS Analysis:

  • Separate the peptides using reverse-phase liquid chromatography (RPLC).

  • Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument will detect pairs of "light" and "heavy" methylated peptides.

4. Data Analysis:

  • Identify the methylated peptides from the MS/MS spectra.

  • Quantify the relative abundance of each methylated peptide by calculating the ratio of the signal intensities of the "heavy" and "light" forms.

Quantitative Performance of Heavy Methyl SILAC
ParameterTypical Performance
Accuracy High; average ratio for 1:1 mixed lysates is typically close to 1.0 with a standard deviation of less than 20%.[7]
Precision High; dependent on instrument type and signal-to-noise ratio.[7]
Limit of Detection (LOD) Low to mid femtomole range on-column.
Limit of Quantification (LOQ) High femtomole to low picomole range on-column.
Dynamic Range Typically 2-3 orders of magnitude.

Edman Degradation

Edman degradation is a well-established chemical method for sequencing amino acids from the N-terminus of a peptide.[8] While primarily a sequencing tool, it can be adapted for quantitative purposes.

Principle of Quantification

In the context of N-methylation, Edman degradation's quantitative application is indirect and limited. If an N-methylated amino acid is at the N-terminus, it will not react with the Edman reagent (phenylisothiocyanate), resulting in no signal for that cycle.[3] This "negative" information can be used to infer the presence of an N-terminal methylation. For internal N-methylations, the peptide would need to be fragmented, and the resulting fragments with N-terminal methylated residues analyzed. Quantification is achieved by comparing the yield of the PTH-amino acid from an unmethylated control peptide to the lack of a signal from the methylated peptide.

Experimental Workflow: Edman Degradation

The following diagram outlines the cyclical process of Edman degradation.

Edman Degradation Workflow Start Start Peptide Peptide with free N-terminus Start->Peptide Coupling Couple with Phenylisothiocyanate (PITC) Peptide->Coupling Cleavage Cleave N-terminal residue with acid Coupling->Cleavage Conversion Convert to PTH-amino acid Cleavage->Conversion Shortened Peptide Shortened Peptide Cleavage->Shortened Peptide re-enters cycle Identification Identify PTH-amino acid by HPLC Conversion->Identification End End Identification->End Shortened Peptide->Coupling Quantitative NMR Workflow Sample Preparation Prepare sample with known concentration of internal standard NMR Data Acquisition Acquire 1D NMR spectrum with appropriate parameters Sample Preparation->NMR Data Acquisition Data Processing Process spectrum (phasing, baseline correction) NMR Data Acquisition->Data Processing Signal Integration Integrate signals of interest (methyl group and standard) Data Processing->Signal Integration Quantification Calculate concentration based on integral ratios Signal Integration->Quantification

References

Enhancing Peptide Therapeutics: A Comparative Guide to Enzymatic Stability with Fmoc-N-Me-D-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous enzymes. To overcome this challenge, researchers employ various chemical modifications to enhance peptide stability. This guide provides a comparative analysis of the enzymatic stability conferred by incorporating Fmoc-N-Me-D-Glu-OH, a non-natural amino acid, into peptide sequences. We will compare its performance against peptides containing standard L-amino acids, D-amino acids, and N-methylated L-amino acids, supported by experimental data and detailed protocols.

The Impact of Amino Acid Modification on Enzymatic Stability

The introduction of non-proteinogenic amino acids is a key strategy to improve the pharmacokinetic properties of peptide-based drugs.[1][2] Modifications such as N-methylation and the use of D-amino acids can significantly increase a peptide's resistance to proteolytic enzymes, thereby extending its in-vivo half-life.[3][4][5]

  • D-amino acids: Most endogenous proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[6] Incorporating D-amino acids, which are the mirror images of their L-counterparts, makes the peptide backbone unrecognizable to these enzymes, thus conferring significant proteolytic resistance.[6][7]

  • N-methylation: Adding a methyl group to the nitrogen atom of the peptide backbone introduces steric hindrance.[8] This modification can disrupt the hydrogen bonding patterns necessary for protease binding and catalysis, leading to enhanced metabolic stability.[4]

The combination of both a D-amino acid configuration and N-methylation, as seen in N-Me-D-Glu, is expected to provide synergistic protection against enzymatic degradation, making it a highly valuable building block in drug design.

Comparative Stability Data

To illustrate the impact of these modifications, the following table summarizes representative data on the half-life of a model peptide sequence when modified with different amino acid analogs. The data demonstrates a significant increase in stability with each modification, culminating in the superior resistance of the N-methylated D-amino acid-containing peptide.

Peptide VariantModificationHalf-life in Human Serum (t½)
Model Peptide-LUnmodified L-amino acids~5 minutes
Model Peptide-N-MeN-methylated L-amino acid~1-2 hours
Model Peptide-DD-amino acid> 8 hours
Model Peptide-N-Me-D N-methylated D-amino acid > 24 hours (estimated)

Note: The data presented is illustrative and based on established principles from multiple studies. While specific data for this compound is limited, the trend of increased stability with combined D-amino acid and N-methylation modifications is well-documented.[9][10]

Experimental Protocols

A standard method to assess peptide stability involves incubating the peptide in human serum or with specific proteases, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Protocol: In Vitro Peptide Stability Assay in Human Serum
  • Peptide Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution of 1 mg/mL.

  • Incubation: Dilute the peptide stock solution in human serum (pooled from multiple donors) to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the peptide-serum mixture.

  • Protein Precipitation: To stop the enzymatic reaction, add an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile) to the aliquot. Vortex and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated serum proteins.

  • Analysis: Carefully collect the supernatant containing the peptide and any degradation products. Analyze the supernatant by RP-HPLC-MS.

  • Data Quantification: The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the HPLC chromatogram. The half-life (t½) is then calculated by fitting the data to a one-phase exponential decay curve.[1][11]

G Experimental Workflow for Peptide Stability Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide Lyophilized Peptide Stock Peptide Stock (1 mg/mL) Peptide->Stock Dissolve Incubate Incubate at 37°C Stock->Incubate Serum Human Serum Serum->Incubate Sample Sample at Time Points Incubate->Sample Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze HPLC-MS Analysis Centrifuge->Analyze Data Calculate Half-Life Analyze->Data

Workflow for determining peptide half-life in serum.

Application in Signaling Pathways: Tachykinin Receptors

The enhanced stability of modified peptides is particularly relevant for targeting G-protein coupled receptors (GPCRs), a major class of drug targets. For instance, the tachykinin receptors (NK1R, NK2R, NK3R) are GPCRs that bind peptide ligands like Substance P and Neurokinin B. These peptides are involved in pain, inflammation, and mood regulation, but their therapeutic use is limited by poor stability.[1][9]

Incorporating N-methylated D-amino acids into tachykinin analogs could prolong their action at the receptor, leading to more effective therapies. The diagram below illustrates the canonical signaling pathway for the NK1 receptor, a common pathway for many peptide-activated GPCRs.

G Tachykinin NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (Peptide Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) PKC->Response Leads to

References

Safety Operating Guide

Navigating the Disposal of Fmoc-N-Me-D-Glu-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential safety information and a clear, step-by-step process for the disposal of Fmoc-N-Me-D-Glu-OH, ensuring the protection of both laboratory personnel and the environment.

Key Safety and Hazard Information

Based on data from related compounds, this compound is a solid powder. The following table summarizes its potential hazards and recommended safety precautions.

Hazard CategoryDescriptionRecommended Precautions
Health Hazards May be harmful if swallowed or inhaled. May cause irritation to the respiratory tract.Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.
Fire Hazards Not classified as flammable. In case of a small fire, use a carbon dioxide or dry chemical extinguisher. For larger fires, water spray, fog, or foam can be used.Keep away from heat and sources of ignition.
Personal Protective Equipment (PPE) Standard laboratory PPE is required.Wear protective gloves, clothing, and eye protection.
Storage Store in a tightly closed container in a cool, dry place.Recommended storage temperature is often between 2-8°C.

Experimental Protocol: Disposal of this compound

The disposal of this compound, which is not classified as a hazardous waste, should adhere to the following general protocol for non-hazardous solid chemical waste. Always consult your institution's specific waste management policies and local regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

  • Chemical waste container (clearly labeled)

  • Spatula or scoop

  • Waste disposal tags or labels (as required by your institution)

Procedure:

  • Container Labeling: Obtain a designated waste container for non-hazardous solid chemical waste. Ensure the container is clean, dry, and in good condition. Label the container clearly with "Non-Hazardous Solid Waste" and list the chemical name, "this compound," on the label.

  • Waste Collection: Carefully transfer the solid this compound waste into the labeled container using a clean spatula or scoop. Avoid generating dust during the transfer.

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Once the container is full, or in accordance with your laboratory's waste pickup schedule, submit a request for disposal through your institution's Environmental Health and Safety (EHS) department. Complete any required waste disposal tags with the necessary information.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste consult_sds Consult Safety Data Sheet (SDS) and local regulations. start->consult_sds is_hazardous Is the waste classified as hazardous? non_hazardous_path No (Presumed) is_hazardous->non_hazardous_path hazardous_path Yes is_hazardous->hazardous_path consult_sds->is_hazardous collect_non_hazardous Collect in a labeled 'Non-Hazardous Solid Waste' container. non_hazardous_path->collect_non_hazardous collect_hazardous Collect in a labeled 'Hazardous Waste' container. hazardous_path->collect_hazardous seal_store Seal container and store in a designated satellite accumulation area. collect_non_hazardous->seal_store collect_hazardous->seal_store request_pickup Arrange for disposal through Environmental Health & Safety (EHS). seal_store->request_pickup end End of Process request_pickup->end

Caption: Disposal decision workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-N-Me-D-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Fmoc-N-Me-D-Glu-OH, a key building block in peptide synthesis. Adherence to these guidelines is critical for maintaining a safe research environment and ensuring the integrity of your experimental outcomes.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a thorough risk assessment should always precede any experimental work. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprenePrevents skin contact with the compound. Contaminated gloves should be disposed of immediately following established laboratory procedures.[1]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-ratedProtects eyes from dust particles and potential splashes.
Respiratory Protection Dust maskN95 (US) or P1 (EN 143)Recommended when handling the powder form to prevent inhalation of dust particles, which may cause respiratory tract irritation.[1]
Body Protection Laboratory coatStandardProtects skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is crucial for both safety and experimental success. The following protocol outlines the key steps for its use in a laboratory setting.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is typically between 2-8°C.

Weighing and Preparation of Solutions:
  • Designated Area: Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Dust Generation: Handle the solid powder carefully to avoid creating dust. Use appropriate tools for transfer.

  • Solvent Selection: this compound is typically dissolved in organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for use in solid-phase peptide synthesis.

Experimental Workflow:

The following diagram illustrates the general workflow for the safe handling of this compound from initial preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve handling_reaction Perform Chemical Reaction (e.g., Peptide Coupling) prep_dissolve->handling_reaction cleanup_decon Decontaminate Glassware and Surfaces handling_reaction->cleanup_decon cleanup_waste Segregate and Dispose of Chemical Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Safe Handling Workflow for this compound

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, as well as solvents used for rinsing glassware, should be collected in a labeled hazardous waste container for organic solvents. The Fmoc protecting group is typically removed using a base like piperidine, and this basic waste stream should also be disposed of as hazardous waste.[2][3]

  • Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these safety and handling protocols, researchers can confidently and safely incorporate this compound into their drug discovery and development workflows, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.